molecular formula C7H11ClO B031017 Cyclohexanecarbonyl chloride CAS No. 2719-27-9

Cyclohexanecarbonyl chloride

Cat. No.: B031017
CAS No.: 2719-27-9
M. Wt: 146.61 g/mol
InChI Key: RVOJTCZRIKWHDX-UHFFFAOYSA-N
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Description

Electrochemical reduction of cyclohexanecarbonyl chloride at a hanging mercury drop electrode in acetonitrile has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanecarbonyl chloride
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InChI

InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVOJTCZRIKWHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062608
Record name Cyclohexanecarbonyl chloride
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Molecular Weight

146.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2719-27-9
Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Foundational & Exploratory

Cyclohexanecarbonyl chloride structural features and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexanecarbonyl Chloride: Structural Features, Properties, and Applications

This compound is a versatile chemical intermediate characterized by a reactive acyl chloride functional group attached to a stable cyclohexane (B81311) ring.[1][2] This structure makes it a valuable reagent in organic synthesis, serving as a precursor for introducing the cyclohexanecarbonyl moiety into a wide array of molecules.[2] Its utility is particularly prominent in the pharmaceutical, agrochemical, and materials science sectors for the synthesis of complex target molecules.[1][2]

Structural Features

This compound, with the chemical formula C₇H₁₁ClO, consists of a six-carbon cyclohexane ring bonded to a carbonyl chloride group (-COCl).[1][3] The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis of its reactivity.[1]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a clear, colorless to pale straw-colored liquid that is sensitive to moisture.[4][5] It is soluble in organic solvents but hydrolyzes in water.[1]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₁ClO[1][3][4][6]
Molar Mass 146.61 g/mol [3][6][7]
Appearance Clear colorless to straw colored liquid[4][5]
Density 1.096 g/mL at 25 °C[3][4][7]
Boiling Point 184 °C[3][4][7]
Flash Point 66 °C (152 °F)[3][4]
Refractive Index n20/D 1.469[3][4][7]
Vapor Pressure 0.915 mmHg at 25°C[3]
Water Solubility Hydrolyzes[3][4][8]

Table 2: Chemical and Safety Information

IdentifierValue / InformationReference
CAS Number 2719-27-9[1][3][4]
EC Number 220-322-7[6][7]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[4][6]
Precautionary Statements P261, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338[4]
Hazard Class 8 (Corrosive)[4][8]
Packing Group II[4][8]
Storage Store below +30°C in a cool, dry, well-ventilated place away from moisture and oxidizing agents.[1][3][4][9]

Reactivity and Reaction Mechanisms

The primary reactivity of this compound stems from the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it an excellent acylating agent.[1]

  • Acylation of Amines and Alcohols : It reacts with amines to form N-cyclohexyl amides and with alcohols to form cyclohexyl esters.

  • Friedel-Crafts Acylation : It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

  • Hydrolysis : It reacts with water to form cyclohexanecarboxylic acid and hydrochloric acid.[1]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group.

Caption: General mechanism of Nucleophilic Acyl Substitution.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of numerous high-value chemicals.

  • Pharmaceuticals : It is a key intermediate in the production of the anti-parasitic drug Praziquantel.[2][10] It is also used in the synthesis of the 5-HT1A receptor antagonist WAY-100635 and other therapeutic agents like Sienetine.[2][11] Its cyclohexane moiety can enhance the metabolic stability of drug candidates.[2]

  • Agrochemicals : The compound and its derivatives are used to produce herbicides and organic phosphorus pesticides.[1][11]

  • Antimicrobial Agents : Research has shown its use in preparing thiourea (B124793) derivative ligands that exhibit antibacterial and anti-yeast properties.[2][4][8]

  • Materials Science : It serves as an intermediate in the creation of dyes and pigments.[2]

Experimental Protocols

Synthesis of this compound

The most common laboratory and industrial method for preparing this compound is the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl₂).[2][3]

Materials and Equipment:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., benzene (B151609) or dichloromethane)[12][13]

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if removing water azeotropically)[12]

  • Magnetic stirrer and heating mantle

  • Gas trap (for HCl and SO₂ byproducts)

  • Distillation apparatus for purification[14]

Procedure:

  • Preparation : In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid. If using a solvent, add it now. The system should be protected from atmospheric moisture.

  • Reagent Addition : Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the carboxylic acid.[14] The reaction is exothermic and produces gaseous byproducts (SO₂ and HCl).[2][14]

  • Reaction : Heat the mixture to reflux for 1-3 hours.[12][14] The reaction is complete when gas evolution ceases.

  • Work-up : After cooling, the excess thionyl chloride and any solvent can be removed by distillation at atmospheric pressure.

  • Purification : The crude this compound is then purified by vacuum distillation to yield the final product.[14]

Synthesis_Workflow start Start: Cyclohexanecarboxylic Acid + Thionyl Chloride reaction Heat to Reflux (1-3 hours) Monitor gas evolution start->reaction workup Cool and Remove Excess SOCl₂ (Atmospheric Distillation) reaction->workup purification Purify by Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Analytical and Characterization Methods

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

  • Gas Chromatography (GC) : Used to monitor the conversion of the starting material and the selectivity of the reaction, often showing yields greater than 99%.[12]

  • Spectroscopy : Spectroscopic methods provide structural confirmation.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsReference
¹H NMR Complex multiplets in the aliphatic region (δ 1.2-2.8 ppm) corresponding to the cyclohexane ring protons.[15]
¹³C NMR A characteristic peak for the carbonyl carbon appears in the downfield region (δ > 160 ppm). Resonances for the cyclohexane carbons appear upfield.
IR Spectroscopy A strong, sharp absorption band for the C=O stretch of the acyl chloride is observed around 1800 cm⁻¹.[6][16]
Mass Spectrometry The mass spectrum shows the molecular ion peak (m/z 146) and characteristic fragmentation patterns, including a prominent peak at m/z 83 corresponding to the cyclohexyl cation.[17]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards : It is corrosive and can cause severe skin burns and eye damage.[1][6][8][18] It is harmful if swallowed and may cause respiratory irritation.[4][6][8] The liquid is combustible and reacts with water, releasing toxic gases.[1][8]

  • Precautions : Always handle in a well-ventilated area or fume hood.[18][19] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][18] Keep away from heat, sparks, and open flames.[18]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] It is moisture-sensitive and should be stored under an inert atmosphere if possible.[4][8][9]

  • First Aid : In case of skin contact, wash immediately with plenty of water.[18] For eye contact, rinse cautiously with water for several minutes.[9][18] If inhaled, move the person to fresh air.[18] In all cases of exposure, seek immediate medical attention.[9][18]

References

An In-depth Technical Guide to the Synthesis of Cyclohexanecarbonyl Chloride from Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid, a fundamental conversion in organic synthesis. This compound is a key intermediate in the production of various pharmaceuticals and fine chemicals.[1] This document details the most common and effective synthetic methods, providing in-depth experimental protocols, quantitative data, and mechanistic insights.

Introduction

Cyclohexanecarboxylic acid is a readily available starting material that can be converted to the more reactive acyl chloride, this compound.[2] This transformation is a crucial step for subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation. The primary methods for this conversion involve the use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.[3][4]

Physical Properties of this compound:

PropertyValue
Molecular FormulaC₇H₁₁ClO
Molecular Weight146.61 g/mol
AppearanceClear, colorless to straw-colored liquid[1][5][6]
Boiling Point184 °C
Density1.096 g/mL at 25 °C[5]
Refractive Indexn20/D 1.469

This data is compiled from various chemical suppliers and literature.[5]

Synthetic Methodologies

The conversion of cyclohexanecarboxylic acid to this compound is typically achieved through nucleophilic acyl substitution. The two most prevalent and reliable methods employ thionyl chloride and oxalyl chloride.

Using Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).[3][7] This reaction proceeds by converting the carboxylic acid's hydroxyl group into a superior leaving group, an acyl chlorosulfite intermediate.[8][9][10][11]

Reaction Scheme:

C₆H₁₁COOH + SOCl₂ → C₆H₁₁COCl + SO₂↑ + HCl↑

Quantitative Data for Synthesis with Thionyl Chloride:

ParameterValueReference
Molar Ratio (Acid:SOCl₂)1 : 1.5[7][12]
SolventBenzene (B151609)[12]
TemperatureReflux[7][12]
Reaction Time1 hour[7][12]
Conversion> 99%[12]
Selectivity> 99%[12]

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound using thionyl chloride is as follows:

  • Anhydrous Conditions: To a reactor equipped with a condenser and a Dean-Stark apparatus, add 6.95 g (0.054 mol) of cyclohexanecarboxylic acid and 90 mL of benzene.[12] To ensure anhydrous conditions, distill off approximately 25 mL of benzene under a nitrogen atmosphere.[12]

  • Reagent Addition: Cool the reaction mixture to room temperature.[12] Carefully add 6.0 mL (9.8 g, 0.082 mol) of thionyl chloride to the flask.[12] The addition should be performed in a well-ventilated fume hood as the reaction can be exothermic and releases toxic gases.[7]

  • Reaction: Heat the mixture to reflux and maintain for 1 hour.[7][12] The completion of the reaction can often be observed by the cessation of gas evolution.[7]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the benzene solvent can be removed by distillation.[7] The crude this compound is then purified by vacuum distillation.[7]

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides.[4] This method is often preferred for its mild reaction conditions and the clean formation of gaseous byproducts (CO, CO₂, and HCl).[4] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Reaction Scheme:

C₆H₁₁COOH + (COCl)₂ --(DMF catalyst)--> C₆H₁₁COCl + CO↑ + CO₂↑ + HCl↑

Quantitative Data for Synthesis with Oxalyl Chloride:

ParameterValueReference
Molar Ratio (Acid:(COCl)₂)1 : 2[13]
SolventAnhydrous Ether[13]
Temperature0 °C to Room Temperature[13]
Reaction Time26 hours[13]
Yield92%[13]

Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound using oxalyl chloride is as follows:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel under a nitrogen atmosphere, dissolve 12.8 g (0.100 mol) of cyclohexanecarboxylic acid in 250 mL of anhydrous ether.[13]

  • Reagent Addition: Cool the ethereal solution in an ice bath.[13] Over a period of 20 minutes, add 25.4 g (0.200 mol) of oxalyl chloride via the addition funnel.[13]

  • Reaction: Stir the resulting solution for 26 hours, allowing it to gradually warm to room temperature.[13]

  • Work-up and Purification: Concentrate the reaction mixture on a rotary evaporator to obtain a pale-yellow oil.[13] Purify the crude product by distillation to yield this compound as a clear, colorless liquid.[13] A boiling point of 75°C at 30 mmHg has been reported.[13]

Reaction Mechanisms and Workflow

Understanding the underlying mechanisms and experimental workflow is crucial for optimizing the synthesis and ensuring safety.

Reaction Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The carboxylic acid first attacks the electrophilic sulfur atom of thionyl chloride.[14] This is followed by the loss of a chloride ion and a proton to form an acyl chlorosulfite intermediate.[9] In the final step, the chloride ion acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.[14]

G cluster_step1 Step 1: Formation of Acyl Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Attack by Chloride CA Cyclohexanecarboxylic Acid Intermediate Acyl Chlorosulfite Intermediate CA->Intermediate + SOCl₂ Intermediate2 Acyl Chlorosulfite Intermediate SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product Cyclohexanecarbonyl Chloride Intermediate2->Product + Cl⁻ Chloride Chloride Ion (Cl⁻) Chloride->Product Byproducts SO₂ + HCl Product->Byproducts releases

Caption: Reaction mechanism of cyclohexanecarboxylic acid with thionyl chloride.

General Experimental Workflow

The overall workflow for the synthesis of this compound is consistent for both methods, involving reaction setup, reagent addition, reaction monitoring, and product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware and Reagents B Setup Reaction Apparatus (under inert atmosphere) A->B C Dissolve Cyclohexanecarboxylic Acid in Anhydrous Solvent B->C D Cool Reaction Mixture (if required) C->D E Slowly Add Chlorinating Agent (SOCl₂ or (COCl)₂) D->E F Stir at Appropriate Temperature and Time E->F G Remove Excess Reagent and Solvent (Distillation) F->G H Purify by Vacuum Distillation G->H I Characterize Product (GC, IR, NMR) H->I

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[15]

  • The reactions produce acidic gases (HCl, SO₂). A gas trap is recommended to neutralize these byproducts.[7]

  • This compound is moisture-sensitive. It should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.[1][6]

Conclusion

The synthesis of this compound from cyclohexanecarboxylic acid is a well-established and efficient process. Both thionyl chloride and oxalyl chloride are excellent reagents for this transformation, with the choice often depending on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Mechanism of cyclohexanecarbonyl chloride formation with thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Cyclohexanecarbonyl Chloride with Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from cyclohexanecarboxylic acid using thionyl chloride (SOCl₂). This reaction is a fundamental and widely used method for preparing acyl chlorides, which are versatile intermediates in organic synthesis.

Core Reaction Mechanism

The conversion of cyclohexanecarboxylic acid to this compound with thionyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds by converting the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive chlorosulfite intermediate, which is an excellent leaving group.[1][2][3][4] The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride.[1][2][3] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the reaction equilibrium towards the product, ensuring high yields.[5][6]

The mechanism involves several key steps:

  • Nucleophilic Attack: The carbonyl oxygen of cyclohexanecarboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[7][8]

  • Intermediate Formation: A protonated chlorosulfite intermediate is formed.

  • Chloride Ion Release: A chloride ion is expelled.

  • Second Nucleophilic Attack: The released chloride ion acts as a nucleophile and attacks the carbonyl carbon.[2][3][5]

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Product Formation: This intermediate collapses, eliminating the chlorosulfite group, which then decomposes into sulfur dioxide and another chloride ion, yielding the final this compound.[5][8]

Reaction_Mechanism Reaction Mechanism for this compound Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CycloAcid Cyclohexanecarboxylic Acid C₆H₁₁COOH Intermediate1 Protonated Chlorosulfite Intermediate CycloAcid->Intermediate1 + SOCl₂ Thionyl Thionyl Chloride SOCl₂ Thionyl->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ AcylChloride This compound C₆H₁₁COCl Intermediate2->AcylChloride Collapse SO2 Sulfur Dioxide SO₂ Intermediate2->SO2 Decomposition HCl Hydrogen Chloride HCl Intermediate2->HCl Decomposition

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols synthesized from established procedures.[9][10][11]

Protocol 1: General Synthesis

This protocol is a standard procedure for converting cyclohexanecarboxylic acid to its acyl chloride.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) (typically 1.5 to 2.0 molar equivalents)[10]

  • Anhydrous solvent (e.g., benzene (B151609), dichloromethane) (optional)[9]

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Gas trap (containing a basic solution like NaOH to neutralize HCl and SO₂ gases)

  • Heating mantle

Procedure:

  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser.[10]

  • Charging the Flask: Add cyclohexanecarboxylic acid to the flask. If using a solvent, add the anhydrous solvent at this stage.[10]

  • Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, slowly add thionyl chloride to the flask. The reaction is exothermic and produces gas, so the addition should be careful.[10]

  • Reaction: Heat the mixture to reflux (approximately 84°C) and maintain for 1-3 hours. The reaction's progress can be monitored by the cessation of gas evolution.[10][11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation at atmospheric pressure, followed by vacuum distillation to purify the product.[10][11]

Protocol 2: Synthesis with Benzene as Solvent

This method uses benzene to facilitate an anhydrous environment.

Materials:

  • Cyclohexanecarboxylic acid solution (e.g., 6.95 g, 0.054 mol in 20.0 g solution)[9]

  • Thionyl chloride (e.g., 6.0 mL, 0.082 mol)[9]

  • Benzene (90 mL)[9]

  • n-dodecane (1.0 g, as an internal standard for GC analysis)[9]

  • Reactor with a condenser and Dean-Stark water separator[9]

Procedure:

  • Setup: Charge a reactor equipped with a condenser and a Dean-Stark apparatus with the cyclohexanecarboxylic acid solution and n-dodecane.[9]

  • Azeotropic Distillation: Add 90 mL of benzene and distill off approximately 25 mL under a nitrogen atmosphere to create an anhydrous solution.[9]

  • Reaction: Cool the solution to room temperature and add the thionyl chloride. Reflux the mixture for 1 hour.[9]

  • Analysis: After completion, the product can be identified by reacting an aliquot with methanol (B129727) and triethylamine (B128534) and analyzing the resulting methyl cyclohexanecarboxylate (B1212342) by Gas Chromatography (GC).[9]

Quantitative Data Summary

The efficiency of the reaction is often high, with yields and conversion rates being key metrics.

ParameterValueConditionsSource
Conversion Rate > 99%Reflux in benzene for 1 hour[9]
Selectivity > 99%Reflux in benzene for 1 hour[9]
Reported Yield Up to 78%Optimized reflux conditions[1]
Thionyl Chloride 1.5 - 2.0 equiv.General synthesis[10][11]
Reaction Time 1 - 3 hoursReflux[9][10][11]
Reaction Temp. Reflux (~84 °C)Neat or with solvent[11][12]

Experimental Workflow and Logic

The overall process from starting materials to the pure product follows a logical sequence of synthesis, work-up, and purification.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Setup (Flask, Condenser, Gas Trap) B Charge Flask with Cyclohexanecarboxylic Acid A->B C Slowly Add Thionyl Chloride B->C D Heat to Reflux (1-3 hours) C->D E Monitor Gas Evolution D->E F Cool to Room Temperature E->F Reaction Complete G Remove Excess SOCl₂ (Distillation) F->G H Purify by Vacuum Distillation G->H I Characterize Product (IR, MS, NMR) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the resulting this compound can be confirmed using various spectroscopic methods.

  • Infrared (IR) Spectroscopy: The formation of the acyl chloride is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band at a higher frequency (typically around 1800 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product (146.61 g/mol ).[13][14] Key fragments include the molecular ion [C₇H₁₁ClO]⁺ (m/z 146), a fragment from the loss of Cl [C₆H₁₁CO]⁺ (m/z 111), and the cyclohexyl cation [C₆H₁₁]⁺ (m/z 83).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the cyclohexane (B81311) ring and the presence of the carbonyl group.

Safety and Handling

Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl).[11] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction apparatus must be scrupulously dried to prevent hydrolysis of both the thionyl chloride and the acyl chloride product.[6]

References

Physical properties of cyclohexanecarbonyl chloride boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cyclohexanecarbonyl chloride, specifically its boiling point and solubility. The information is presented to support laboratory research and development activities, with a focus on data accuracy and procedural knowledge.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a reactive acyl chloride compound widely used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its physical properties is crucial for safe handling, reaction design, and purification.

Data Summary

The following table summarizes the reported boiling point of this compound under various pressures.

Physical PropertyValueReference(s)
Boiling Point (Atmospheric)184 °C[3]
Boiling Point (Reduced Pressure)107 °C / 11 mmHg
Boiling Point (Reduced Pressure)76 °C / 2.3 kPa[3]
Boiling Point (Reduced Pressure)68 °C / 12 mmHg

Regarding its solubility, this compound is generally soluble in organic solvents.[1][2] However, it is not soluble in water; instead, it reacts vigorously with water in a hydrolysis reaction.[1][2] This reactivity is a key characteristic of acyl chlorides.

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental protocols for determining the boiling point and assessing the solubility of reactive compounds like this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is placed inside the test tube with the open end down.

  • The test tube is attached to the thermometer.

  • The Thiele tube is filled with a suitable heat-resistant oil.

  • The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment for Water-Reactive Compounds

Due to its reactivity with water, a standard solubility test is not applicable. Instead, its behavior in water and solubility in organic solvents are observed.

Procedure for Water Reactivity:

  • In a fume hood, a small, controlled amount of deionized water is added dropwise to a test tube containing a small sample of this compound.

  • Observations are recorded, noting any heat evolution, fuming (due to the formation of HCl gas), and the formation of two phases, indicating insolubility and reaction.

Procedure for Solubility in Organic Solvents:

  • A small amount of this compound is added to a test tube containing an organic solvent (e.g., diethyl ether, tetrahydrofuran, dichloromethane).

  • The mixture is agitated to observe if a homogeneous solution forms, indicating solubility.

Logical and Experimental Workflows

To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate a typical synthesis workflow and a fundamental reaction pathway.

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Start add_acid Add Cyclohexanecarboxylic Acid to Flask start->add_acid add_thionyl Slowly Add Thionyl Chloride add_acid->add_thionyl reflux Reflux the Mixture add_thionyl->reflux monitor Monitor for Cessation of Gas Evolution reflux->monitor distill Distill to Remove Excess Thionyl Chloride monitor->distill vac_distill Vacuum Distill Crude Product distill->vac_distill collect Collect Pure this compound vac_distill->collect end End collect->end

Caption: Experimental workflow for the synthesis of this compound.

G General Nucleophilic Acyl Substitution Pathway reactant This compound + Nucleophile (Nu-) intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack product Substituted Product + Chloride Ion (Cl-) intermediate->product Elimination of Leaving Group

Caption: Generalized mechanism of nucleophilic acyl substitution for this compound.

References

Cyclohexanecarbonyl Chloride: A Comprehensive Technical Guide for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aliphatic Acyl Chloride Reagent for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride, an aliphatic acyl chloride, serves as a versatile and reactive intermediate in organic synthesis. Its unique structural features, combining a reactive acyl chloride group with a stable cyclohexane (B81311) ring, make it a valuable building block for the synthesis of a wide array of molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed overview of its properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents but reacts vigorously with water and other nucleophiles.[2] Key physical and spectroscopic data are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₁ClO[3]
Molecular Weight146.61 g/mol [3]
Boiling Point184 °C (lit.)[4]
Density1.096 g/mL at 25 °C (lit.)[4]
Refractive Indexn20/D 1.469 (lit.)[4]
Flash Point66 °C (150.8 °F)[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR δ (ppm): 2.74 (m, 1H), 2.09 (m, 2H), 1.80 (m, 2H), 1.66 (m, 1H), 1.31-1.26 (m, 5H)[3]
¹³C NMR δ (ppm): 176.5, 53.5, 29.5, 25.5, 25.0[5]
IR Spectroscopy Strong C=O stretch ~1780-1800 cm⁻¹[6]
Mass Spectrometry Molecular Ion (M⁺): m/z 146/148 (low abundance); Base Peak: m/z 83; Other Key Fragments: m/z 111, 55, 41[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][7]

Experimental Protocol: Synthesis from Cyclohexanecarboxylic Acid and Thionyl Chloride

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene (B151609) or other inert solvent (e.g., dichloromethane)

  • n-Dodecane (as an internal standard for GC analysis, optional)

  • Methanol (B129727)

  • Triethylamine

Equipment:

  • Round-bottom flask

  • Condenser

  • Dean-Stark trap (if residual water needs to be removed)

  • Heating mantle

  • Magnetic stirrer

  • Gas chromatograph (for reaction monitoring and yield determination)

Procedure:

  • To a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in anhydrous benzene (90 mL) in a reactor equipped with a condenser, add a suitable internal standard like n-dodecane (1.0 g).[8]

  • To ensure anhydrous conditions, a portion of the benzene (approx. 25 mL) can be removed by distillation.[8]

  • Cool the reaction mixture to room temperature and add thionyl chloride (e.g., 6.0 mL, 0.082 mol) dropwise.[8]

  • Heat the reaction mixture to reflux for 1 hour.[8] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, the excess thionyl chloride and solvent can be removed by distillation.

  • To confirm the formation of the product, a small aliquot of the reaction mixture can be reacted with methanol in the presence of a small amount of triethylamine. The resulting methyl cyclohexanecarboxylate (B1212342) can be analyzed by gas chromatography (GC).[8]

Expected Yield: This method typically results in a high conversion rate and selectivity, often exceeding 99%.[8][9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Product Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Reaction_Vessel Reaction in Anhydrous Solvent Cyclohexanecarboxylic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Reflux Reflux (1 hr) Reaction_Vessel->Reflux Distillation Distillation Reaction_Vessel->Distillation Product Cyclohexanecarbonyl Chloride Distillation->Product Friedel_Crafts_Workflow Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Reaction Friedel-Crafts Acylation Cyclohexanecarbonyl_Chloride->Reaction Benzene Benzene Benzene->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Workup Extraction & Purification Quenching->Workup Product Cyclohexyl Phenyl Ketone Workup->Product Praziquantel_Pathway cluster_drug Drug Action cluster_parasite Parasite Cell cluster_host Host Response Praziquantel (B144689) Praziquantel Ca_Channel Voltage-Gated Ca²⁺ Channel Praziquantel->Ca_Channel interacts with Ca_Influx Rapid Ca²⁺ Influx Ca_Channel->Ca_Influx induces Muscle_Contraction Spastic Muscle Contraction Ca_Influx->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Dislodgement Dislodgement from Host Tissue Paralysis->Dislodgement Immune_Clearance Immune System Clearance Dislodgement->Immune_Clearance COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation promote Thiourea_Derivative Thiourea Derivative (from this compound) Thiourea_Derivative->COX2 inhibits

References

Spectroscopic Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cyclohexanecarbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic spectral features of the compound, outlines experimental protocols for data acquisition, and presents the information in a clear, structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectroscopic data provides detailed information about the hydrogen and carbon framework of the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
H-α2.735MultipletJ(A,E)=11.0 Hz, J(A,B)=3.7 Hz
H-β (axial)2.091Multiplet
H-γ (axial)1.799Multiplet
H-δ (axial/equatorial)1.66Multiplet
H-γ (equatorial)1.31Multiplet
H-β (equatorial)1.26Multiplet

Data sourced from ChemicalBook.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following data represents predicted chemical shifts.

Assignment Predicted Chemical Shift (ppm)
C=O175.5
C-α58.5
C-β30.0
C-δ26.0
C-γ25.5

Note: Experimentally obtained ¹³C NMR data for this compound is available on platforms such as SpectraBase but requires a subscription for full access.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound highlights the key functional groups present in the molecule. The spectrum is characterized by a strong carbonyl absorption and various C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Assignment
2935StrongC-H stretch (cyclohexane ring)
2860StrongC-H stretch (cyclohexane ring)
1800StrongC=O stretch (acid chloride)
1450MediumCH₂ bend (cyclohexane ring)
955MediumC-C stretch
895MediumC-Cl stretch

Note: The IR data is interpreted from the gas-phase spectrum available on the NIST WebBook.[3][4]

Experimental Protocols

The following sections detail the standardized methodologies for acquiring NMR and IR spectra for a liquid sample such as this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • An internal standard, such as tetramethylsilane (TMS), is added to the solution for chemical shift referencing.

  • The solution is then transferred into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • The acquired Free Induction Decay (FID) is then Fourier transformed to generate the NMR spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation and Data Acquisition:

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small drop of neat this compound is placed directly onto the surface of the ATR crystal.

  • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

  • The infrared spectrum is recorded by co-adding a number of scans (typically 16 or 32) at a resolution of 4 cm⁻¹.

  • After the measurement, the sample is carefully removed, and the ATR crystal is cleaned thoroughly.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place neat liquid on ATR crystal Sample->Prep_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Process_NMR Fourier Transform Phase & Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction Baseline Correction Acquire_IR->Process_IR Analyze_NMR Peak Integration Chemical Shift Assignment Process_NMR->Analyze_NMR Analyze_IR Peak Picking Functional Group Identification Process_IR->Analyze_IR Report Compile Data Tables & Technical Guide Analyze_NMR->Report Analyze_IR->Report

Workflow for Spectroscopic Data Acquisition and Analysis.

References

Mass Spectrometry Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cyclohexanecarbonyl chloride using mass spectrometry. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and impurity profiling. This document outlines the characteristic fragmentation patterns, provides a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and presents the data in a clear and accessible format.

Physicochemical Properties

This compound (C7H11ClO) is a colorless to pale yellow liquid with a molecular weight of 146.61 g/mol .[2] It is reactive, particularly towards nucleophiles, and is sensitive to moisture.[1][3]

PropertyValue
Molecular FormulaC7H11ClO[2]
Molecular Weight146.61 g/mol [2]
Boiling Point184 °C[4]
Density1.096 g/mL at 25 °C[4]
Refractive Indexn20/D 1.469[4]

Mass Spectrometry Data and Fragmentation Analysis

Under electron ionization (EI), this compound undergoes characteristic fragmentation, providing a unique mass spectral fingerprint. The molecular ion peak is often of low abundance.[5] The fragmentation is dominated by the loss of the chlorine atom, the carbonyl chloride group, and rearrangements of the cyclohexane (B81311) ring.[5]

Tabulated Mass Spectrum Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/zProposed FragmentInterpretation
146/148[C6H11COCl]+•Molecular Ion (M+•) - Low abundance, showing the characteristic 3:1 isotopic pattern for chlorine.[5]
111[C6H11CO]+Acylium ion formed by the loss of a chlorine radical ([M-Cl]+).[5]
83[C6H11]+Cyclohexyl cation, resulting from the loss of the entire carbonyl chloride group ([M-COCl]+).[5]
81Further fragmentation product.
67Further fragmentation product.
55[C4H7]+Base Peak - A stable C4H7+ ion formed after ring cleavage and rearrangement.[5]
41Further fragmentation product.
Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions. The primary fragmentation steps are the loss of the chlorine radical to form a stable acylium ion and the subsequent loss of carbon monoxide.

fragmentation_pathway mol This compound (m/z 146/148) C7H11ClO frag1 Acylium Ion (m/z 111) [C6H11CO]+ mol->frag1 - Cl• frag2 Cyclohexyl Cation (m/z 83) [C6H11]+ frag1->frag2 - CO frag3 Base Peak (m/z 55) [C4H7]+ frag2->frag3 Ring Cleavage & Rearrangement

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound by GC-MS. Due to the reactive nature of acyl chlorides, it is crucial to use anhydrous solvents and avoid exposure to moisture.

Sample Preparation
  • Solvent Selection : Use a dry, inert, and volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Standard Preparation : Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Working Solutions : Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Handling : Handle samples in a fume hood using appropriate personal protective equipment. Ensure all glassware is thoroughly dried to prevent hydrolysis of the analyte.

Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer : Agilent 5977A MSD (or equivalent).

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector :

    • Mode : Splitless.

    • Temperature : 250 °C.

    • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 35-200.

Data Analysis
  • Peak Identification : Identify the peak corresponding to this compound based on its retention time.

  • Mass Spectrum Confirmation : Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).

  • Quantification : Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: Obtain Sample dissolve Dissolve in Anhydrous Solvent (e.g., Dichloromethane) prep_start->dissolve dilute Prepare Working Solutions (Calibration Standards) dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-200) ionize->detect identify Peak Identification & Mass Spectrum Comparison detect->identify quantify Quantification using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The presented data and protocols can be readily adapted by researchers for routine analysis and further investigation in the fields of chemical synthesis and pharmaceutical development.

References

A Technical Guide to the Fundamental Reactions of Cyclohexanecarbonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride (C₇H₁₁ClO) is a highly versatile acyl chloride reagent utilized extensively in organic synthesis.[1][2] Its utility stems from the reactive acyl chloride group attached to a stable cyclohexane (B81311) ring, making it a critical building block in the synthesis of complex molecules for medicinal chemistry, materials science, and agricultural science.[3] The high reactivity of the acyl chloride is due to the polarized carbon-oxygen and carbon-chlorine bonds, which render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4]

This technical guide provides an in-depth overview of the core reaction types of this compound, focusing on the mechanisms, experimental protocols, and quantitative data associated with its reactions with common nucleophiles.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant reaction pathway for this compound is nucleophilic acyl substitution. This mechanism involves two principal stages: a nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride leaving group.[4][5]

  • Nucleophilic Attack : The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5]

  • Elimination : The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is expelled as a leaving group.[6][7]

  • Deprotonation (if applicable) : If the nucleophile was neutral (e.g., water, alcohol, amine), the resulting product is positively charged and requires a final deprotonation step, often facilitated by a weak base, to yield the neutral substitution product.[5]

General_Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Intermediate Tetrahedral Intermediate Cyclohexanecarbonyl_Chloride->Intermediate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu:) Final_Product Substituted Product Intermediate->Final_Product 2. Elimination Chloride_Ion Chloride Ion (Cl⁻)

Caption: General workflow for nucleophilic acyl substitution reactions.

Reactions with Oxygen Nucleophiles

This compound reacts readily with alcohols to form esters, a process known as alcoholysis.[8] These reactions are typically vigorous and exothermic, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct.[5][8] The use of an acyl chloride for esterification is often more effective than using a carboxylic acid because the reaction is faster and goes to completion.[9]

Esterification_Mechanism start This compound + Alcohol (R-OH) step1 Nucleophilic Attack Alcohol's oxygen attacks the carbonyl carbon. start->step1 intermediate Tetrahedral Intermediate C₆H₁₁C(O⁻)(Cl)O⁺HR step1->intermediate step2 Elimination C=O bond reforms, Cl⁻ is expelled. intermediate->step2 product_protonated Protonated Ester C₆H₁₁CO-O⁺HR step2->product_protonated step3 Deprotonation A base (e.g., Pyridine) removes H⁺. product_protonated->step3 final_product Final Product Cyclohexyl Ester (C₆H₁₁COOR) + Pyridinium (B92312) Chloride step3->final_product

Caption: Mechanism of ester formation from this compound.

Table 1: Quantitative Data for Esterification Reactions

Nucleophile Product Catalyst/Base Typical Yield Reference
Ethanol (B145695) Ethyl cyclohexanecarboxylate (B1212342) Pyridine High [10]
Methanol Methyl cyclohexanecarboxylate Triethylamine >99% (conversion) [11]

| tert-Butanol | tert-Butyl cyclohexanecarboxylate | 4-DMAP | ~65% |[12] |

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

  • Materials : this compound (1.0 eq), absolute ethanol (1.2 eq), pyridine (1.2 eq), dry diethyl ether.

  • Procedure : a. Dissolve this compound in dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add a solution of ethanol and pyridine in diethyl ether dropwise to the cooled solution over 30 minutes with continuous stirring. d. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up : a. Filter the reaction mixture to remove the pyridinium chloride precipitate. b. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester. d. Purify the product by vacuum distillation.

Acyl chlorides react readily with water to form the corresponding carboxylic acid.[5] This reaction is often rapid and must be avoided by using dry conditions when other reactions are desired.[5]

Reactions with Nitrogen Nucleophiles (Amidation)

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively.[5][13] The reactions are typically fast and exothermic.[] Two equivalents of the amine are often used: one as the nucleophile and the second as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt.[4][7] Alternatively, a non-nucleophilic base like pyridine or an aqueous base like NaOH (the Schotten-Baumann condition) can be used.[][15][16]

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Cyclohexanecarbonyl Chloride in Solvent cooling Cool to 0°C reagent1->cooling reagent2 Amine (2 eq.) in Solvent reagent2->cooling addition Slowly add Amine to Acyl Chloride cooling->addition stirring Stir at RT (1-3 hours) addition->stirring filtration Filter Precipitate (Ammonium Salt) stirring->filtration extraction Aqueous Wash & Extraction filtration->extraction purification Dry & Evaporate Solvent Recrystallize/Chromatography extraction->purification product Pure Amide purification->product

Caption: Experimental workflow for a typical amidation reaction.

Table 2: Quantitative Data for Amidation Reactions

Nucleophile Product Conditions Typical Yield Reference
Ammonia (conc.) Cyclohexanecarboxamide Aqueous solution High [15][17]
Aniline (B41778) N-Phenylcyclohexanecarboxamide Schotten-Baumann High [18]

| Triethylamine | N,N-Diethylcyclohexanecarboxamide | Benzene, reflux | Not specified |[19] |

Experimental Protocol: Synthesis of N-Phenylcyclohexanecarboxamide (Schotten-Baumann Reaction)

  • Materials : Aniline (1.0 eq), 10% NaOH solution, this compound (1.1 eq), dichloromethane (B109758).

  • Procedure : a. Dissolve aniline in dichloromethane in a flask placed in an ice bath. b. Add the 10% NaOH solution and stir vigorously to create an emulsion. c. Add this compound dropwise to the stirring mixture. A white precipitate should form. d. Continue stirring vigorously for 15-20 minutes after the addition is complete.

  • Work-up : a. Separate the organic layer. Wash it with dilute HCl, water, and then brine. b. Dry the organic layer over anhydrous Na₂SO₄. c. Filter and evaporate the solvent to yield the crude amide. d. Recrystallize the solid product from ethanol/water to obtain pure N-phenylcyclohexanecarboxamide.

Reactions with Carbon Nucleophiles

Grignard reagents (R-MgX) are potent carbon nucleophiles that react with acyl chlorides in a two-fold addition process.[20]

  • The first equivalent adds via nucleophilic acyl substitution to form a ketone intermediate.[21]

  • This ketone is more reactive than the starting acyl chloride towards the Grignard reagent and immediately reacts with a second equivalent to produce a tertiary alcohol after an acidic workup.[21][22]

It is generally not possible to stop the reaction at the ketone stage when using highly reactive Grignard reagents.[21][23]

Grignard_Reaction start This compound step1 1st Addition + R-MgX start->step1 ketone Ketone Intermediate C₆H₁₁COR step1->ketone step2 2nd Addition + R-MgX ketone->step2 alkoxide Alkoxide Intermediate C₆H₁₁C(R)₂O⁻MgX⁺ step2->alkoxide step3 Acidic Workup + H₃O⁺ alkoxide->step3 product Final Product Tertiary Alcohol C₆H₁₁C(R)₂OH step3->product

Caption: Pathway of Grignard reaction with acyl chlorides.

To synthesize ketones from acyl chlorides, less reactive organometallic reagents are required. Gilman reagents (lithium dialkylcuprates, R₂CuLi) are ideal for this transformation.[23] They react with this compound to produce the corresponding cyclohexyl ketone but are not reactive enough to add to the ketone product, allowing for its isolation.[22][23]

Table 3: Quantitative Data for Reactions with Carbon Nucleophiles

Nucleophile Product Type Conditions Typical Yield Reference
CH₃MgBr (excess) Tertiary Alcohol Diethyl ether, then H₃O⁺ High [21]

| (CH₃)₂CuLi | Ketone | Diethyl ether, -78°C | High |[23] |

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone using a Gilman Reagent

  • Materials : Copper(I) iodide (1.0 eq), phenyllithium (B1222949) (2.0 eq), this compound (1.0 eq), dry THF.

  • Procedure : a. Suspend copper(I) iodide in dry THF at -78°C under a nitrogen atmosphere. b. Slowly add phenyllithium solution and allow the mixture to stir for 30 minutes to form the lithium diphenylcuprate solution. c. Add a solution of this compound in THF dropwise to the Gilman reagent at -78°C. d. Stir the reaction at this temperature for 1 hour, then allow it to slowly warm to room temperature.

  • Work-up : a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Extract the product with diethyl ether. c. Wash the combined organic layers with water and brine, then dry over MgSO₄. d. Filter, concentrate, and purify the resulting ketone by column chromatography.

Reactions with Other Nucleophiles

This compound reacts with sodium azide (B81097) (NaN₃) via nucleophilic acyl substitution to yield cyclohexanecarbonyl azide.[24] This product is a key intermediate that, upon heating, undergoes a Curtius rearrangement to form an isocyanate, which can then be converted to amines or urethanes.[24][25]

The reaction with cyanide ions (e.g., from KCN) can produce an acyl cyanide. However, the reaction conditions are critical. In aqueous acidic solutions, the cyanide ion is protonated to the weakly nucleophilic HCN, which does not react effectively.[26] The reaction is better performed under anhydrous conditions to favor nucleophilic substitution.[27]

References

IUPAC nomenclature and CAS number for cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

Cyclohexanecarbonyl chloride is a key reagent in organic synthesis, particularly valued for its role as an acylating agent in the production of pharmaceuticals and other fine chemicals.[1] Its precise identification is crucial for regulatory compliance, safety, and scientific accuracy.

  • IUPAC Name: this compound[2]

  • CAS Number: 2719-27-9[3][4][5][6]

Synonyms for this compound include Cyclohexanecarboxylic acid chloride, Hexahydrobenzoyl chloride, and Cyclohexanoyl chloride.[1][3][6]

Physicochemical and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for purification processes.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₁ClO[2][4][6]
Molecular Weight146.61 g/mol [2][4]
AppearanceClear, colorless to straw-colored liquid
Density1.096 g/mL at 25 °C
Boiling Point184 °C
Flash Point66 °C (150.8 °F)
Refractive Indexn20/D 1.469
Water SolubilityHydrolyzes
SensitivityMoisture Sensitive
Table 2: Spectral Data
TechniqueKey Peaks/SignalsReference
¹H NMR (400 MHz, CDCl₃)δ (ppm): 2.735, 2.091, 1.799, 1.66, 1.31, 1.26[7]
Mass Spectrum (EI)Major fragments (m/z): 111, 83, 55[7][8]
IR SpectrumCharacteristic C=O stretch for acyl chloride[9]

Key Synthetic Applications and Protocols

This compound is a versatile synthetic intermediate. Its primary utility lies in acylation reactions, where the cyclohexanecarbonyl moiety is introduced into a target molecule.

General Reactivity: Nucleophilic Acyl Substitution

The high reactivity of the acyl chloride functional group is due to the electron-withdrawing nature of both the chlorine and oxygen atoms, making the carbonyl carbon highly electrophilic. It readily reacts with nucleophiles, substituting the chloride, which is an excellent leaving group.

G General Reactivity of this compound cluster_reactants Reactants cluster_products Products reactant This compound C₆H₁₁COCl product Acylated Product C₆H₁₁CONu reactant->product Acylation byproduct Byproduct HCl reactant->byproduct nucleophile Nucleophile Nu-H nucleophile->product

Caption: Nucleophilic acyl substitution using this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from cyclohexanecarboxylic acid using thionyl chloride.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark water separator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas chromatograph (for analysis)

Procedure:

  • To a reactor equipped with a condenser and a Dean-Stark water separator, add a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in benzene (90 mL).[4]

  • Heat the mixture to distill off approximately 25 mL of benzene under a nitrogen atmosphere to create anhydrous conditions.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Slowly add thionyl chloride (e.g., 6.0 mL, 0.082 mol).[4] The reaction can be exothermic.

  • Heat the mixture to reflux and maintain for 1-3 hours.[10] The completion of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.[10]

  • After the reaction is complete, excess thionyl chloride and the solvent can be removed by distillation.[10]

  • For analytical purposes, a small aliquot of the reaction mixture can be taken and reacted with methanol containing a small amount of triethylamine to form methyl cyclohexanecarboxylate, which can be analyzed by GC to determine yield and purity.[4] Conversion rates exceeding 99% are achievable with this method.[4]

Experimental Protocol 2: Use in Drug Synthesis - Preparation of Praziquantel

A significant application of this compound in the pharmaceutical industry is in the synthesis of Praziquantel, an anthelmintic drug.[5] This protocol outlines a key acylation step in one of the synthetic routes to Praziquantel.

Materials:

  • 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline intermediate

  • This compound

  • A suitable aprotic solvent (e.g., dichloromethane)

  • A base (e.g., potassium carbonate, triethylamine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline intermediate (1 equivalent) in dry dichloromethane (B109758) in a round-bottom flask.[11]

  • Add a base such as potassium carbonate (2 equivalents) to the mixture.[11]

  • Stir the mixture at room temperature.

  • Slowly add a solution of this compound (1.2 equivalents) in dichloromethane to the reaction mixture.[11]

  • Continue stirring the mixture at room temperature for several hours (e.g., 10 hours) until the reaction is complete (monitor by TLC or LC-MS).[11]

  • Upon completion, quench the reaction with a saturated solution of ammonium (B1175870) chloride (NH₄Cl).[11]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and remove the solvent under reduced pressure to yield the acylated product.[11] This intermediate is then taken forward in subsequent steps to yield Praziquantel.

Workflow and Logical Relationships

The role of this compound as a critical building block in multi-step synthesis is best illustrated through a workflow diagram.

G Synthetic Workflow: this compound in Praziquantel Synthesis start Cyclohexanecarboxylic Acid step1 Chlorination (e.g., with SOCl₂) start->step1 reagent Cyclohexanecarbonyl Chloride step1->reagent step2 Acylation Reaction reagent->step2 intermediate Tetrahydroisoquinoline Intermediate intermediate->step2 product_intermediate Acylated Intermediate step2->product_intermediate step3 Further Cyclization Steps product_intermediate->step3 final_product Praziquantel step3->final_product

Caption: Role of this compound in Praziquantel synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazards: Causes severe skin burns and eye damage.[2] It is harmful if swallowed and irritating to the respiratory system.[12] The compound is a lachrymator.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[12] A vapor respirator should be used in case of insufficient ventilation.[13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from moisture, heat, sparks, and open flames.[14][15] Ground all equipment to prevent static discharge.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, often under an inert atmosphere (e.g., nitrogen).[14][15]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[12] After skin contact, wash immediately with plenty of soap and water.[12] If inhaled, remove to fresh air.[13] If swallowed, do NOT induce vomiting and seek immediate medical attention.[14]

References

An In-depth Technical Guide to Cyclohexanecarbonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclohexanecarbonyl chloride, a key reagent in organic synthesis. It covers its historical context, synthesis, characterization, and significant applications, with a focus on its role in pharmaceutical development.

Introduction: A Versatile Building Block

This compound (C₇H₁₁ClO) is a cyclic acyl chloride that has become an indispensable tool for organic chemists.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, attached to a stable and sterically significant cyclohexane (B81311) ring.[3] This combination allows for the introduction of the cyclohexanecarbonyl moiety into a wide array of molecules, influencing properties such as lipophilicity, metabolic stability, and biological activity.[3]

First synthesized in the early 20th century through the advancement of general methods for converting carboxylic acids to acyl chlorides, this compound has found extensive use in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its most notable application is as a crucial intermediate in the production of Praziquantel, an essential anthelmintic drug.[3][4][5]

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the chlorination of cyclohexanecarboxylic acid. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[1]

Chlorination using Thionyl Chloride

The reaction with thionyl chloride is a widely used method due to its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a good leaving group.

A general workflow for this synthesis is depicted below:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Cyclohexanecarboxylic Acid C Round-bottom flask with reflux condenser A->C B Anhydrous Solvent (e.g., DCM) B->C D Add Thionyl Chloride (SOCl₂) dropwise C->D E Reflux the mixture D->E F Monitor reaction (cessation of gas evolution) E->F G Remove excess SOCl₂ and solvent via distillation F->G H Vacuum distillation of the crude product G->H I Collect pure this compound H->I

Figure 1: General workflow for the synthesis of this compound using thionyl chloride.
Chlorination using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder than using thionyl chloride and can be advantageous for sensitive substrates.

Quantitative Data for Synthesis and Characterization

Synthesis Parameters
ParameterMethod 1: Thionyl ChlorideMethod 2: Oxalyl Chloride with Catalytic DMF
Starting Material Cyclohexanecarboxylic AcidCyclohexanecarboxylic Acid
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst NoneN,N-Dimethylformamide (DMF)
Solvent Dichloromethane (B109758) (CH₂Cl₂) or neatDichloromethane (CH₂Cl₂)
Stoichiometry (Acid:Reagent) 1 : 1.5 - 2.01 : 1.2 - 1.5
Reaction Temperature Reflux (approx. 40 °C for CH₂Cl₂)0 °C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Typical Yield > 90% (crude)> 95% (crude)
Work-up Removal of excess SOCl₂ and solvent in vacuoRemoval of solvent and byproducts in vacuo

This data is based on established procedures for similar carboxylic acids and may require optimization for specific scales.

Spectroscopic Data for Characterization
Spectroscopic TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.74 (m, 1H), 2.09 (m, 2H), 1.80 (m, 2H), 1.66 (m, 3H), 1.31 (m, 2H)[3]
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 175.0 (C=O), 54.8 (CH), 29.2 (CH₂), 25.5 (CH₂), 24.9 (CH₂)
Infrared (IR) ν (cm⁻¹): ~2930, 2855 (C-H stretch), ~1790 (C=O stretch, characteristic for acyl chlorides)[8]
Mass Spectrometry (MS) m/z: 146 (M⁺), 111, 83 (base peak)[9]

Key Reactions and Mechanisms in Organic Synthesis

The primary reaction of this compound is nucleophilic acyl substitution. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the substituted product.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group A This compound + Nucleophile (Nu⁻) B Tetrahedral Intermediate A->B C Acyl-substituted Product + Chloride Ion (Cl⁻) B->C

Figure 2: General mechanism of nucleophilic acyl substitution involving this compound.
Amide Formation

This compound reacts readily with primary and secondary amines to form N-substituted amides. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Ester Formation

In a similar fashion, alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine, to yield esters.

Friedel-Crafts Acylation

This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl cyclohexyl ketones.

Application in Drug Development: The Synthesis of Praziquantel

A prominent example of the utility of this compound in drug development is its role in the synthesis of Praziquantel, a crucial anthelmintic medication.[10][11][12] In the final step of several synthetic routes, this compound is used to acylate a piperazinoisoquinoline intermediate.[10][11][12]

G A Piperazinoisoquinoline Intermediate D Acylation Reaction A->D B This compound B->D C Base (e.g., Na₂CO₃) C->D E Work-up and Purification D->E F Praziquantel E->F

Figure 3: Simplified workflow for the final acylation step in Praziquantel synthesis.

Experimental Protocols

Synthesis of this compound from Cyclohexanecarboxylic Acid using Thionyl Chloride

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) (optional, can be run neat)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be dried to prevent hydrolysis.

  • Charge the flask with cyclohexanecarboxylic acid (1.0 eq). If using a solvent, add anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask via the dropping funnel. The reaction is exothermic and will evolve SO₂ and HCl gas. Ensure proper ventilation and consider a gas trap.

  • Once the addition is complete, heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation at atmospheric pressure.

  • The crude this compound can be purified by vacuum distillation. Collect the fraction that distills at the appropriate boiling point (approx. 184 °C at atmospheric pressure).

Synthesis of N-benzylcyclohexanecarboxamide

Materials:

Procedure:

  • In a fume hood, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[2] It reacts with water to produce HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its straightforward preparation and high reactivity make it a staple for introducing the cyclohexanecarbonyl group in a variety of contexts, from fundamental organic reactions to the large-scale synthesis of life-saving pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Note: Derivatization of Primary Amines with Cyclohexanecarbonyl Chloride for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary amines are a crucial class of compounds frequently analyzed in pharmaceutical, biological, and environmental samples. However, their direct analysis by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be challenging due to their polarity, which can lead to poor peak shape and tailing.[1][2] Derivatization is a chemical modification technique used to convert analytes into products with improved analytical properties.[3][4] This application note details a robust protocol for the derivatization of primary amines with cyclohexanecarbonyl chloride. This process forms stable N-cyclohexanoyl amide derivatives, which are less polar and more volatile, making them suitable for GC-MS and HPLC analysis with enhanced sensitivity and chromatographic performance.[5] The addition of the cyclohexanecarbonyl group improves the chromatographic behavior of the amines, leading to better retention and peak shape.[5]

The reaction involves a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and a proton from the amine to form a stable amide derivative.[5][6] The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[5][7]

Principle of the Method

Primary amines are derivatized with this compound in an alkaline medium. The resulting stable amide derivatives are then analyzed by GC-MS or HPLC-UV. The derivatization increases the hydrophobicity of the amine, leading to better retention in reversed-phase liquid chromatography and improved volatility for gas chromatography.[5]

Experimental Protocols

1. Materials and Reagents

2. Equipment

  • GC-MS or HPLC system

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials or autosampler vials

  • Micropipettes

3. Derivatization Protocol for GC-MS Analysis

  • Sample Preparation: Dissolve the primary amine standard or sample in anhydrous dichloromethane to a known concentration. If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent and dry the extract over anhydrous sodium sulfate.

  • Reaction Setup: In a GC vial, add 100 µL of the primary amine solution.

  • Addition of Base: Add 20 µL of anhydrous triethylamine or pyridine to the vial to act as an acid scavenger.[5]

  • Addition of Derivatizing Reagent: Prepare a fresh 10 mg/mL solution of this compound in anhydrous dichloromethane. Add 100 µL of this solution to the GC vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.[5]

  • Sample Work-up: Cool the reaction mixture to room temperature. If a precipitate (triethylammonium chloride) forms, centrifuge the vial and transfer the supernatant to a clean autosampler vial.[5] The sample can be injected directly or after dilution with dichloromethane.

4. Derivatization Protocol for HPLC Analysis

  • Sample Preparation: Dissolve the primary amine standard or sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Reaction Setup: In a suitable reaction vial, combine 100 µL of the amine solution with 100 µL of a borate (B1201080) buffer (pH ~9) to maintain alkaline conditions.

  • Addition of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile. Add 200 µL of this solution to the reaction vial.

  • Reaction: Vortex the mixture for 1-2 minutes and allow it to react at room temperature for 20-30 minutes.

  • Quenching: Add a small amount of a primary or secondary amine quenching agent (e.g., glycine (B1666218) solution) to react with the excess this compound.

  • Sample Preparation for HPLC: The reaction mixture can be directly injected into the HPLC system, or it can be diluted with the mobile phase.

Data Presentation

Table 1: Typical Reaction and GC-MS Parameters

ParameterValue/ConditionReference
Derivatization Reaction
SolventAnhydrous Dichloromethane[5]
BaseAnhydrous Triethylamine or Pyridine[5]
Reaction Temperature60°C[5]
Reaction Time1 hour[5]
GC-MS Parameters
ColumnDB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm)[5]
Carrier GasHelium[5]
Carrier Gas Flow Rate1 mL/min[5]
Injector Temperature250-280°C[5]
Oven Temperature Program70°C (2 min), ramp 10-20°C/min to 280-300°C (hold 5 min)[5]
Ion Source Temperature230°C[5]
Ionization ModeElectron Ionization (EI) at 70 eV[5]
MS Detection ModeScan or Selected Ion Monitoring (SIM)[5]

Visualizations

Diagram 1: Experimental Workflow for Derivatization of Primary Amines

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_workup Sample Work-up cluster_analysis Analysis start Start: Primary Amine Sample dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_reagent Add this compound Solution add_base->add_reagent react Vortex and Heat (e.g., 60°C for 1h) add_reagent->react cool Cool to Room Temperature react->cool centrifuge Centrifuge to Remove Precipitate (if any) cool->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis Inject into GC-MS or HPLC transfer->analysis

Caption: Workflow for the derivatization of primary amines with this compound.

Diagram 2: Signaling Pathway of the Derivatization Reaction

G amine Primary Amine (R-NH₂) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride This compound acyl_chloride->intermediate product N-Cyclohexanoyl Amide Derivative intermediate->product Elimination of Cl⁻ hcl HCl intermediate->hcl Proton Transfer

References

Application of Cyclohexanecarbonyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent to introduce the cyclohexanecarbonyl moiety into a molecule. This functional group can be found in a variety of biologically active compounds and pharmaceutical intermediates. Its lipophilic nature and rigid ring structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of anthelmintic, anticancer, and other therapeutic agents.

Core Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of a range of pharmaceutical agents. Its primary role is in the formation of amide and ester bonds through acylation of amines and alcohols, respectively. These reactions are fundamental in the construction of complex drug molecules.

Anthelmintic Drug Synthesis: The Case of Praziquantel

One of the most prominent applications of this compound is in the industrial synthesis of Praziquantel, a broad-spectrum anthelmintic drug.[1] Several synthetic routes to Praziquantel utilize this compound for the critical acylation step.

A common strategy involves the acylation of a piperazinoisoquinoline core.[2] In one patented method, β-phenethylamine is used as a starting material, which, after a series of reactions including condensation with chloroacetyl chloride and substitution with ethanolamine, yields an intermediate that is then acylated with this compound.

Another synthetic pathway begins with isoquinoline, which is reacted with a mixture of this compound and potassium cyanide. The resulting intermediate is then further transformed to yield Praziquantel.[1]

This protocol describes the acylation of 2-(2-hydroxyethyl)-N-(2-phenylethyl)acetamide with this compound, a key step in one of the synthetic routes to Praziquantel.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(2-hydroxyethyl)-N-(2-phenylethyl)acetamide and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Praziquantel Synthesis:

StepReactantsReagents/SolventsYield (%)Purity (%)Reference
Acylation of 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one intermediateIntermediate, this compoundSodium carbonate, Water90>99[3]
Acylation of N-(2-hydroxyethyl)-2-(phenylamino)acetamide intermediate with this compoundIntermediate, this compoundNaOH, CH2Cl2High>99.8
Anticancer Drug Intermediate Synthesis

The cyclohexanecarboxamide (B73365) moiety is present in a number of compounds with demonstrated anticancer activity. These compounds often act as apoptosis inducers. The synthesis of these molecules frequently involves the acylation of an appropriate amine-containing scaffold with this compound.

For instance, a series of 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives have been synthesized and shown to exhibit potent anticancer activity against various cell lines, including MCF-7 (breast cancer).[2]

This protocol outlines a general procedure for the synthesis of N-arylcyclohexanecarboxamides, which can be adapted for the synthesis of various anticancer candidates.

Materials:

  • Aryl amine (e.g., aniline (B41778) derivative) (1 equivalent)

  • This compound (1.1 equivalents)

  • Pyridine (B92270) or Triethylamine (1.2 equivalents)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve the aryl amine and pyridine (or triethylamine) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Anticancer Cyclohexanecarboxamide Synthesis:

Compound ClassAmine SubstrateAcylating AgentCatalyst/BaseSolventYield (%)Reference
N-(Arylcarbamothioyl)cyclohexanecarboxamidesPrimary aryl aminesCyclohexanecarbonyl isothiocyanateNoneAcetone91-93
N-ArylcyclohexanecarboxamidesAnilinesThis compoundPyridine or Et3NDichloromethane85-95
Antiviral and Cardiovascular Drug Intermediates

While direct, large-scale applications of this compound in currently marketed antiviral and cardiovascular drugs are less documented in the readily available literature, the cyclohexanecarboxamide scaffold is being explored for these therapeutic areas. The synthesis of such exploratory compounds would follow similar acylation protocols as described above. For example, the synthesis of nucleoside analogues with modified bases or sugar moieties for antiviral activity, or the preparation of compounds targeting cardiovascular receptors, could involve the introduction of a cyclohexanecarboxamide group to modulate lipophilicity and target binding.

Synthesis of this compound

The starting material, this compound, is typically synthesized from cyclohexanecarboxylic acid.

Materials:

  • Cyclohexanecarboxylic acid (1 equivalent)

  • Thionyl chloride (1.1 - 1.5 equivalents)

  • Anhydrous benzene (B151609) or dichloromethane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid.

  • Add anhydrous benzene or dichloromethane to dissolve the acid.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often used in the next step without further purification.

Quantitative Data for this compound Synthesis:

Starting MaterialChlorinating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Cyclohexanecarboxylic acidThionyl chlorideBenzene1Reflux>99[1]
Cyclohexanecarboxylic acidThionyl chlorideToluene2-380-90>95

Signaling Pathway and Experimental Workflow Diagrams

praziquantel_synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product phenylethylamine β-Phenethylamine intermediate1 N-(2-Phenylethyl) -2-chloroacetamide phenylethylamine->intermediate1 Condensation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate1 ethanolamine Ethanolamine intermediate2 N-(2-Hydroxyethyl)-N- (2-phenylethyl)acetamide ethanolamine->intermediate2 cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride intermediate3 Acylated Intermediate cyclohexanecarbonyl_chloride->intermediate3 intermediate1->intermediate2 Substitution intermediate2->intermediate3 Acylation praziquantel Praziquantel intermediate3->praziquantel Cyclization

Caption: Synthetic pathway for Praziquantel highlighting the acylation step.

acylation_workflow start Start dissolve Dissolve Amine and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Cyclohexanecarbonyl Chloride Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Wash, Dry, Concentrate) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure N-Cyclohexyl Amide Product purify->product

Caption: General experimental workflow for N-acylation.

bortezomib_pathway bortezomib Bortezomib proteasome 26S Proteasome bortezomib->proteasome Inhibits nf_kb NF-κB Pathway bortezomib->nf_kb Inhibits ub_proteins Ubiquitinated Proteins proteasome->ub_proteins Degrades apoptosis Apoptosis ub_proteins->apoptosis Induces cell_cycle Cell Cycle Arrest ub_proteins->cell_cycle Induces nf_kb->apoptosis Suppresses

References

Application Notes and Protocols for the Synthesis of Praziquantel via a Cyclohexanecarbonyl Chloride Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the anthelminthic drug Praziquantel. The described methodology follows a common and efficient synthetic route commencing with β-phenylethylamine and culminating in the formation of Praziquantel through a key acylation step using cyclohexanecarbonyl chloride. This document offers comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and visual aids to elucidate the process workflow.

Introduction

Praziquantel is a broad-spectrum anti-parasitic agent, effective against various flatworm infections in humans and animals. The synthesis outlined herein is a well-established pathway, notable for its accessibility and relatively high yields. The key stages of this synthesis involve the construction of a pyrazinoisoquinoline core, followed by the introduction of the cyclohexanecarbonyl group, which is crucial for the drug's biological activity.

Overall Synthetic Scheme

The synthesis of Praziquantel from β-phenylethylamine can be summarized in the following four principal steps:

  • Amide Formation: Reaction of β-phenylethylamine with chloroacetyl chloride to yield N-(2-phenylethyl)-2-chloroacetamide.

  • Substitution: Condensation of N-(2-phenylethyl)-2-chloroacetamide with aminoacetaldehyde dimethyl acetal (B89532) to produce 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide.

  • Cyclization (Pictet-Spengler Reaction): Acid-catalyzed intramolecular cyclization of the acetal intermediate to form the core heterocyclic structure, 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.

  • Acylation: Final acylation of the heterocyclic core with this compound in the presence of a base to afford Praziquantel.

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)-2-chloroacetamide (Intermediate 1)

This initial step involves the acylation of β-phenylethylamine with chloroacetyl chloride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Equivalents
β-Phenylethylamine121.181.0
Chloroacetyl chloride112.941.1
Triethylamine (B128534)101.191.2
Dichloromethane (B109758) (DCM)84.93-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol (B145695) to obtain pure N-(2-phenylethyl)-2-chloroacetamide as a white solid.

Quantitative Data:

ParameterValue
Expected Yield85-95%
Melting Point84-86 °C

Characterization Data (Intermediate 1):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.35-7.20 (m, 5H), 6.05 (br s, 1H), 4.01 (s, 2H), 3.60 (q, J=6.8 Hz, 2H), 2.85 (t, J=7.0 Hz, 2H)
IR (KBr, cm⁻¹) ν 3280 (N-H), 1645 (C=O), 1550 (N-H bend), 750, 700 (aromatic C-H)
MS (EI) m/z 197 (M⁺), 104 (base peak)
Step 2: Synthesis of 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide (Intermediate 2)

This step involves the nucleophilic substitution of the chloride in Intermediate 1 with aminoacetaldehyde dimethyl acetal.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Equivalents
N-(2-phenylethyl)-2-chloroacetamide197.661.0
Aminoacetaldehyde dimethyl acetal105.142.0
Sodium carbonate105.991.5
Toluene92.14-

Procedure:

  • To a solution of N-(2-phenylethyl)-2-chloroacetamide (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (2.0 eq) and sodium carbonate (1.5 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as an oil. This intermediate is often used in the next step without further purification.

Quantitative Data:

ParameterValue
Expected Yield70-80% (crude)

Characterization Data (Intermediate 2):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.32-7.18 (m, 5H), 6.80 (br s, 1H), 4.45 (t, J=5.2 Hz, 1H), 3.55 (q, J=6.8 Hz, 2H), 3.38 (s, 6H), 3.25 (s, 2H), 2.80 (t, J=7.0 Hz, 2H), 2.70 (d, J=5.2 Hz, 2H)
IR (neat, cm⁻¹) ν 3300 (N-H), 2950, 2830 (C-H), 1650 (C=O), 1120, 1070 (C-O)
MS (ESI) m/z 267.17 (M+H)⁺
Step 3: Synthesis of 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one (Intermediate 3)

This is the key ring-forming step, a Pictet-Spengler type reaction, to construct the core heterocyclic system.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Equivalents
2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide266.341.0
Concentrated Sulfuric Acid98.08-
Dichloromethane (DCM)84.93-

Procedure:

  • Dissolve the crude 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 20 °C.

  • After the addition, allow the mixture to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous sodium hydroxide (B78521) solution to a pH of 9-10.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from a suitable solvent like ethyl acetate/hexane.

Quantitative Data:

ParameterValue
Expected Yield60-75%
Melting Point117-119 °C

Characterization Data (Intermediate 3):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.25-7.15 (m, 4H), 4.85 (dd, J=10.8, 4.4 Hz, 1H), 4.20 (d, J=17.2 Hz, 1H), 3.60-3.45 (m, 2H), 3.25-3.10 (m, 2H), 2.95-2.75 (m, 2H), 2.10 (br s, 1H)
IR (KBr, cm⁻¹) ν 3300 (N-H), 1650 (C=O), 1490, 1450
MS (EI) m/z 202 (M⁺), 173, 131
Step 4: Synthesis of Praziquantel

The final step is the acylation of the secondary amine in the pyrazinoisoquinoline core with this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar Equivalents
1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one202.251.0
This compound146.611.2
Triethylamine101.191.5
Dichloromethane (DCM)84.93-

Procedure:

  • Dissolve 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of this compound (1.2 eq) in dichloromethane dropwise over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction to completion by TLC.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Praziquantel.

  • Purify the crude product by recrystallization from ethanol or ethanol/water to obtain pure Praziquantel as a white crystalline solid.[1] A yield of 94.2% can be achieved after recrystallization from acetone (B3395972) or ethanol.[1]

Quantitative Data:

ParameterValue
Expected Yield80-95%
Melting Point136-138 °C

Characterization Data (Praziquantel):

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.28-7.15 (m, 4H), 5.50 (d, J=11.2 Hz, 1H), 4.95 (dd, J=10.8, 4.0 Hz, 1H), 4.70 (d, J=17.2 Hz, 1H), 4.15-4.00 (m, 2H), 3.20-3.05 (m, 1H), 2.95-2.75 (m, 2H), 2.60-2.45 (m, 1H), 1.90-1.20 (m, 10H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 174.5, 165.2, 136.2, 134.0, 128.9, 127.8, 126.5, 125.8, 56.5, 48.2, 45.1, 43.8, 40.2, 29.5, 29.2, 26.0, 25.8, 25.6
IR (KBr, cm⁻¹) ν 2930, 2850 (C-H), 1650 (amide C=O), 1450
MS (EI) m/z 312 (M⁺), 201, 131, 83 (cyclohexylcarbonyl)

Visual Workflow and Diagrams

To better illustrate the synthesis process, the following diagrams outline the chemical transformations and the overall workflow.

Synthesis_Workflow start β-Phenylethylamine step1 Step 1: Amide Formation (+ Chloroacetyl chloride) start->step1 intermediate1 Intermediate 1: N-(2-phenylethyl)-2-chloroacetamide step1->intermediate1 step2 Step 2: Substitution (+ Aminoacetaldehyde dimethyl acetal) intermediate1->step2 intermediate2 Intermediate 2: 2-[(2,2-dimethoxyethyl)amino]- N-(2-phenylethyl)acetamide step2->intermediate2 step3 Step 3: Cyclization (Pictet-Spengler) intermediate2->step3 intermediate3 Intermediate 3: 1,2,3,6,7,11b-hexahydro-4H- pyrazino[2,1-a]isoquinolin-4-one step3->intermediate3 step4 Step 4: Acylation (+ this compound) intermediate3->step4 end Praziquantel step4->end

Caption: Synthetic workflow for Praziquantel.

Chemical_Pathway beta_phenylethylamine β-Phenylethylamine reagent_1 + Chloroacetyl chloride (Et3N, DCM) intermediate_1 N-(2-phenylethyl)-2-chloroacetamide reagent_2 + Aminoacetaldehyde dimethyl acetal (Na2CO3, Toluene) intermediate_2 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide reagent_3 H2SO4, DCM intermediate_3 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one reagent_4 + this compound (Et3N, DCM) praziquantel Praziquantel reagent_1->intermediate_1 reagent_2->intermediate_2 reagent_3->intermediate_3 reagent_4->praziquantel

Caption: Chemical synthesis pathway of Praziquantel.

References

Cyclohexanecarbonyl Chloride: A Versatile Scaffold in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride, a reactive acyl chloride, serves as a crucial building block in medicinal chemistry, facilitating the synthesis of a diverse range of bioactive molecules. Its incorporation of a cyclohexane (B81311) ring can influence the lipophilicity, metabolic stability, and conformational rigidity of drug candidates, making it a valuable moiety for optimizing pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of its utility in the development of therapeutics targeting a variety of diseases, complete with detailed experimental protocols and quantitative biological data.

Key Applications in Drug Discovery

This compound has been instrumental in the synthesis of several important classes of therapeutic agents, including:

  • Anthelmintic Drugs: Most notably, it is a key reagent in the synthesis of Praziquantel, a broad-spectrum anthelmintic drug essential for treating schistosomiasis and other parasitic worm infections.[1]

  • Serotonin Receptor Antagonists: It is used in the synthesis of WAY-100635, a potent and selective 5-HT1A receptor antagonist, which is a valuable tool for neuroscience research and has been investigated for its potential in treating anxiety and depression.

  • Anti-inflammatory Agents: The cyclohexanecarbonyl moiety is explored in the design of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.

  • Antimicrobial Agents: It serves as a precursor for thiourea (B124793) derivatives that exhibit antibacterial and anti-yeast activities.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for key drug molecules synthesized using this compound.

Table 1: Bioactivity of Praziquantel and its Analogs against Schistosoma mansoni

CompoundTargetAssayIC50 (µM)Reference
PraziquantelSchistosoma mansoniAdult worm motility0.02[1]
R-PraziquantelSchistosoma mansoniAdult worm motility0.02[1]
S-PraziquantelSchistosoma mansoniAdult worm motility5.85[1]
Praziquantel Analog 22Schistosoma mansoniSchistosomula viability>10 (43.3% activity at 10 µM)[2]
Praziquantel Analog 23Schistosoma mansoniSchistosomula viability>10 (75% activity at 10 µM)[2]

Table 2: Bioactivity of WAY-100635

CompoundTargetAssayKi (nM)IC50 (nM)pIC50Reference
WAY-1006355-HT1A ReceptorRadioligand binding0.390.918.87
WAY-100635α1-adrenergic ReceptorRadioligand binding--6.6
WAY-100635Dopamine D4 ReceptorRadioligand binding---

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological targets of compounds synthesized from this compound are often key nodes in cellular signaling pathways.

Caption: 5-HT1A Receptor Signaling Pathway.

COX_Signaling_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activate PLA2->AA Releases PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Converts to Physiological_Functions Physiological Functions (e.g., Gastric Protection) COX1->Physiological_Functions Maintains COX2->PGH2 Converts to COX_Inhibitor COX-2 Inhibitor (e.g., from this compound) COX_Inhibitor->COX2 Inhibits PGES Prostaglandin Synthases PGH2->PGES Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGES->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Experimental_Workflow Start Starting Material (e.g., Amine, Alcohol) Synthesis Chemical Synthesis (Acylation) Start->Synthesis Reagent This compound Reagent->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Biological Assays (e.g., IC50, MIC determination) Characterization->Bioassay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Bioassay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Application Notes and Protocols for the Acylation of Alcohols with Cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental and widely utilized transformation in organic synthesis, primarily for the formation of esters and the protection of hydroxyl groups. The reaction of an alcohol with an acyl chloride, such as cyclohexanecarbonyl chloride, is a robust method for introducing a cyclohexanecarboxylate (B1212342) moiety into a molecule. This modification can significantly influence a compound's lipophilicity, steric bulk, and metabolic stability, making it a valuable strategy in drug discovery and development. This compound is a reactive acylating agent, and its reactions with alcohols are typically rapid and high-yielding, often facilitated by a non-nucleophilic base to scavenge the hydrogen chloride byproduct.[1][2][3]

This document provides detailed experimental protocols for the acylation of primary, secondary, and tertiary alcohols with this compound, utilizing common laboratory catalysts such as pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP).

Reaction Mechanism and Experimental Workflow

The acylation of alcohols with this compound proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is typically followed by the elimination of a chloride ion. In the presence of a base like pyridine or DMAP, the reaction is accelerated. The base can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it also serves to neutralize the HCl generated during the reaction.[1][2][3]

Experimental Workflow A Reactant Preparation (Alcohol, this compound, Solvent, Base) B Reaction Setup (Inert atmosphere, 0°C to RT) A->B Combine C Reaction Monitoring (TLC or GC) B->C Stir D Work-up (Quenching, Extraction, Washing) C->D Upon completion E Drying and Concentration D->E F Purification (Column Chromatography or Distillation) E->F G Characterization (NMR, IR, MS) F->G

References

Application Notes and Protocols: Cyclohexanecarbonyl Chloride in Agrochemical and Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanecarbonyl chloride (C₇H₁₁ClO) is a versatile acylating agent widely employed as a chemical intermediate in the synthesis of a diverse range of organic compounds.[1][2] Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the cyclohexanecarbonyl moiety into various molecular scaffolds.[1] This property makes it a valuable building block in the production of specialized chemicals, including agrochemicals and dyes.[1][3] In the agrochemical sector, derivatives of this compound are utilized in the synthesis of herbicides, insecticides, and fungicides.[3][4][5] In the dye industry, it serves as a precursor for the creation of certain classes of dyes and pigments.[3][6]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative herbicide, insecticide, fungicide, and a disperse dye.

Agrochemical Synthesis

This compound is a key intermediate in the production of various agrochemicals, where the cyclohexanecarbonyl group can impart desirable lipophilicity and structural characteristics to the final active ingredient.

Herbicide Synthesis: Substituted Phenylurea Derivatives

Substituted ureas are a class of herbicides that act by inhibiting photosynthesis at photosystem II.[6] While the commercial herbicide Siduron is synthesized from phenyl isocyanate and 2-methylcyclohexylamine, a similar N-cyclohexyl-N'-phenylurea structure with herbicidal activity can be synthesized using this compound.[7]

Reaction Scheme:

G cluster_0 Step 1: Formation of Cyclohexyl Isocyanate cluster_1 Step 2: Urea Formation Cyclohexanecarbonyl_Chloride This compound Cyclohexyl_Isocyanate Cyclohexyl Isocyanate Cyclohexanecarbonyl_Chloride->Cyclohexyl_Isocyanate 1. NaN₃ Sodium_Azide Sodium Azide (B81097) (NaN₃) Heat Heat (Curtius Rearrangement) Substituted_Phenylurea_Herbicide N-Cyclohexyl-N'-(substituted)phenylurea (Herbicide) Cyclohexyl_Isocyanate->Substituted_Phenylurea_Herbicide 2. Aniline_Derivative Substituted Aniline Aniline_Derivative->Substituted_Phenylurea_Herbicide

Caption: Synthesis of a substituted phenylurea herbicide.

Experimental Protocol: Synthesis of N-Cyclohexyl-N'-(4-chlorophenyl)urea

Materials:

Procedure:

  • Synthesis of Cyclohexyl Isocyanate (Curtius Rearrangement):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add sodium azide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours until the evolution of nitrogen gas ceases.

    • The resulting solution of cyclohexyl isocyanate in toluene is used directly in the next step.

  • Synthesis of N-Cyclohexyl-N'-(4-chlorophenyl)urea:

    • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the previously prepared solution of cyclohexyl isocyanate dropwise to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water to yield the final product.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Key IntermediateCyclohexyl Isocyanate
Final ProductN-Cyclohexyl-N'-(4-chlorophenyl)urea
Typical Yield75-85%
Reaction TemperatureStep 1: 80-90 °C; Step 2: 0 °C to RT
Reaction TimeStep 1: 2-3 hours; Step 2: 4-6 hours
Fungicide Synthesis: Carboxamide Derivatives

Carboxamide fungicides are an important class of agrochemicals that inhibit the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain.[5] this compound can be used to synthesize N-substituted cyclohexyl carboxamides with potential fungicidal activity.[8]

Reaction Scheme:

G Cyclohexanecarbonyl_Chloride This compound Carboxamide_Fungicide N-(substituted)cyclohexyl Carboxamide Fungicide Cyclohexanecarbonyl_Chloride->Carboxamide_Fungicide Substituted_Aniline Substituted Aniline (e.g., 2-aminopyridine (B139424) derivative) Substituted_Aniline->Carboxamide_Fungicide Base Base (e.g., Triethylamine, Pyridine) Base->Carboxamide_Fungicide Catalyst

Caption: Synthesis of a carboxamide fungicide.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)cyclohexanecarboxamide

Materials:

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Amine2-Aminopyridine
Final ProductN-(pyridin-2-yl)cyclohexanecarboxamide
Typical Yield80-90%
Reaction Temperature0 °C to RT
Reaction Time3-5 hours
Insecticide Synthesis: Phenylurea Derivatives

Similar to herbicides, certain phenylurea derivatives exhibit insecticidal activity, often acting as insect growth regulators by inhibiting chitin (B13524) synthesis.[9]

Reaction Scheme:

G Cyclohexanecarbonyl_Chloride This compound Insecticidal_Compound N-Cyclohexanecarbonyl-N'-(substituted)phenylurea (Insecticide) Cyclohexanecarbonyl_Chloride->Insecticidal_Compound Substituted_Phenylurea Substituted Phenylurea Substituted_Phenylurea->Insecticidal_Compound Base Base (e.g., Pyridine) Base->Insecticidal_Compound Catalyst

Caption: Synthesis of a phenylurea insecticide.

Experimental Protocol: Synthesis of 1-(cyclohexanecarbonyl)-3-(4-fluorophenyl)urea

Materials:

Procedure:

  • In a dry flask, dissolve 4-fluorophenylurea (1.0 eq) in anhydrous DMF.

  • Add pyridine (1.5 eq) to the solution and stir.

  • Slowly add this compound (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Urea Derivative4-Fluorophenylurea
Final Product1-(cyclohexanecarbonyl)-3-(4-fluorophenyl)urea
Typical Yield70-80%
Reaction Temperature50-60 °C
Reaction Time6-8 hours

Dye Synthesis

The reactive nature of this compound allows for its use in the synthesis of various dyes, particularly those containing amide linkages, such as certain disperse dyes.

Disperse Dye Synthesis: Anthraquinone (B42736) Derivatives

Anthraquinone dyes are a significant class of synthetic colorants known for their brightness and fastness properties.[10] By reacting an amino-substituted anthraquinone with this compound, a disperse dye with a cyclohexanecarboxamide (B73365) group can be synthesized. This group can enhance the dye's affinity for hydrophobic fibers like polyester.

Reaction Scheme:

G Cyclohexanecarbonyl_Chloride This compound Disperse_Dye N-(Anthraquinone-1-yl)cyclohexanecarboxamide (Disperse Dye) Cyclohexanecarbonyl_Chloride->Disperse_Dye Aminoanthraquinone 1-Aminoanthraquinone (B167232) Aminoanthraquinone->Disperse_Dye Base Base (e.g., Pyridine) Base->Disperse_Dye Catalyst Solvent Solvent (e.g., Nitrobenzene)

Caption: Synthesis of an anthraquinone disperse dye.

Experimental Protocol: Synthesis of N-(anthraquinone-1-yl)cyclohexanecarboxamide

Materials:

  • This compound

  • 1-Aminoanthraquinone

  • Pyridine

  • Nitrobenzene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend 1-aminoanthraquinone (1.0 eq) in nitrobenzene.

  • Add pyridine (2.0 eq) to the suspension.

  • Heat the mixture to 120-130 °C.

  • Slowly add this compound (1.2 eq) to the reaction mixture over 30 minutes.

  • Maintain the temperature at 120-130 °C and continue stirring for 4-6 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature and pour it into ethanol.

  • Filter the precipitated solid, wash with ethanol, and then with hot water.

  • Dry the crude dye. Purification can be achieved by recrystallization from a high-boiling solvent like chlorobenzene.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Amino Compound1-Aminoanthraquinone
Final ProductN-(Anthraquinone-1-yl)cyclohexanecarboxamide
Typical Yield85-95%
Reaction Temperature120-130 °C
Reaction Time4-6 hours

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of compounds using this compound.

G Start Start: Reactants (this compound, Nucleophile, Solvent, Base) Reaction Acylation Reaction (Controlled Temperature and Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Washing, Extraction) Monitoring->Workup Complete Drying Drying of Organic Phase (e.g., Na₂SO₄, MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization or Column Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General workflow for synthesis and purification.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the acyl chloride.

References

Application Notes and Protocols: Laboratory Scale Synthesis of Amides from Amines and Cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in a vast array of pharmaceuticals, natural products, and advanced materials. The reaction of an amine with an acyl chloride, such as cyclohexanecarbonyl chloride, is a robust and widely employed method for the formation of N-substituted amides. This nucleophilic acyl substitution reaction is typically rapid and high-yielding, making it an attractive strategy in drug development and synthetic chemistry.[1][2]

These application notes provide detailed protocols for the laboratory-scale synthesis of amides from a variety of amines and this compound. The methodologies outlined are suitable for the synthesis of diverse N-substituted cyclohexanecarboxamides, which are of interest in medicinal chemistry.[3][4]

Data Presentation

The following table summarizes representative examples of the synthesis of N-substituted cyclohexanecarboxamide (B73365) derivatives. The data is adapted from the synthesis of closely related N-(arylcarbamothioyl)cyclohexanecarboxamides, providing a strong indication of the expected yields and physical properties for the analogous simple amides.[5]

Amine ReactantProductSolventReaction TimeYield (%)Melting Point (°C)
AnilineN-PhenylcyclohexanecarboxamideAcetone (B3395972)2 hours91162-164
o-ToluidineN-(o-tolyl)cyclohexanecarboxamideAcetone2 hours91148-150

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Cyclohexanecarboxamides in Dichloromethane (B109758)

This protocol describes a general method for the acylation of primary and secondary amines with this compound in dichloromethane (DCM) using a tertiary amine base.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

  • Addition of Base: Add the base (TEA or DIEA, 1.1-1.5 equiv) to the amine solution.[6][7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.0 equiv) dropwise to the stirred solution. The acyl chloride can be added neat or as a solution in a small amount of anhydrous DCM. A white precipitate of the ammonium (B1175870) salt of the base may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide by recrystallization from a suitable solvent (e.g., ethanol, acetone, acetonitrile) or by column chromatography on silica (B1680970) gel.[6][8]

Protocol 2: Synthesis of N-Aryl Cyclohexanecarboxamides in Acetone

This protocol is adapted from a procedure for synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamides and is suitable for the reaction of aromatic amines with this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Aromatic primary amine (e.g., aniline, substituted anilines) (1.0 equiv)

  • Acetone

  • 0.1 N Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 equiv) in acetone.

  • Addition of Acyl Chloride: To the stirred amine solution at room temperature, add a solution of this compound (1.0 equiv) in acetone dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Precipitation: Add 0.1 N HCl to the reaction mixture to precipitate the product.

  • Isolation: Filter the solid product using a Buchner funnel and wash it with water.

  • Purification: Purify the crude product by recrystallization from an ethanol-dichloromethane mixture (e.g., 1:2 v/v).[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory-scale synthesis of amides from amines and this compound.

G General Workflow for Amide Synthesis Reactants Amine + This compound Reaction Reaction in Solvent with Base (e.g., TEA) 0°C to RT Reactants->Reaction Workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure N-Substituted Cyclohexanecarboxamide Purification->Product

Caption: General experimental workflow for amide synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from amines and acyl chlorides proceeds through a nucleophilic acyl substitution mechanism.

G Mechanism of Amide Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Amine R₂NH Tetrahedral Cyclohexyl-C(O⁻)(Cl)-N⁺HR₂ Amine->Tetrahedral Lone pair on N attacks carbonyl C AcylChloride Cyclohexyl-C(=O)Cl AcylChloride->Tetrahedral ProtonatedAmide Cyclohexyl-C(=O)-N⁺HR₂ + Cl⁻ Tetrahedral->ProtonatedAmide Carbonyl reforms, Cl⁻ leaves FinalAmide Cyclohexyl-C(=O)NR₂ ProtonatedAmide->FinalAmide Byproduct Base-H⁺ + Cl⁻ ProtonatedAmide->Byproduct Base Base (e.g., R₂NH or TEA) Base->FinalAmide Removes proton from N

Caption: Nucleophilic acyl substitution mechanism.

References

Cyclohexanecarbonyl Chloride: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride, a reactive acyl chloride, serves as a crucial starting material and intermediate in the synthesis of a diverse array of complex molecules. Its unique structure, combining a reactive acyl chloride group with a stable cyclohexane (B81311) ring, makes it a valuable tool in medicinal chemistry and materials science. These application notes provide an overview of its utility, detailed experimental protocols for key applications, and insights into the biological pathways of the synthesized molecules.

Medicinal Chemistry Applications

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its ability to readily undergo acylation reactions allows for the introduction of the cyclohexanecarbonyl moiety into various molecular scaffolds, often imparting desirable pharmacokinetic and pharmacodynamic properties.

Synthesis of Praziquantel: An Anthelmintic Drug

Praziquantel is a broad-spectrum anthelmintic drug essential for treating schistosomiasis and other parasitic worm infections. This compound is a key reagent in the final acylation step of its synthesis.

Experimental Protocol: Synthesis of Praziquantel

This protocol outlines the acylation of the piperazinoisoquinoline core with this compound.

  • Materials:

  • Procedure:

    • Dissolve 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one in a suitable aprotic solvent like dichloromethane or toluene in the presence of a base such as triethylamine or sodium carbonate to act as an acid scavenger.

    • Cool the solution in an ice bath.

    • Add this compound dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude Praziquantel by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
YieldUp to 94.2%[1]
PurityHigh, confirmed by analytical techniques[2]

Mechanism of Action: Praziquantel

Praziquantel's anthelmintic activity is primarily attributed to its ability to disrupt calcium ion homeostasis in parasitic worms.[2] It is believed to antagonize voltage-gated calcium channels on the parasite's cell membranes.[2][3] This leads to a rapid and uncontrolled influx of calcium ions, causing severe muscle contraction, paralysis, and damage to the parasite's outer layer (tegument).[3][4] The paralyzed and damaged worms are then dislodged from the host's tissues and eliminated by the host's immune system.[4]

Praziquantel_Mechanism PZQ Praziquantel VGCC Voltage-Gated Calcium Channels (on parasite cell membrane) PZQ->VGCC antagonizes Ca_influx Rapid Ca2+ Influx VGCC->Ca_influx disrupts Contraction Muscle Contraction & Paralysis Ca_influx->Contraction Tegument_Damage Tegumental Damage Ca_influx->Tegument_Damage Elimination Worm Dislodgement & Elimination Contraction->Elimination Tegument_Damage->Elimination

Mechanism of action of Praziquantel.

Synthesis of WAY-100635: A 5-HT1A Receptor Antagonist

WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor, making it a valuable research tool for studying the serotonergic system and its role in various neurological and psychiatric disorders. This compound is used in the final step to introduce the cyclohexanecarbonyl group.

Experimental Protocol: Synthesis of WAY-100635

This protocol describes the reaction of the precursor amine with this compound.

  • Materials:

    • 1-(2-methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)piperazine

    • This compound

    • Tetrahydrofuran (THF)

    • Triethylamine

  • Procedure:

    • Dissolve 1-(2-methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)piperazine in tetrahydrofuran.

    • Add triethylamine to the solution to act as a base.

    • Add a solution of this compound in THF to the reaction mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 5 minutes).

    • After cooling, the product can be isolated and purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data:

ParameterValueReference
Radiochemical Yield (for [¹¹C]WAY-100635)3-4%[3]
Radiochemical Purity (for [¹¹C]WAY-100635)>99%[3]
pIC50 (5-HT1A receptor)8.87[5]

Signaling Pathway: WAY-100635

WAY-100635 acts as a selective antagonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation by serotonin (B10506) (5-HT), inhibit adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of serotonin, WAY-100635 prevents this downstream signaling cascade. 5-HT1A receptors are found both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Antagonism of presynaptic 5-HT1A autoreceptors can lead to an increase in serotonin release.

WAY100635_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin (5-HT) HT1A_auto 5-HT1A Autoreceptor Serotonin_pre->HT1A_auto binds Serotonin_release 5-HT Release HT1A_auto->Serotonin_release inhibits Serotonin_post Serotonin (5-HT) Serotonin_release->Serotonin_post acts on WAY100635_pre WAY-100635 WAY100635_pre->HT1A_auto blocks HT1A_post Postsynaptic 5-HT1A Receptor AC Adenylyl Cyclase HT1A_post->AC inhibits cAMP cAMP AC->cAMP produces Serotonin_post->HT1A_post binds WAY100635_post WAY-100635 WAY100635_post->HT1A_post blocks

Signaling pathway of WAY-100635.

Synthesis of Thiourea (B124793) Derivatives: Antimicrobial Agents

This compound is a precursor for the synthesis of cyclohexanecarbonyl isothiocyanate, which is then reacted with various amines to produce a range of thiourea derivatives. These compounds have shown promising in vitro antibacterial and anti-yeast activities.

Experimental Protocol: Synthesis of Thiourea Derivatives

This protocol describes a two-step synthesis of N-substituted cyclohexanecarboxamide (B73365) thioureas.

  • Materials:

  • Procedure:

    • Synthesis of Cyclohexanecarbonyl isothiocyanate: React this compound with potassium thiocyanate in acetone.

    • Synthesis of Thiourea Derivatives: To the resulting cyclohexanecarbonyl isothiocyanate solution, add the appropriate secondary amine in acetone.

    • Stir the reaction mixture for a specified time (e.g., 2 hours).

    • The resulting thiourea derivative can be purified by recrystallization from a suitable solvent system, such as an ethanol-dichloromethane mixture.

Quantitative Data: Antimicrobial Activity (MIC in μg/cm³)

CompoundS. aureusE. coliC. albicansReference
N-(diethylcarbamothioyl)cyclohexanecarboxamide10020050
N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide10020050
N-(diphenylcarbamothioyl)cyclohexanecarboxamide200400100
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide5010025

Mechanism of Action: Thiourea Derivatives

The exact mechanism of antimicrobial action for these specific thiourea derivatives is not fully elucidated but is an area of active research. Some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis in bacteria and interfere with the integrity of the bacterial cell wall. Their lipophilicity may also play a role in their ability to penetrate microbial cell membranes.

Thiourea_Mechanism Thiourea Thiourea Derivative Membrane Bacterial Cell Membrane Thiourea->Membrane penetrates CellWall Bacterial Cell Wall Thiourea->CellWall disrupts integrity NAD_NADH NAD+/NADH Homeostasis Thiourea->NAD_NADH disrupts CellDeath Bacterial Cell Death CellWall->CellDeath NAD_NADH->CellDeath

Proposed antimicrobial mechanism of thiourea derivatives.

Materials Science Applications

The reactivity of this compound also extends to the field of materials science, particularly in the synthesis of polymers such as polyamides and polyesters.

Synthesis of Polyamides via Interfacial Polymerization

Interfacial polymerization is a technique used to produce polymers at the interface of two immiscible liquids. This compound, dissolved in an organic solvent, can react with a diamine, dissolved in an aqueous solution, to form a polyamide film at the interface. While specific examples using this compound are not extensively documented in readily available literature, a representative protocol based on similar acyl chlorides is provided.

Representative Experimental Protocol: Interfacial Polymerization of a Polyamide

This protocol is based on the well-known "nylon rope trick" and can be adapted for use with this compound and a suitable diamine.

  • Materials:

  • Procedure:

    • Prepare a solution of this compound in the organic solvent.

    • Prepare an aqueous solution of hexamethylenediamine (and optionally sodium hydroxide).

    • Carefully pour the aqueous solution on top of the organic solution in a beaker to form two distinct layers.

    • A film of polyamide will form at the interface of the two liquids.

    • Using forceps, carefully grasp the polymer film at the center and pull it upwards. A continuous "rope" of the polyamide can be drawn out of the beaker.

    • The polymer rope can be washed with water and then ethanol and allowed to dry.

Expected Quantitative Data (for similar systems):

ParameterDescription
Molecular Weight High molecular weight polymers can be formed due to the reaction being confined to the interface.
Yield Dependent on reaction conditions and the efficiency of removing the polymer from the interface.
Thermal Properties The melting point and glass transition temperature will depend on the specific diamine used and the resulting polymer structure.

Experimental Workflow: Interfacial Polymerization

Interfacial_Polymerization cluster_setup Reaction Setup Organic_Phase This compound in Organic Solvent Interface Formation of Polyamide Film at Interface Organic_Phase->Interface Aqueous_Phase Diamine in Aqueous Solution Aqueous_Phase->Interface Polymer_Rope Continuous Removal of Polymer Rope Interface->Polymer_Rope Washing_Drying Washing and Drying Polymer_Rope->Washing_Drying Final_Polymer Polyamide Product Washing_Drying->Final_Polymer

Workflow for interfacial polymerization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with significant applications in both medicinal chemistry and materials science. Its reactivity allows for the efficient introduction of the cyclohexanecarbonyl moiety, leading to the creation of potent pharmaceuticals and novel polymers. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acylation Reactions with Cyclohexanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for cyclohexanecarbonyl chloride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this versatile reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acylation of aromatic compounds with this compound, a key step in the synthesis of many pharmaceutical and fine chemical intermediates.[1][2][3]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Lewis Acid Catalyst: The most common cause is the deactivation of the Lewis acid (e.g., AlCl₃, FeCl₃) by moisture.[4][5]- Use a fresh, unopened container of the anhydrous Lewis acid. - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Aromatic Substrate: The aromatic ring has strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -COR).[4]- Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider alternative synthetic routes.
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][6]- Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid relative to the acyl chloride.
Low Reaction Temperature: The activation energy for the reaction is not being met.- While initial addition should be done at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating (e.g., 40-60 °C) to proceed to completion.[7] Monitor the reaction by TLC to determine the optimal temperature.
Formation of Multiple Products (Isomers) Steric Hindrance: The bulky cyclohexanecarbonyl group can lead to a mixture of ortho and para substituted products on activated aromatic rings.- Lowering the reaction temperature generally favors the formation of the para isomer due to kinetic control and increased steric hindrance at the ortho position.[7]
Polysubstitution: This is less common in acylation compared to alkylation but can occur with highly activated aromatic rings.[4] The introduction of the deactivating acyl group usually prevents further reaction.[8][9][10]- Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent.
Reaction Mixture Turns Dark/Polymerization High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials or products, especially with sensitive substrates.[4]- Maintain a low temperature during the initial addition of reagents.[7][11] - Ensure efficient stirring to dissipate heat.
Reactive Aromatic Substrate: Highly activated aromatic compounds like pyrroles or phenols are prone to polymerization under strong Lewis acid conditions.[12]- Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). - Protect sensitive functional groups on the aromatic ring before acylation.
Difficult Product Isolation/Purification Emulsion during Workup: The formation of an emulsion can complicate the separation of the organic and aqueous layers.[7]- Add a saturated brine solution during the extraction to increase the ionic strength of the aqueous layer.[7] - Filter the mixture through a pad of celite.
Hydrolysis of Acyl Chloride: If the reaction is not completely anhydrous, the this compound can hydrolyze back to cyclohexanecarboxylic acid, complicating purification.- Ensure strictly anhydrous conditions. - During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any carboxylic acid impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for the acylation with this compound?

A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation.[7] However, for more sensitive substrates, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or metal triflates (e.g., Cu(OTf)₂) can be used under milder conditions.[3][13][14]

Q2: What is the optimal solvent for this reaction?

A2: Inert, non-polar solvents are preferred. Dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) are common choices as they are good solvents for the reactants and are relatively unreactive.[5] Carbon disulfide (CS₂) is also used and can sometimes influence the regioselectivity of the reaction.[15] It is crucial to use anhydrous grades of these solvents.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aromatic substrate and the formation of the product.

Q4: What is the typical work-up procedure for a Friedel-Crafts acylation?

A4: The reaction is typically quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum chloride-ketone complex. The product is then extracted into an organic solvent, washed with water, a mild base (like sodium bicarbonate solution) to remove any unreacted acyl chloride and acid byproducts, and finally with brine. The organic layer is then dried and the solvent is removed under reduced pressure.[2]

Q5: Can I use cyclohexanecarboxylic acid directly for the acylation?

A5: While direct acylation with carboxylic acids is possible, it typically requires very strong acids like polyphosphoric acid or trifluoromethanesulfonic acid and may necessitate higher temperatures.[16] The use of this compound is generally more efficient and proceeds under milder conditions when catalyzed by a Lewis acid.

Data Presentation

Table 1: Comparison of Lewis Acids for the Acylation of Anisole with Benzoyl Chloride (as a model for this compound)

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity (para/ortho)
AlCl₃100Dichloromethane254>95High para
FeCl₃100Dichloromethane256~90High para
ZnCl₂CatalyticNeat30ShortGood-
Cu(OTf)₂Catalytic[bmim][BF₄]251Quantitative96/4
HBEA Zeolite-Neat120248393-96 (para)

Note: Data is compiled from various sources and may not represent directly comparable experiments.[17][18][19]

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Benzene (B151609) with this compound

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Aromatic Substrate: After the formation of the acylium ion complex, add a solution of benzene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the benzene solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[11]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC. If the reaction is sluggish, it may be allowed to warm to room temperature and stirred for an additional 1-3 hours.[11]

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclohexyl phenyl ketone.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to obtain the pure product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Acylation setup Apparatus Setup (Dry, Inert Atmosphere) reagent_prep Reagent Preparation (AlCl3 in DCM, 0-5 °C) setup->reagent_prep acyl_addition Dropwise Addition of This compound reagent_prep->acyl_addition substrate_addition Dropwise Addition of Aromatic Substrate acyl_addition->substrate_addition reaction Reaction Monitoring (TLC, 0 °C to RT) substrate_addition->reaction workup Quenching and Work-up (Ice/HCl, Extraction) reaction->workup purification Purification (Distillation/Recrystallization) workup->purification product Pure Acylated Product purification->product

Caption: A generalized workflow for the Friedel-Crafts acylation using this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions No Issue reagents_ok Reagents OK check_reagents->reagents_ok Issue Found check_substrate Analyze Aromatic Substrate (Deactivating Groups?) check_conditions->check_substrate No Issue conditions_ok Conditions OK check_conditions->conditions_ok Issue Found solution_substrate Solution: Consider alternative synthetic route. check_substrate->solution_substrate solution_reagents Solution: Use fresh, anhydrous reagents and solvents. reagents_ok->solution_reagents solution_conditions Solution: Optimize temperature, time, and catalyst loading. conditions_ok->solution_conditions

Caption: A decision tree for troubleshooting low yields in this compound acylation.

References

Technical Support Center: Purification of Crude Cyclohexanecarbonyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude cyclohexanecarbonyl chloride via vacuum distillation. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the vacuum distillation of this compound.

Q1: Why is no product distilling over, even at a high pot temperature?

A1: This is a frequent issue that can be attributed to several factors:

  • Inadequate Vacuum: The vacuum pump may not be achieving the required low pressure. Check all connections, glassware joints, and tubing for leaks. Ensure joints are properly sealed and greased.[1]

  • Insufficient Heating: The heating mantle may not be providing enough energy to reach the compound's boiling point at the applied pressure. Gradually increase the temperature, but avoid excessive heating to prevent decomposition.[1]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly in the distillation head—the top of the bulb should be level with the bottom of the sidearm leading to the condenser. This ensures an accurate reading of the vapor temperature.[1]

Q2: The distilled this compound is yellow or brown. What causes this discoloration?

A2: Discoloration often indicates product decomposition.[1]

  • Thermal Instability: Acyl chlorides can be thermally unstable and may decompose or polymerize at high temperatures.[2][3] Vacuum distillation is employed to lower the boiling point and mitigate this risk.[1][2][4] If the distillation is run at too high a temperature or for an extended period, degradation can occur.[3]

  • Acidic Impurities: Residual acidic impurities from the synthesis step (e.g., excess thionyl chloride) can cause charring and discoloration at elevated temperatures.[1] It is crucial to remove excess reagents before distillation.[2]

Q3: The vacuum pressure and/or distillation temperature are fluctuating. What is the cause?

A3: Unstable distillation conditions can compromise the purity of the final product.

  • Vacuum Leaks: An unstable vacuum level will cause the boiling point to fluctuate.[1][4] Thoroughly check the entire apparatus for leaks.

  • Bumping/Uneven Boiling: Vigorous, uneven boiling (bumping) can cause pressure surges and temperature fluctuations. Using a magnetic stirrer or boiling chips will promote smoother boiling.[1]

  • Volatile Impurities: The presence of lower-boiling impurities, such as residual solvent from the workup, can cause an initial low boiling point that rises as the impurity is removed.[1] It is advisable to collect this initial fraction separately.

Q4: My final yield of purified this compound is lower than expected. What are the potential reasons?

A4: Low recovery can occur at multiple stages of the process.

  • Product Loss During Workup: Inefficient extraction or emulsion formation during washing steps prior to distillation can lead to significant product loss.[1]

  • Decomposition: As mentioned in Q2, thermal decomposition in the distillation flask will reduce the yield of the desired product.[3]

  • Incomplete Distillation: If the heating is not sufficient or the vacuum is not low enough, a portion of the product may remain in the distillation flask.

Q5: The material in the distillation flask is darkening and appears to be polymerizing. How can this be prevented?

A5: This is a clear sign of thermal degradation.[3]

  • Lower the Temperature: The primary solution is to reduce the distillation temperature by achieving a lower vacuum.

  • Use of Additives: In some industrial settings, distillation improvement additives like mineral oils or polysiloxanes are used to prevent degradation and fouling of equipment, although this is less common in a laboratory setting.[3]

  • Minimize Heating Time: Do not heat the crude material for longer than necessary. Once the product has been collected, the distillation should be stopped promptly.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₇H₁₁ClO[5][6][7][8]
Molecular Weight146.62 g/mol [2][5][7]
Boiling Point (Atmospheric)184 °C[6]
Boiling Point (Reduced Pressure)107 °C @ 11 mmHg 68 °C @ 12 mmHg 75 °C @ 30 mm[9]
Density1.096 g/mL at 25 °C[6]
Refractive Index (n20/D)1.469
Flash Point66 °C[6]

Experimental Protocols

Detailed Protocol for Vacuum Distillation of this compound

This protocol outlines the procedure for purifying crude this compound. Ensure all glassware is thoroughly dried before use, as acyl chlorides react with water.[8]

1. Apparatus Setup: a. Assemble a standard vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss.[2] b. Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full. c. Place a magnetic stir bar in the distillation flask. d. Ensure all glass joints are properly sealed. Lightly grease the joints if necessary to ensure a good vacuum seal. e. Position the thermometer correctly, with the top of the bulb level with the sidearm leading to the condenser.[1] f. Connect the apparatus to a vacuum pump via a cold trap (e.g., using dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.[2][10]

2. Preparation: a. Ensure that any excess reagents from the synthesis (e.g., thionyl chloride) have been removed from the crude product, typically by distillation at atmospheric pressure or rotary evaporation.[2][11] b. Transfer the crude this compound into the distillation flask.

3. Distillation Procedure: a. Begin stirring the crude material. b. Turn on the vacuum pump and slowly open the system to the vacuum. Allow the pressure to stabilize at the lowest possible value.[2] c. Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.[2] d. Collect any low-boiling impurities in a separate receiving flask. e. As the temperature approaches the expected boiling point of this compound at the measured pressure, switch to a clean receiving flask to collect the pure product. Collect the fraction that distills at a constant temperature.[2] f. Once the distillation is complete, turn off the heating mantle and allow the system to cool completely before slowly and carefully reintroducing air into the apparatus. g. The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown & Storage A Assemble & Dry Apparatus B Add Crude Product & Stir Bar A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect Fore-run (Low-boiling impurities) D->E F Collect Pure Fraction (Constant Boiling Point) E->F G Cool Apparatus F->G H Vent to Air G->H I Store Product Under Inert Atmosphere H->I

Caption: Workflow for the vacuum distillation of this compound.

Troubleshooting Logic

troubleshooting_logic action_node action_node problem_node problem_node start Distillation Issue? q1 No Product Distilling? start->q1 Problem q2 Product Discolored? q1->q2 No a1 Check Vacuum Leaks Increase Heat Slowly Check Thermometer Position q1->a1 Yes q3 Fluctuating Temp/Pressure? q2->q3 No a2 Reduce Heating Improve Vacuum Ensure Impurities Removed q2->a2 Yes a3 Check for Vacuum Leaks Use Stirrer/Boiling Chips Collect Fore-run Separately q3->a3 Yes problem_node1 Possible Decomposition or Non-volatile sample a1->problem_node1 If persists problem_node2 Severe Thermal Degradation a2->problem_node2 If persists problem_node3 Systematic Leak or Contaminated Sample a3->problem_node3 If persists

Caption: Decision tree for troubleshooting common vacuum distillation issues.

References

Common side reactions and byproducts in cyclohexanecarbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclohexanecarbonyl chloride. This resource is designed to assist researchers in identifying and resolving common issues encountered during experimentation, ensuring efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reaction of cyclohexanecarboxylic acid with a chlorinating agent. The two most widely used reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3]

Q2: What are the primary byproducts for each of these methods?

A2: For the thionyl chloride method, the main byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous and can be readily removed.[2][3] The oxalyl chloride method produces carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which are also gaseous byproducts.[4]

Q3: My reaction yield is lower than expected. What are the common causes?

A3: Low yields can stem from several factors, including the presence of moisture leading to hydrolysis of the product, incomplete reaction due to insufficient reagent or reaction time, and the formation of side products such as cyclohexanecarboxylic anhydride.

Q4: How can I minimize the hydrolysis of my product?

A4: this compound is highly susceptible to hydrolysis.[5] To mitigate this, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: What is the role of DMF when used with oxalyl chloride?

A5: N,N-dimethylformamide (DMF) acts as a catalyst in the reaction with oxalyl chloride. It reacts with oxalyl chloride to form the Vilsmeier reagent, an active chlorinating agent, which then reacts with the carboxylic acid.[1][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a significant amount of unreacted cyclohexanecarboxylic acid.

  • Minimal or no evolution of gaseous byproducts (SO₂, HCl, CO, CO₂) is observed during the reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Degraded Chlorinating Agent Use a fresh, unopened bottle of thionyl chloride or oxalyl chloride. If using an older bottle, consider purification by distillation before use.Thionyl chloride and oxalyl chloride can degrade over time, especially with exposure to moisture, reducing their reactivity.
Insufficient Reagent Increase the molar equivalent of the chlorinating agent to 1.5-2.0 equivalents relative to the carboxylic acid.[1]An excess of the chlorinating agent helps to drive the reaction to completion.
Low Reaction Temperature For the thionyl chloride method, gently reflux the reaction mixture. For the oxalyl chloride method, ensure the reaction is allowed to warm to room temperature after the initial addition.Adequate temperature is necessary to overcome the activation energy of the reaction.
Insufficient Reaction Time Extend the reaction time and monitor the progress by TLC or by quenching a small aliquot with methanol (B129727) and analyzing by GC-MS for the formation of the methyl ester.The reaction may be slow to reach completion, especially at lower temperatures or with less reactive substrates.
Issue 2: Presence of Significant Side Products

Symptoms:

  • NMR or GC-MS analysis reveals the presence of unexpected peaks in addition to the desired product and starting material.

  • The isolated product is impure, as indicated by a broad melting point or inconsistent analytical data.

Common Side Reactions and Byproducts:

Side Product/Byproduct Formation Mechanism Prevention/Minimization
Cyclohexanecarboxylic Anhydride Reaction of the formed this compound with unreacted cyclohexanecarboxylic acid.Ensure a slight excess of the chlorinating agent is used. Add the carboxylic acid to the chlorinating agent to maintain an excess of the latter throughout the reaction.
Hydrolysis Product (Cyclohexanecarboxylic Acid) Reaction of this compound with water.Use anhydrous reagents and solvents, and maintain an inert atmosphere.
Vilsmeier Reagent Adducts (with oxalyl chloride/DMF) Side reactions of the Vilsmeier reagent.Maintain a low reaction temperature during the initial stages of the reaction.

Data Presentation

Table 1: Comparison of Chlorinating Agents for this compound Synthesis [1][2]

Parameter Thionyl Chloride (SOCl₂) Oxalyl Chloride ((COCl)₂)
Typical Byproducts SO₂, HClCO, CO₂, HCl
Reaction Conditions Typically reflux temperatureRoom temperature
Catalyst Not generally requiredCatalytic DMF is common
Reactivity High, can lead to side reactions with sensitive substratesMilder and often more selective
Work-up Removal of excess reagent by distillationRemoval of excess reagent and solvent by evaporation
Cost Generally less expensiveMore expensive

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride
  • Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the flask at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF[1]
  • Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a gas outlet, add cyclohexanecarboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the mixture.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (1.2-1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizations

Synthesis_Pathway CCA Cyclohexanecarboxylic Acid Product Cyclohexanecarbonyl Chloride CCA->Product + SOCl₂ CCA->Product + (COCl)₂ / DMF SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product OxalylCl Oxalyl Chloride ((COCl)₂) OxalylCl->Product DMF DMF (cat.) DMF->Product

Caption: Main synthetic routes to this compound.

Side_Reactions Product Cyclohexanecarbonyl Chloride Hydrolysis Hydrolysis Product (Cyclohexanecarboxylic Acid) Product->Hydrolysis + H₂O Anhydride Cyclohexanecarboxylic Anhydride Product->Anhydride + Unreacted CCA H2O Water (Moisture) H2O->Hydrolysis CCA Cyclohexanecarboxylic Acid (Starting Material) CCA->Anhydride

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Crude Product (NMR, GC-MS) Start->Check_SM SM_Present Significant Starting Material Present? Check_SM->SM_Present Side_Products Significant Side Products Present? Check_SM->Side_Products SM_Present->Side_Products No Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Hydrolysis_Anhydride Hydrolysis or Anhydride Formation Side_Products->Hydrolysis_Anhydride Yes End Improved Yield and Purity Side_Products->End No Increase_Reagent Increase Chlorinating Agent Stoichiometry Incomplete_Rxn->Increase_Reagent Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Rxn->Increase_Time_Temp Use_Anhydrous Ensure Anhydrous Conditions Hydrolysis_Anhydride->Use_Anhydrous Optimize_Addition Optimize Reagent Addition Order Hydrolysis_Anhydride->Optimize_Addition Increase_Reagent->End Increase_Time_Temp->End Use_Anhydrous->End Optimize_Addition->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Safe handling and storage procedures for cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexanecarbonyl Chloride: Technical Support Center

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 2719-27-9) is a colorless to pale yellow liquid used as an acylating agent in organic synthesis.[1] It is a versatile reagent in medicinal chemistry, materials science, and agricultural science.[2] The primary hazards associated with this chemical are:

  • Corrosive: It causes severe skin burns and serious eye damage.[3][4]

  • Harmful if Swallowed: It is classified as acutely toxic if ingested.[4]

  • Respiratory Irritant: Vapors and fumes can cause respiratory irritation and are destructive to the mucous membranes and upper respiratory tract.[3]

  • Moisture Sensitive: It reacts with water, including moisture in the air, to produce toxic and corrosive gases like hydrogen chloride.[1][5]

  • Combustible: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[4][6]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

Due to its corrosive nature, comprehensive PPE is required. Always use:

  • Eye and Face Protection: Chemical goggles or safety glasses with a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[3]

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or when vapors are present, use an approved respirator (e.g., a dust mask type N95 for US standards or equivalent).[6]

  • Footwear: Closed-toe shoes are mandatory.[3]

Q3: What are the correct storage procedures for this compound?

Proper storage is critical to maintain stability and prevent hazardous reactions.

  • Temperature: Store in a cool, dry, well-ventilated area, specifically in an explosion-proof refrigerator at a temperature between 2-8 °C.[3]

  • Container: Keep the container tightly closed and sealed to prevent moisture contact.[4][6]

  • Inert Atmosphere: Store the contents under an inert gas like nitrogen.[3][4]

  • Location: Store in a designated corrosives area away from incompatible materials and sources of ignition.[4][6] The storage area should be locked up.[4]

Q4: What substances are incompatible with this compound?

Avoid contact with the following materials to prevent violent reactions or the release of hazardous products:

  • Water and moisture[3]

  • Strong bases[3][4]

  • Alcohols[3]

  • Strong oxidizing agents[3][4]

  • Alkalis[6]

Q5: How should I respond to an accidental spill?

For small spills, follow these steps:

  • Evacuate non-essential personnel and ensure adequate ventilation.[3]

  • Eliminate all ignition sources.[3]

  • Wearing appropriate PPE, contain the spill using a dike of inert, non-combustible absorbent material like clay, sand, or vermiculite.[3][7] Do not use combustible materials like sawdust.[7]

  • Apply the absorbent material starting from the outside and working inward to completely cover the liquid.[7]

  • Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[3]

  • Use non-sparking tools and explosion-proof equipment during cleanup.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.

Q6: What are the first aid measures in case of exposure?

Immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Q7: How must this compound waste be disposed of?

Dispose of contents and containers in accordance with local, state, and federal regulations. This should be done through a licensed waste disposal company.[3][5] Handle empty containers with care as they may contain flammable residual vapors.[3]

Q8: What are the fire hazards and recommended extinguishing agents?

This compound is a combustible liquid.[4]

  • Fire Hazards: Thermal decomposition can produce toxic gases like carbon oxides and hydrogen chloride.[3] Containers may explode if heated.[3]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry chemical powder.[3] A water spray can be used to cool exposed containers, but a direct water jet should not be used.[6]

Troubleshooting Guide

Problem: I noticed the liquid has turned a darker yellow/brown. Is it still usable?

  • Cause: Discoloration can indicate decomposition, likely due to exposure to moisture or other contaminants. The chemical reacts with water, which can lead to the formation of cyclohexanecarboxylic acid and hydrogen chloride gas, potentially causing pressure buildup and product degradation.

  • Solution: While a slight color change might not affect all reactions, significant discoloration suggests contamination. It is safer to assume the reagent's purity is compromised. Dispose of the material according to proper waste disposal protocols. To prevent this, always store under an inert atmosphere and ensure containers are tightly sealed.[3][4]

Problem: I can smell a sharp, acidic odor near the storage area.

  • Cause: A sharp odor likely indicates a leak or escaping vapor, which is corrosive and a respiratory irritant. This could be due to an improperly sealed container or decomposition releasing hydrogen chloride gas.[3]

  • Solution: Do not enter the area without appropriate respiratory protection. Ensure the area is well-ventilated.[3] Wearing full PPE, check the container for leaks or damage. If the container is compromised, perform a spill cleanup and transfer the material to a new, appropriate container if safe to do so. If the cap is loose, tighten it in a fume hood.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 2719-27-9[3][8]
Molecular Formula C₇H₁₁ClO[1][8]
Appearance Clear, colorless to straw-colored liquid[8]
Boiling Point 180-184 °C at 760 mmHg[8]
Melting Point 29 °C[8]
Flash Point 66 °C (150.8 °F) - Closed Cup[6]
Density 1.096 - 1.105 g/cm³ at 25 °C[8]
Storage Temperature 2 - 8 °C[3]
Water Solubility Hydrolyzes (reacts with water)[8]

Experimental Protocols

Protocol 1: General Safe Handling Procedure

  • Preparation: Before starting, ensure an emergency eye wash station and safety shower are accessible.[3] Read the Safety Data Sheet (SDS) thoroughly.

  • Work Area: Conduct all work in a well-ventilated chemical fume hood.[3]

  • PPE: Don appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Ground all equipment to prevent static discharge.[3] Use non-sparking tools.[3] Avoid breathing vapors, mists, or fumes.[3]

  • Dispensing: When transferring the liquid, do so slowly to minimize splashing. Keep the container closed when not in use.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3][4]

  • Cleanup: Clean the work area and decontaminate any equipment used. Dispose of any contaminated materials (e.g., pipette tips, gloves) as hazardous waste.

Protocol 2: Small-Scale Spill Cleanup ( < 100 mL)

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Immediately turn off any nearby heat or ignition sources.[4]

  • Don PPE: Wear, at a minimum, double-layered nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron. If ventilation is poor, use a respirator.[4]

  • Contain Spill: Create a dike around the spill using a dry, inert absorbent material such as vermiculite, clay, or sand.[3][7]

  • Absorb Spill: Gently cover the spill with the absorbent material, working from the outside in.[7] Allow the material to be fully absorbed.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials for hazardous waste disposal.

  • Dispose: Dispose of the sealed waste container and all contaminated PPE according to institutional and regulatory guidelines.[5]

Visualizations

SafeHandlingWorkflow prep 1. Preparation - Review SDS - Verify fume hood function - Check emergency equipment ppe 2. Don PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat prep->ppe Proceed handle 3. Chemical Handling - Work in fume hood - Ground equipment - Dispense slowly ppe->handle Proceed use 4. Experimental Use - Keep container closed - Avoid incompatibles handle->use Proceed cleanup 5. Post-Experiment Cleanup - Decontaminate glassware - Clean work surface use->cleanup Experiment Complete waste 6. Waste Disposal - Segregate hazardous waste - Label container correctly cleanup->waste Proceed remove_ppe 7. Remove PPE & Wash - Remove gloves last - Wash hands thoroughly waste->remove_ppe Proceed end End of Process remove_ppe->end Done

Caption: Workflow for the safe handling of this compound.

Caption: Decision logic for emergency response to incidents.

References

Technical Support Center: Managing Cyclohexanecarbonyl Chloride in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of cyclohexanecarbonyl chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to moisture and should be stored in a cool, dry environment.[1] Ideal storage is in a tightly sealed container, under an inert atmosphere such as nitrogen or argon, and refrigerated at 2-8°C.[1] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

Q2: What is the primary consequence of moisture exposure to this compound?

A2: Exposure to moisture leads to the rapid hydrolysis of this compound into cyclohexanecarboxylic acid and hydrogen chloride (HCl) gas.[2][3] This reaction consumes the starting material, reducing the yield of your desired product, and the generated HCl can potentially cause side reactions with acid-sensitive functional groups in your reaction.

Q3: Can I visually identify if my this compound has been compromised by moisture?

A3: While pure this compound is a colorless to pale yellow liquid, significant hydrolysis may not always result in a distinct visual change.[4] However, fuming upon opening the container is a strong indicator of reaction with atmospheric moisture, as this is the HCl gas byproduct.[5] The most reliable method to check for degradation is through analytical techniques like NMR spectroscopy.

Q4: How can I detect and quantify the amount of water in my solvents before starting a reaction?

A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[6][7] This method can quantify water content down to the ppm level, ensuring your solvents meet the stringent anhydrous conditions required for reactions with this compound.[8]

Troubleshooting Guide

Issue 1: Low or no yield in my acylation reaction.

  • Possible Cause: The most likely culprit is the presence of moisture, which hydrolyzes the this compound. Moisture can be introduced through inadequately dried glassware, solvents, or starting materials.[9]

  • Solution:

    • Glassware: Ensure all glassware is rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a stream of inert gas immediately before use.[10]

    • Solvents: Use freshly dried, anhydrous solvents. The water content should be verified by Karl Fischer titration.[6]

    • Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere of nitrogen or argon.

Issue 2: My reaction mixture turned cloudy or a precipitate formed unexpectedly.

  • Possible Cause: This could be due to the formation of cyclohexanecarboxylic acid, the hydrolysis product, which may have limited solubility in your reaction solvent. It could also be the hydrochloride salt of an amine reagent if present.

  • Solution:

    • Confirm the identity of the precipitate. If it is the hydrolysis product, the reaction has been compromised by water. The reaction should be repeated with stricter anhydrous techniques.

    • If you are using an amine, the precipitate is likely the amine hydrochloride salt, which is an expected byproduct of the acylation reaction.

Issue 3: I see an unexpected peak in my NMR spectrum that I suspect is the hydrolysis product. How can I confirm this?

  • Possible Cause: Hydrolysis of this compound will result in the formation of cyclohexanecarboxylic acid.

  • Solution: Compare your product's NMR spectrum with a known spectrum of cyclohexanecarboxylic acid. The carboxylic acid proton typically appears as a broad singlet far downfield (>10 ppm). The alpha-proton to the carbonyl group also shifts.

Compound1H NMR Chemical Shift (ppm) of Proton Alpha to Carbonyl
This compound~2.74 (triplet)
Cyclohexanecarboxylic acid~2.35 (triplet)

Note: Shifts are approximate and can vary depending on the solvent and concentration.

Issue 4: How can I remove the cyclohexanecarboxylic acid impurity from my reaction mixture?

  • Possible Cause: Incomplete reaction or hydrolysis has led to the presence of the carboxylic acid impurity.

  • Solution: An acid-base extraction is an effective method.[10] Dissolve the reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which will move to the aqueous layer.[1] The desired acylated product will remain in the organic layer.

Quantitative Impact of Moisture on Acylation Yield (Representative Data)

Water Content in Reaction (molar equivalents relative to this compound)Estimated Yield of Acylated Product
0.095-99%
0.185-90%
0.2570-75%
0.545-50%
1.0<5%

This table is for illustrative purposes to emphasize the critical need for anhydrous conditions.

Experimental Protocols

Protocol 1: Drying of Glassware for Moisture-Sensitive Reactions
  • Disassembly: Disassemble all glassware components.

  • Cleaning: Thoroughly clean all glassware with an appropriate solvent and detergent, followed by rinsing with deionized water and then a final rinse with acetone (B3395972) to facilitate drying.

  • Oven-Drying: Place the clean glassware in an oven at a temperature of at least 120°C for a minimum of 4 hours, though overnight is preferable.[10]

  • Assembly and Cooling: While still hot, assemble the glassware under a stream of dry inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere. This prevents atmospheric moisture from condensing on the cooling surfaces.[11]

Protocol 2: Acylation of Aniline (B41778) with this compound

This protocol details the N-acylation of aniline, a common application for this compound.

Materials:

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution via syringe.

    • Troubleshooting Tip: If the solution turns cloudy upon addition of the acyl chloride, it may indicate the presence of water. Ensure all reagents and solvents are anhydrous.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Troubleshooting Tip: If the reaction is sluggish, gentle heating may be required. However, be cautious as this can also promote side reactions.

  • Workup: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Troubleshooting Tip: If an emulsion forms during the washes, adding more brine can help to break it. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-cyclohexylbenzamide by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware Dry Glassware setup Assemble Apparatus under N2 dry_glassware->setup dry_solvents Dry Solvents add_reagents Add Amine & Base dry_solvents->add_reagents setup->add_reagents cool Cool to 0°C add_reagents->cool add_acyl_chloride Add this compound cool->add_acyl_chloride react Stir at RT add_acyl_chloride->react quench Quench with Water react->quench extract Acid-Base Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify troubleshooting_low_yield cluster_moisture_solutions Moisture Troubleshooting cluster_reagent_solutions Reagent Troubleshooting start Low or No Yield check_moisture Moisture Contamination? start->check_moisture check_reagents Reagent Quality? start->check_reagents dry_glassware Rigorously Dry Glassware check_moisture->dry_glassware Yes use_anhydrous_solvents Use Anhydrous Solvents check_moisture->use_anhydrous_solvents Yes inert_atmosphere Maintain Inert Atmosphere check_moisture->inert_atmosphere Yes verify_purity Verify Purity of Starting Materials check_reagents->verify_purity Yes use_fresh_reagent Use Fresh this compound check_reagents->use_fresh_reagent Yes

References

How to improve yield in reactions involving cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanecarbonyl chloride. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low when using this compound?

A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Moisture Contamination: this compound is highly reactive towards nucleophiles, especially water.[1][2] Any moisture present in the glassware, solvents, or reagents will hydrolyze the acyl chloride back to cyclohexanecarboxylic acid, reducing the amount of starting material available for the desired reaction.[2][3]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a non-optimal temperature, or an inactive catalyst.[4] It is crucial to monitor the reaction's progress to determine the optimal duration.[4]

  • Side Reactions: Competing side reactions can consume the starting material or the product.[4] The specific side products depend on the reaction type (e.g., polymerization in acidic conditions, addition of HCl to alkenes).[3]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.[2][4] Emulsion formation during aqueous extraction or co-elution of impurities during chromatography are common issues.[2][4]

  • Impure Starting Materials: The purity of all reagents, including the acyl chloride, substrate, and solvents, is critical. Impurities can inhibit the reaction or lead to unwanted byproducts.[4]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware by oven-drying (>120°C) or flame-drying under vacuum.[3] Use anhydrous grade solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Optimize Reaction Conditions: Systematically adjust parameters like temperature, reaction time, and catalyst loading.[4] A slight excess (1.2-1.5 equivalents) of the acyl chloride can also help drive the reaction to completion.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials. For TLC analysis of acyl chlorides, it's often best to quench a small aliquot with an alcohol (e.g., methanol) to form the more stable ester, which gives a cleaner spot on the plate.[3]

  • Refine Workup and Purification: To break emulsions during extraction, add brine (saturated NaCl solution).[4] If product is lost during column chromatography, try optimizing the solvent system or using a different stationary phase.[2]

Q2: I am performing a Friedel-Crafts acylation with this compound and an aromatic compound, but the yield is poor. How can I improve it?

A2: Friedel-Crafts acylation is a powerful method for forming C-C bonds, but its success is highly dependent on the catalyst and reaction setup.[5]

  • Catalyst Choice and Stoichiometry: Traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective but are often required in stoichiometric amounts because they form a stable complex with the resulting aryl ketone product.[6] This deactivates the catalyst. Using less than a full equivalent can lead to an incomplete reaction.

  • Catalyst Deactivation: The Lewis acid catalyst is extremely sensitive to moisture. Any water present will deactivate it, halting the reaction.

  • Substrate Reactivity: The aromatic substrate must be sufficiently electron-rich. The reaction generally fails with strongly deactivated aromatic rings (e.g., nitrobenzene).

  • Reaction Temperature: While some reactions require heating, higher temperatures can also promote side reactions or decomposition. The optimal temperature should be determined experimentally.

Solutions:

  • Use Sufficient Catalyst: For catalysts like AlCl₃, ensure at least a stoichiometric amount relative to the acyl chloride is used to account for complexation with the product.[7]

  • Alternative Catalysts: Consider modern, more sustainable catalysts such as metal triflates or solid acids like zeolites, which can often be used in catalytic amounts and are sometimes recyclable.[6][8]

  • Strict Anhydrous Conditions: As with all reactions involving acyl chlorides, maintaining a moisture-free environment is critical for catalyst activity.[3]

  • Control Reagent Addition: Typically, the acyl chloride and Lewis acid are combined first to form the acylium ion complex before the aromatic substrate is added slowly, often at a reduced temperature (e.g., 0-5 °C) to control the reaction rate.[5]

Q3: When forming an amide or ester, what are the common side reactions and how can I minimize them?

A3: Amide and ester formations with this compound are generally efficient, but side reactions can occur, particularly with complex substrates.

  • For Amide Synthesis:

    • Multiple Acylations: If the amine substrate has other nucleophilic sites (e.g., another amine or hydroxyl group), multiple acylations can occur.

    • Base-Induced Side Reactions: The base used to scavenge the HCl byproduct (e.g., triethylamine (B128534), pyridine) can sometimes cause side reactions if it is not chosen carefully.

    • Racemization: In peptide coupling with chiral amino acids, the harshness of acyl chlorides can sometimes lead to racemization.[9]

  • For Ester Synthesis:

    • Elimination: With sterically hindered or sensitive alcohols, elimination to form an alkene can compete with esterification, especially at elevated temperatures.[10]

    • Incomplete Conversion: Esterification is an equilibrium process. The presence of water, either from contamination or as a byproduct, can hydrolyze the ester back to the starting materials.[10]

Solutions:

  • Controlled Addition: Add the this compound dropwise to a solution of the amine or alcohol and a base at a low temperature (e.g., 0 °C) to manage the exothermic reaction.[2]

  • Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction.[11]

  • Protecting Groups: For complex molecules with multiple reactive sites, use appropriate protecting groups to ensure acylation occurs only at the desired position.

  • Drive Equilibrium for Esterification: To improve ester yields, use an excess of the alcohol or remove water as it forms, for example, by using molecular sieves.[10]

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes the performance of different catalysts in Friedel-Crafts acylation, a common reaction involving acyl chlorides.

Catalyst TypeCatalyst ExampleSubstrateAcylating AgentTemp (°C)Time (h)Yield (%)Reference
Traditional Lewis AcidAlCl₃AnisoleAcetyl ChlorideRT195[6]
Traditional Lewis AcidFeCl₃AnisolePropionyl ChlorideRT292[6]
Metal TriflatesSc(OTf)₃Toluene (B28343)Acetic Anhydride50488[6]
Solid Acid CatalystZeolite H-BEATolueneAcetic Anhydride120575[6]
Solid Acid CatalystZeolite YBenzofuran derivativeAcyl Chloride180->90[8]

Note: Yields are highly dependent on the specific substrates, solvent, and precise experimental conditions.

Experimental Protocols

Below are detailed, generalized methodologies for key experiments using this compound.

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol describes a typical method for the acylation of an aromatic compound like toluene using this compound and aluminum chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anhydrous toluene

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice-cold water

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is flame-dried or oven-dried.[12]

  • Reagent Preparation: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and suspend it in anhydrous DCM under an inert atmosphere. Cool the mixture to 0 °C using an ice bath.[12]

  • Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel, maintaining the temperature between 0-5 °C.[5]

  • Reaction: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the progress by TLC (quench an aliquot with methanol (B129727) for analysis).[3][5]

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice and ice-cold water. Add 5% HCl solution and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or vacuum distillation, to yield the final acylated product.[5][14]

Protocol 2: General Procedure for Amide Synthesis

This protocol outlines the formation of an amide from an amine and this compound.

Materials:

  • A primary or secondary amine

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude amide product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to reactions involving this compound.

G cluster_start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solutions start Low Yield Observed analysis Analyze Crude Mixture (TLC, NMR, LCMS) start->analysis sm Starting Material Remaining? analysis->sm side_products Side Products Observed? sm->side_products No incomplete Incomplete Reaction: - Increase Time/Temp - Check Catalyst Activity - Use Excess Acyl Chloride sm->incomplete Yes moisture Moisture Contamination: - Dry Glassware/Solvents - Use Inert Atmosphere side_products->moisture No optimize Competing Reactions: - Optimize Conditions (Temp, Conc.) - Change Reagent Addition Order side_products->optimize Yes workup Workup/Purification Loss: - Refine Extraction/Column - Check pH during wash incomplete->workup moisture->workup optimize->workup

Caption: A troubleshooting workflow for diagnosing and resolving low yield in chemical reactions.

G cluster_reactants Reactants cluster_activation Activation Step cluster_substitution Substitution Step cluster_product Product Formation acyl_chloride Cyclohexanecarbonyl Chloride acylium Acylium Ion [R-C≡O]⁺ acyl_chloride->acylium + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium aromatic Aromatic Ring (Arene) sigma Arenium Ion (σ-complex) aromatic->sigma + Acylium Ion acylium->sigma ketone Aryl Ketone Product sigma->ketone - H⁺ hcl HCl ketone->ketone Complexes with Lewis Acid

Caption: The general mechanism of a Friedel-Crafts acylation reaction.

References

Troubleshooting low conversion rates in cyclohexanecarbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexanecarbonyl Chloride Reactions

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on overcoming low conversion rates in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in reactions with this compound?

A1: The most frequent cause of low conversion is the hydrolysis of this compound back to cyclohexanecarboxylic acid due to the presence of moisture.[1][2] This acyl chloride is highly reactive and sensitive to water, including atmospheric moisture.[3][4]

Q2: My starting material, the nucleophile (amine/alcohol), is not being fully consumed. What should I investigate first?

A2: If your nucleophile is not fully consumed, it suggests an issue with the acyl chloride's reactivity or availability. The primary suspect is the degradation of this compound through hydrolysis before it can react.[2] You should also verify the stoichiometry, ensuring a slight excess of the acyl chloride (e.g., 1.1-1.2 equivalents) might be necessary to drive the reaction to completion.[2]

Q3: I am forming the this compound in situ from cyclohexanecarboxylic acid, but the subsequent reaction has a low yield. Why?

A3: Incomplete conversion of the carboxylic acid to the acyl chloride is a likely problem.[5] Ensure you are using a sufficient excess of the chlorinating agent (e.g., 1.5 to 2.0 molar equivalents of thionyl chloride) and adequate reaction time, potentially with gentle heating or reflux, to drive the formation of the acyl chloride to completion.[6][7]

Q4: What are the typical side products I should be aware of?

A4: Besides the unreacted starting materials, the most common side product is cyclohexanecarboxylic acid from hydrolysis.[8] In reactions with amines, the hydrochloride salt of the amine starting material can precipitate, which is formed when the generated HCl reacts with the unreacted amine.[5]

Troubleshooting Guide: In-depth Solutions

Issue 1: Consistently Low Yield Due to Suspected Moisture Contamination

Question: I have taken basic precautions, but I still suspect moisture is ruining my reaction. What does a rigorous anhydrous setup involve?

Answer: Minimizing moisture is critical for success.[5] A comprehensive approach includes:

  • Glassware: All glassware must be thoroughly oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).

  • Reagents: Use freshly opened bottles of reagents whenever possible. This compound should be of high purity (≥97%).[10] If preparing it yourself, ensure the precursor cyclohexanecarboxylic acid is dry.

  • Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[9]

Issue 2: Optimizing Reaction Conditions for Acylation

Question: My conversion rate is still poor after addressing moisture. How do I optimize other reaction parameters like temperature, base, and reaction time?

Answer: Suboptimal reaction conditions can significantly limit conversion.[2] Consider the following adjustments:

  • Temperature: The effect of temperature is critical; it influences reaction rates exponentially.[11][12]

    • For sluggish reactions, gentle heating (e.g., to 40-50°C) can increase the rate.[1] However, excessive heat can promote side reactions.

    • For highly exothermic reactions, especially with reactive amines, cooling the reaction to 0°C before and during the addition of the acyl chloride is crucial to control the reaction and prevent side product formation.[9]

  • Base Selection: In acylations of amines or alcohols, a base is required to neutralize the HCl byproduct.[5]

    • Use at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).

    • For weakly nucleophilic substrates, a stronger base might be necessary. The choice of base can significantly impact the reaction rate.[2]

  • Reaction Time: Monitor the reaction to determine the optimal time. Insufficient time will lead to incomplete conversion.[2] A reliable monitoring method is crucial (see Issue 3).

Issue 3: Ineffective Reaction Monitoring

Question: How can I accurately monitor the progress of my reaction? Direct analysis by Thin Layer Chromatography (TLC) seems unreliable.

Answer: Direct TLC analysis of acyl chlorides can be misleading because the reactive compound can hydrolyze on the silica (B1680970) gel plate, potentially showing up as the starting carboxylic acid.[1][13] A more reliable indirect method is recommended:[1]

  • Withdraw a small aliquot (a few drops) from the reaction mixture.

  • Quench this sample in a separate vial containing a simple, dry alcohol like methanol (B129727) or ethanol. This will rapidly convert any remaining this compound into the stable corresponding methyl or ethyl ester.

  • Analyze the quenched sample by TLC or GC-MS. The disappearance of the starting nucleophile and the appearance of the new, less polar ester spot (or amide product) indicates reaction progression.[14]

Data Presentation

Table 1: Comparison of Chlorinating Agents for this compound Synthesis. Data synthesized from established procedures for similar carboxylic acids.[7]

ParameterMethod 1: Thionyl ChlorideMethod 2: Oxalyl Chloride with Catalytic DMF
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst None (or catalytic DMF)N,N-Dimethylformamide (DMF)
Stoichiometry (Acid:Reagent) 1 : 1.5 - 2.01 : 1.2 - 1.5
Typical Temperature Reflux (e.g., ~78°C neat)0 °C to Room Temperature
Typical Reaction Time 1 - 3 hours1 - 2 hours
Byproducts SO₂ (gas), HCl (gas)CO₂ (gas), CO (gas), HCl (gas)
Advantages Lower cost, effectiveMilder conditions, gaseous byproducts are easily removed
Disadvantages Harsher conditions, SO₂ is toxicMore expensive, requires catalyst

Table 2: General Troubleshooting Summary.

SymptomPotential Cause(s)Recommended Solution(s)
Low or no product formation; starting materials remain.1. Hydrolysis of Acyl Chloride: Moisture in solvents, reagents, or glassware.[2] 2. Incomplete Acyl Chloride Formation: If preparing in situ.[5] 3. Low Reactivity: Substrate is sterically hindered or electronically deactivated.1. Implement rigorous anhydrous techniques (dried glassware, anhydrous solvents, inert atmosphere).[9] 2. Use excess chlorinating agent (e.g., 1.5 eq) and ensure sufficient reaction time/heat.[1] 3. Increase reaction temperature and/or time; consider a more active catalyst if applicable.[15]
Multiple spots on TLC; difficult purification.1. Side Reactions: Base-induced elimination, over-acylation.[9] 2. Degradation: Product or starting material is unstable under reaction conditions.1. Control temperature (cool reaction to 0°C); use a non-nucleophilic base.[9] 2. Reduce reaction time and temperature; screen for milder conditions.
White precipitate forms during reaction with an amine.1. Amine Hydrochloride Salt: HCl byproduct reacting with the starting amine.[5]1. This is expected. Ensure sufficient base (at least 1 equivalent) is present to neutralize all generated HCl. The salt can be removed during aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol describes the conversion of cyclohexanecarboxylic acid to its corresponding acyl chloride.

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., benzene (B151609) or dichloromethane) (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere. A gas trap is recommended to neutralize the HCl and SO₂ gases produced.[6]

  • To the flask, add cyclohexanecarboxylic acid (1.0 eq). If using a solvent, add anhydrous benzene or dichloromethane (B109758).[8]

  • Slowly add an excess of thionyl chloride (1.5 to 2.0 molar equivalents) to the flask.[6] The reaction can be exothermic.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction's progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and any solvent by distillation, initially at atmospheric pressure, followed by vacuum distillation to obtain the purified this compound.[6] The product is often used directly in the next step after removing volatiles under reduced pressure.

Protocol 2: General Procedure for Acylation of an Amine

This protocol provides a general method for reacting this compound with a primary or secondary amine.

Materials:

  • Primary or secondary amine

  • This compound

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[9]

  • Cool the solution to 0°C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM in a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains at or below 0°C.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, monitoring by the indirect TLC method described above.[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[9]

Mandatory Visualization

G start_node Start: Low Conversion Rate Observed q1 Is reaction setup rigorously anhydrous? start_node->q1 decision_node decision_node process_node process_node solution_node solution_node fail_node fail_node a1_no Implement Anhydrous Protocol: - Flame-dry glassware - Use anhydrous solvents - Run under inert gas (N2/Ar) q1->a1_no No q2 Are reaction conditions (temp, base, time) optimized? q1->q2 Yes a1_no->q1 Retry Reaction a2_no Optimize Conditions: - Adjust temperature (cool or heat) - Ensure >=1 eq. of suitable base - Increase reaction time q2->a2_no No q3 Is acyl chloride purity confirmed? (If prepared in-situ) q2->q3 Yes fail Consult Further: Consider alternative synthetic routes q2->fail All Yes, Still Fails a2_no->q2 Retry Reaction a3_no Optimize Acyl Chloride Synthesis: - Use 1.5-2.0 eq. chlorinating agent - Ensure complete reaction (reflux) - Purify via distillation if needed q3->a3_no No q4 Is reaction progress monitored effectively? q3->q4 Yes a3_no->q3 Retry Reaction a4_no Use Indirect Monitoring: - Quench aliquot with MeOH - Analyze by TLC/GC for ester/amide formation q4->a4_no No success Problem Resolved: Conversion Rate Improved q4->success Yes a4_no->q4 Retry Reaction

Caption: Troubleshooting workflow for low conversion rates.

competing_reactions cluster_reactants Reactants cluster_products Products CHCCl Cyclohexanecarbonyl Chloride Nuc Nucleophile (e.g., R-NH2) H2O Water (Moisture) Desired Desired Product (Amide/Ester) Desired Reaction Pathway (Acylation) CHCCl->Desired Side Side Product (Cyclohexanecarboxylic Acid) Competing Reaction Pathway (Hydrolysis) CHCCl->Side Nuc->Desired H2O->Side

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Cyclohexanecarbonyl Chloride Quenching Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper procedures for quenching unreacted cyclohexanecarbonyl chloride in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a reaction involving this compound?

Quenching is a critical step to neutralize any unreacted, highly reactive this compound. This process ensures the safe handling of the reaction mixture, prevents unwanted side reactions during workup and purification, and facilitates the isolation of the desired product.

Q2: What are the common quenching agents for this compound?

Common quenching agents include water, alcohols (such as methanol (B129727) or ethanol), and aqueous basic solutions (like sodium bicarbonate or sodium carbonate).[1] The choice of quenching agent depends on the desired final product and the stability of the reaction products to the quenching conditions.

Q3: What are the products formed when quenching this compound?

  • With water (Hydrolysis): The reaction produces cyclohexanecarboxylic acid and hydrogen chloride (HCl).[2][3][4]

  • With an alcohol (Alcoholysis): The reaction yields the corresponding ester (e.g., methyl cyclohexanecarboxylate (B1212342) with methanol) and HCl.[5][6][7]

  • With sodium bicarbonate: This neutralizes the HCl byproduct and reacts with the acyl chloride to form sodium cyclohexanecarboxylate, carbon dioxide, and sodium chloride.[8][9]

Q4: Why are there steamy fumes produced during quenching?

This compound reacts with nucleophiles like water and alcohols to produce hydrogen chloride (HCl) gas.[3][5] This gas can appear as steamy, acidic fumes, especially in the presence of atmospheric moisture.[2][3]

Q5: How should I handle the hydrogen chloride (HCl) gas produced during quenching?

All quenching procedures should be performed in a well-ventilated fume hood.[10][11] The use of a gas trap, which can be a bubbler containing a basic solution (e.g., sodium hydroxide), is recommended to neutralize the acidic HCl gas.

Troubleshooting Guide

Problem Possible Cause Solution
Violent/uncontrolled reaction upon adding quenching agent. The quenching agent was added too quickly to a concentrated solution of unreacted this compound.Add the quenching agent slowly and dropwise, with vigorous stirring, to the cooled reaction mixture (e.g., in an ice bath). Diluting the reaction mixture with an inert solvent before quenching can also help to control the reaction rate.
The reaction mixture remains acidic after quenching. Insufficient quenching agent was used to neutralize all the unreacted acyl chloride and the HCl produced.Add more of the quenching agent until the desired pH is reached. If using a weak base like sodium bicarbonate, ensure enough is added to neutralize all acidic species.
An unexpected product is formed after workup. The quenching agent reacted with the desired product, or the quenching conditions were too harsh.Select a quenching agent that is compatible with your desired product. For example, if your product is an ester, quenching with a strong base could lead to saponification. In such cases, a milder quenching agent like water or a weak base should be used.
Difficulty separating the organic and aqueous layers during extraction. The formation of emulsions can occur, especially if a basic quench is performed vigorously.Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking during the initial extractions can also prevent emulsion formation.

Experimental Protocols

Safety Precautions: this compound is corrosive, moisture-sensitive, and releases toxic gas upon hydrolysis.[10][11][12][13] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

Protocol 1: Quenching with Water (Hydrolysis)

This protocol converts unreacted this compound to cyclohexanecarboxylic acid.

  • Cool the reaction mixture: Place the reaction flask in an ice-water bath to cool it to 0-5 °C.

  • Slow addition of water: While stirring the reaction mixture vigorously, add cold deionized water dropwise.

  • Control the addition rate: Monitor the reaction temperature and gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides.

  • Complete the quench: Continue adding water until no further reaction (e.g., gas evolution) is observed.

  • Neutralization (Optional): If a neutral pH is required for the workup, slowly add a saturated aqueous solution of a weak base like sodium bicarbonate until the effervescence ceases.

  • Workup: Proceed with the standard aqueous workup and extraction of the desired product.

Protocol 2: Quenching with Methanol (Alcoholysis)

This protocol converts unreacted this compound to methyl cyclohexanecarboxylate.

  • Cool the reaction mixture: Cool the reaction flask to 0-5 °C in an ice-water bath.

  • Slow addition of methanol: With vigorous stirring, add cold methanol dropwise to the reaction mixture.[14]

  • Control the addition rate: Maintain a slow addition rate to control the exothermic reaction and HCl evolution.

  • Inert atmosphere: It is good practice to perform this under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the acyl chloride.[15]

  • Complete the quench: Continue the addition until the reaction is complete.

  • Neutralization: A tertiary amine base like triethylamine (B128534) or pyridine (B92270) can be added to neutralize the HCl formed.[15][16] Alternatively, a subsequent wash with a mild aqueous base can be performed during workup.

  • Workup: Proceed with the extraction of the desired product.

Protocol 3: Quenching with Saturated Sodium Bicarbonate Solution

This protocol neutralizes unreacted this compound and the acidic byproduct HCl.

  • Cool the reaction mixture: Cool the reaction flask to 0-5 °C using an ice-water bath.

  • Slow addition of bicarbonate solution: Add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring.[17]

  • Control gas evolution: Be cautious of the carbon dioxide gas that evolves during the addition.[8] Add the solution slowly to prevent excessive foaming and pressure buildup.

  • Monitor pH: Periodically check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Complete the quench: Continue adding the bicarbonate solution until all effervescence has stopped.

  • Workup: Separate the organic and aqueous layers and proceed with the extraction of the desired product.

Data Summary

The following table summarizes the key characteristics of the different quenching methods.

Quenching AgentReaction Product of this compoundByproductReaction VigorKey Considerations
WaterCyclohexanecarboxylic acidHClVigorous[3][6]Simple, but the carboxylic acid product may complicate purification.
MethanolMethyl cyclohexanecarboxylateHClVigorous[7]Forms a stable ester which may be easier to separate from the desired product than the carboxylic acid.
Saturated NaHCO₃Sodium cyclohexanecarboxylateCO₂, NaCl, H₂OModerate (controlled by addition rate)Neutralizes the reaction mixture and the HCl byproduct simultaneously. CO₂ evolution must be managed.

Visualizations

Quenching_Workflow start Reaction Mixture containing unreacted this compound cool Cool to 0-5 °C (Ice Bath) start->cool add_quench Slow, Dropwise Addition of Quenching Agent with Vigorous Stirring cool->add_quench prepare_quench Prepare Quenching Agent (e.g., Water, Methanol, NaHCO3 soln.) prepare_quench->add_quench monitor Monitor Temperature and Gas Evolution add_quench->monitor monitor->add_quench Adjust addition rate complete_quench Ensure Quenching is Complete (No further reaction) monitor->complete_quench Reaction subsides workup Proceed to Aqueous Workup and Extraction complete_quench->workup end Isolated Product workup->end

Caption: General workflow for quenching unreacted this compound.

Quenching_Decision_Tree q1 Is the desired product base-sensitive? q2 Is the carboxylic acid byproduct easy to separate from the product? q1->q2 Yes use_bicarb Use Saturated NaHCO3 Solution q1->use_bicarb No use_water Use Water q2->use_water Yes use_alcohol Use an Alcohol (e.g., Methanol) q2->use_alcohol No

Caption: Decision tree for selecting a suitable quenching agent.

Quenching_Pathways cluster_water Quenching with Water cluster_methanol Quenching with Methanol cluster_bicarb Quenching with NaHCO3 Cyclohexanecarbonyl\nChloride Cyclohexanecarbonyl Chloride Cyclohexanecarboxylic\nAcid Cyclohexanecarboxylic Acid Cyclohexanecarbonyl\nChloride->Cyclohexanecarboxylic\nAcid + H2O - HCl Methyl\nCyclohexanecarboxylate Methyl Cyclohexanecarboxylate Cyclohexanecarbonyl\nChloride->Methyl\nCyclohexanecarboxylate + CH3OH - HCl Sodium\nCyclohexanecarboxylate Sodium Cyclohexanecarboxylate Cyclohexanecarbonyl\nChloride->Sodium\nCyclohexanecarboxylate + NaHCO3 - CO2, -NaCl, -H2O

Caption: Reaction pathways for quenching this compound.

References

Personal protective equipment (PPE) for handling cyclohexanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexanecarbonyl Chloride Safety

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals handling this compound.

Frequently Asked Questions (FAQs) on PPE Selection

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and combustible liquid that poses several significant hazards.[1][2] It can cause severe skin burns and serious eye damage.[1][2][3] The substance is harmful if swallowed and may cause respiratory irritation.[4] It is also a lachrymator, meaning it can cause tearing.[4] Additionally, it is sensitive to moisture and can react with water, potentially releasing toxic gases.[4][5][6]

Q2: What is the minimum required PPE for handling small quantities of this compound in a controlled laboratory setting?

A2: When handling this compound, even in small amounts, a comprehensive PPE setup is mandatory. This includes:

  • Hand Protection: Chemical-resistant gloves.[1][4][5]

  • Eye/Face Protection: Chemical safety goggles and a face shield.[4][5][7]

  • Body Protection: A flame-resistant lab coat or chemical-resistant apron over personal clothing.

  • Footwear: Closed-toe shoes, preferably safety shoes.[4]

All handling should be done within a certified chemical fume hood to ensure proper ventilation.[1][4]

Q3: How do I select the correct type of gloves for handling this compound?

Q4: Is eye protection alone, like safety glasses, sufficient?

A4: No. Due to the severe and potentially irreversible damage this compound can cause to the eyes, standard safety glasses are insufficient.[1] You must wear chemical safety goggles that provide a complete seal around the eyes.[5] Furthermore, a face shield must be worn over the goggles to protect against splashes.[4][7] Emergency eyewash stations should be immediately accessible.[5][7]

Q5: Under what circumstances is respiratory protection necessary?

A5: Respiratory protection is required when engineering controls, such as a fume hood, are inadequate or unavailable, or if you experience any irritation or symptoms of exposure.[4][5] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5] For significant spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Q6: What type of body protection is required for large-scale experiments?

A6: For larger-scale operations or situations with a higher risk of splashing, a simple lab coat is not enough. You should wear a full chemical-resistant suit or a combination of a chemical-resistant apron and sleeve covers to ensure no skin is exposed.[7] All protective clothing should be removed immediately if it becomes contaminated.[5][9]

Troubleshooting Guide

Q: I splashed a small amount of this compound on my gloved hand. What should I do?

A: Immediately remove the contaminated glove, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Dispose of the contaminated glove as hazardous waste. Obtain a new pair of gloves before resuming your work. Do not reuse contaminated gloves.

Q: My safety goggles are fogging up, reducing my visibility. What is the safest way to handle this?

A: Move away from the immediate work area to a safe location before removing your goggles. Use anti-fog wipes or solutions specifically designed for safety eyewear. Ensure your lab's ventilation is adequate, as poor airflow can contribute to fogging. Never remove your primary eye protection in an area where chemical handling is active.

Q: I can smell a pungent odor similar to the chemical, even though I am wearing a respirator. What does this mean?

A: If you can smell the chemical, your respirator is not providing adequate protection. This could be due to an improper fit, depleted cartridges, or the selection of an incorrect cartridge type. Immediately leave the contaminated area and notify your supervisor. Do not re-enter the area until the issue is resolved. You must be properly fit-tested for your respirator, and cartridges must be changed on a regular schedule.

Q: What is the immediate first aid response for skin or eye contact with this compound?

A:

  • Skin Contact: Immediately remove all contaminated clothing.[5][9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][5]

Data Presentation & Experimental Protocols

Glove Material General Compatibility

The following table provides a general guideline for glove selection against corrosive, acidic, organic compounds. Users must verify compatibility with the specific glove manufacturer for this compound.

Glove MaterialGeneral RatingNotes
Butyl Rubber Excellent Recommended for protection against a wide variety of corrosive acids and organic compounds.[8]
Viton® Excellent Offers superior resistance to many aggressive chemicals, including aromatic and chlorinated solvents.
Neoprene Good to Fair Provides moderate protection against a range of acids, bases, and alcohols.[8] May have a shorter breakthrough time.
Nitrile Fair to Poor Suitable for incidental splash protection only.[8] Not recommended for prolonged handling. Gloves should be replaced immediately upon contact.
Natural Latex Poor Not recommended. Latex has poor resistance to many organic chemicals and may not protect against corrosive compounds.[8]
PVC (Vinyl) Poor Not recommended. Generally offers poor resistance to organic solvents and corrosive chemicals.[8]
Experimental Protocol: Glove Material Integrity Test (Qualitative)

This protocol describes a simple, qualitative test to assess the degradation of a glove material upon short-term exposure to this compound.

Objective: To visually inspect for any signs of degradation (swelling, discoloration, stiffening, or permeation) of a glove material after direct contact with this compound.

Materials:

  • Sample swatches of the glove materials to be tested (e.g., Butyl, Nitrile, Neoprene).

  • This compound.

  • Glass petri dish or watch glass.

  • Pipette or dropper.

  • Forceps.

  • Timer.

  • All operations must be conducted in a certified chemical fume hood.

Procedure:

  • Cut a small swatch (approx. 1x1 inch) from the palm or finger area of the glove to be tested.

  • Place the swatch flat in the petri dish.

  • Using a pipette, carefully apply 2-3 drops of this compound to the center of the swatch.

  • Start the timer.

  • Observe the swatch continuously for the first 5 minutes and then at 15, 30, and 60-minute intervals.

  • Using forceps, periodically (e.g., every 15 minutes) gently poke and prod the material at the point of contact to check for changes in texture, such as softening or becoming brittle.

  • Record all observations, including:

    • Discoloration: Any change in the color of the material.

    • Swelling: Any puffiness or increase in thickness.

    • Stiffening/Brittleness: Any loss of flexibility.

    • Permeation: Any visual evidence of the chemical passing through the material to the other side.

    • Dissolution: Any visible dissolving of the glove material.

  • After the test period, neutralize and dispose of all materials according to your institution's hazardous waste procedures.

Interpretation: Any observable change in the glove material (swelling, discoloration, softening) indicates degradation and suggests that the material is not suitable for prolonged use with this compound. The absence of visible changes provides some confidence, but does not replace quantitative permeation and breakthrough testing for high-risk applications.

Visual Workflow Guides

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe Required PPE Level cluster_respiratory_check start Start: Handling This compound ventilation Is work performed in a certified chemical fume hood? start->ventilation resp_check Are vapors/aerosols likely to be generated? splash_risk Is there a significant risk of splash or spray? ventilation->splash_risk  Yes stop_work STOP WORK Consult EHS. Work must be in a certified fume hood. ventilation->stop_work  No ppe_base Minimum PPE: - Chemical Goggles & Face Shield - Appropriate Gloves (e.g., Butyl) - Lab Coat splash_risk->ppe_base  No ppe_enhanced Enhanced PPE: - Add Chemical-Resistant Apron or Full Suit - Verify Glove Material Suitability splash_risk->ppe_enhanced  Yes ppe_respirator Add Respiratory Protection: - NIOSH-Approved Respirator (Organic Vapor/Acid Gas Cartridge) resp_check->ppe_respirator  Yes

Caption: PPE selection workflow for handling this compound.

Emergency_Response_Plan start Chemical Exposure or Spill Event exposure_type What is the nature of the event? start->exposure_type skin_contact Skin/Clothing Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye spill Spill Occurred exposure_type->spill Spill action_skin Immediately remove contaminated clothing. Flush skin with water for 15+ minutes. Seek medical attention. skin_contact->action_skin action_eye Immediately flush eyes at eyewash station for 15+ minutes. Seek medical attention. eye_contact->action_eye action_spill Alert personnel and evacuate area. If small, contain with appropriate absorbent (e.g., acid neutralizer). Report to EHS. spill->action_spill

Caption: Logic diagram for emergency response to a spill or exposure.

References

Technical Support Center: Disposal of Cyclohexanecarbonyl Chloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of cyclohexanecarbonyl chloride and its associated reaction residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a corrosive, combustible, and moisture-sensitive liquid.[1][2] The primary hazard during disposal is its vigorous and exothermic reaction with water, which produces corrosive hydrogen chloride (HCl) gas.[3] This gas can cause severe respiratory irritation.[4] The material itself can cause severe skin burns and eye damage.[5][6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: Appropriate PPE is crucial for safe handling. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][8] All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][9]

Q3: What is the recommended disposal method for small quantities of this compound waste?

A3: For small laboratory quantities (typically less than 100g), the recommended disposal method is controlled neutralization.[3] This involves slowly adding the this compound waste to a cold, stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, to convert it into the less reactive cyclohexanecarboxylic acid and its salt.[10][11]

Q4: How should large quantities of this compound waste be disposed of?

A4: For larger quantities of waste, direct disposal through a licensed hazardous waste facility is the safest and recommended approach.[3][5] Do not attempt to neutralize large volumes in the lab due to the potential for a large-scale exothermic reaction.

Q5: How should I manage reaction residues containing this compound?

A5: Reaction residues, or "quenched" reaction mixtures, should be treated as hazardous waste. If the reaction has been quenched with water or an alcohol, the reactive this compound will have been converted to cyclohexanecarboxylic acid or an ester, respectively.[9] However, the entire mixture, including solvents and other byproducts, must be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) department.[10]

Q6: What materials are incompatible with this compound?

A6: this compound is incompatible with water, strong bases, oxidizing agents, and alcohols, as it can react vigorously with these substances.[4][12] It should be stored away from these materials in a cool, dry, well-ventilated area, preferably under an inert gas.[4]

Troubleshooting Guide

Q1: What should I do if the neutralization reaction becomes too vigorous and starts to fume excessively?

A1: If the reaction becomes too vigorous, immediately stop adding the this compound. The vigorous reaction is likely due to the rate of addition being too fast, causing a rapid temperature increase and evolution of HCl gas. Ensure the neutralizing solution is being stirred efficiently and is sufficiently cold (e.g., in an ice bath).[10] Allow the reaction to subside before resuming a much slower, dropwise addition.

Q2: I've added a significant amount of basic solution, but the pH of the waste mixture is not becoming neutral. What should I do?

A2: This could be due to the hydrolysis of the this compound producing a substantial amount of hydrochloric acid and cyclohexanecarboxylic acid. Continue to slowly add the basic solution while monitoring the pH with a calibrated pH meter or pH paper.[3] Ensure the mixture is being stirred thoroughly to allow for complete neutralization. If you are using a weak base like sodium bicarbonate, you may need to switch to a stronger base like sodium hydroxide (B78521) (e.g., 2M solution) for more effective neutralization.[3]

Q3: How do I handle a small spill of this compound in the fume hood?

A3: For a small spill, cover the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[4][13][14] Do not use combustible materials like paper towels. Once the liquid is absorbed, scoop the material into a suitable, labeled container for hazardous waste disposal.[13] The area should then be decontaminated.

Q4: What is the correct procedure for cleaning up a larger spill of this compound?

A4: In the event of a larger spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department immediately.[10] Restrict access to the area and ensure there are no ignition sources nearby.[15] Do not attempt to clean up a large spill without proper training and equipment.

Quantitative Data Summary

The following table summarizes key parameters for the neutralization of small quantities of this compound waste.

ParameterValue/InformationSource/Comment
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solutionA 5-10% aqueous solution is recommended.[10]
Sodium Hydroxide (NaOH) solutionA 2M solution can also be used for more effective neutralization.[3]
Volume Ratio At least 10 parts neutralizing solution to 1 part acyl chlorideEnsures sufficient capacity to absorb heat and neutralize acidic byproducts.[3]
Reaction Temperature 0-10 °CMaintained with an ice bath to control the exothermic reaction.[10]
Rate of Addition Slow, dropwiseCrucial to prevent a runaway reaction.[3]
Final pH 6.0 - 8.0Ensures complete neutralization before disposal.[3][16]

Experimental Protocols

Protocol 1: Neutralization of Small Quantities of this compound Waste

! CAUTION: This procedure must be performed in a certified chemical fume hood while wearing all required PPE (lab coat, safety goggles, face shield, and chemical-resistant gloves).

Materials:

  • This compound waste

  • Large beaker (volume at least 20 times that of the waste)

  • Stir plate and magnetic stir bar

  • Ice bath

  • 5-10% Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Place the large beaker in an ice bath on a stir plate within a chemical fume hood.

  • Add a magnetic stir bar to the beaker and fill it with a sufficient volume of cold 5-10% sodium bicarbonate solution (at least 10 times the volume of the waste).[3][10]

  • Begin stirring the bicarbonate solution at a moderate speed.

  • Using a dropping funnel or pipette, add the this compound waste to the stirred basic solution very slowly (dropwise).[3] The slow addition is critical to control the exothermic reaction and the release of HCl gas.

  • Monitor the reaction temperature and rate of gas evolution. If the reaction becomes too vigorous, cease addition immediately and wait for it to subside.

  • After all the waste has been added, continue stirring the mixture for at least one hour to ensure the reaction is complete.[10]

  • Check the pH of the solution using a pH meter or pH paper. If the solution is still acidic, slowly add more basic solution until the pH is between 6.0 and 8.0.[3]

  • Once neutralized, transfer the aqueous waste to a properly labeled hazardous waste container for collection by your institution's EHS department.

Protocol 2: Handling and Cleanup of a Small Spill

! CAUTION: This procedure must be performed while wearing all required PPE.

Materials:

  • Inert absorbent material (e.g., sand, vermiculite, or commercial spill absorbent)

  • Scoop or non-sparking tools

  • Sealable, labeled hazardous waste container

  • Decontamination solution (e.g., soap and water, followed by a suitable solvent rinse if necessary)

Procedure:

  • If not already on, put on all required PPE.

  • Contain the spill to as small an area as possible.[17]

  • Generously cover the spilled this compound with an inert absorbent material.[13]

  • Allow the material to be fully absorbed.

  • Carefully scoop the absorbent material into a designated, sealable hazardous waste container.[4][13]

  • Clean the spill area with a suitable decontamination solution.

  • All materials used for the cleanup, including gloves, should be placed in the hazardous waste container.

  • Seal and label the container for disposal through your EHS department.

Disposal Workflow Diagram

G cluster_start cluster_assess cluster_small cluster_large cluster_end start Start: Identify This compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity < 100g large_quantity Large Quantity (>100g) assess_quantity->large_quantity > 100g neutralize Neutralize via Protocol 1 (Slow addition to cold base) small_quantity->neutralize check_ph Check pH (6.0-8.0) neutralize->check_ph check_ph->neutralize No (Adjust pH) collect_waste_small Collect in Labeled Hazardous Waste Container check_ph->collect_waste_small Yes end_point End: Waste Ready for Pickup collect_waste_small->end_point collect_waste_large Collect in Labeled Hazardous Waste Container large_quantity->collect_waste_large contact_ehs Contact EHS for Licensed Disposal collect_waste_large->contact_ehs contact_ehs->end_point

Caption: Logical workflow for the disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Cyclohexanecarbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride is a highly reactive and versatile acylating agent used extensively in organic synthesis. Its primary utility lies in the formation of amide and ester linkages through nucleophilic acyl substitution. This guide provides a comparative analysis of synthetic routes involving this compound against common alternatives for producing amides and esters. It further details generalized experimental protocols for reaction monitoring and product identification using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile reaction products.

Section 1: Amide Synthesis Comparison

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. Here, we compare the direct acylation of an amine using this compound with the widely used method of activating a carboxylic acid with a coupling reagent.

Method A: Acylation using this compound

This method involves the direct reaction of this compound with a primary or secondary amine, such as cyclohexylamine (B46788), to form the corresponding N-substituted amide. The reaction is typically rapid and exothermic.[1]

Reaction: this compound + Cyclohexylamine → N-Cyclohexylcyclohexanecarboxamide + HCl

Method B: Amidation using a Coupling Reagent

An alternative and common strategy for amide bond formation involves the reaction of a carboxylic acid (cyclohexanecarboxylic acid) and an amine, mediated by a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2]

Reaction: Cyclohexanecarboxylic acid + Cyclohexylamine + DCC → N-Cyclohexylcyclohexanecarboxamide + Dicyclohexylurea (DCU)

Quantitative Comparison of Amide Synthesis Methods
ParameterMethod A: this compoundMethod B: Coupling Reagent (DCC/EDC)
Starting Materials This compound, AmineCyclohexanecarboxylic Acid, Amine, Coupling Reagent
Reactivity Very high, often vigorous reaction.Controllable, milder conditions.
Byproducts Hydrochloric acid (HCl), requires a base for neutralization.[4]Dicyclohexylurea (DCU) or a water-soluble urea (B33335) derivative.[2]
Workup Typically involves an aqueous wash to remove the hydrochloride salt.Requires filtration to remove insoluble DCU byproduct.[5]
Advantages High yields, rapid reaction rates, no need to prepare the acyl chloride if commercially available.[6]Avoids handling corrosive acyl chlorides, broad substrate scope, excellent for sensitive molecules.[3][7]
Disadvantages Acyl chloride is moisture-sensitive and corrosive. Reaction can be too exothermic for complex substrates.Coupling reagents can be expensive and are potent allergens (DCC).[8][9] Potential for side reactions if not optimized.

Section 2: Ester Synthesis Comparison

Esterification is another critical reaction where this compound is employed. This is compared against direct acid-catalyzed esterification.

Method A: Acylation using this compound

This compound reacts readily with alcohols, such as cyclohexanol (B46403), in the presence of a non-nucleophilic base (like pyridine) to yield the corresponding ester.

Reaction: this compound + Cyclohexanol → Cyclohexyl cyclohexanecarboxylate (B1212342) + Pyridinium (B92312) chloride

Method B: Direct Acid-Catalyzed Esterification

This classic method involves heating a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄) to form an ester. This is an equilibrium-limited reaction. An alternative involves the acid-catalyzed addition of a carboxylic acid to an alkene like cyclohexene.[10][11]

Reaction (Fischer Esterification): Cyclohexanecarboxylic acid + Cyclohexanol ⇌ Cyclohexyl cyclohexanecarboxylate + H₂O

Quantitative Comparison of Ester Synthesis Methods
ParameterMethod A: this compoundMethod B: Direct Esterification
Starting Materials This compound, Alcohol, BaseCyclohexanecarboxylic Acid, Alcohol/Alkene, Acid Catalyst
Reactivity High, reaction goes to completion.Moderate, reaction is reversible and requires forcing conditions (e.g., water removal).[12]
Byproducts Stoichiometric amount of salt (e.g., pyridinium chloride).Water.
Workup Aqueous wash to remove salt and excess base.Neutralization of acid catalyst followed by aqueous washes.
Advantages Irreversible reaction leads to high yields; suitable for acid-sensitive substrates.Atom economical, uses less hazardous reagents.
Disadvantages Generates stoichiometric waste, acyl chloride is corrosive.Equilibrium-limited yields, harsh acidic conditions can be incompatible with sensitive functional groups.

Section 3: Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylcyclohexanecarboxamide (Method A)
  • To a stirred solution of cyclohexylamine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization or column chromatography.

Protocol 2: General GC-MS Analysis of Reaction Products

This protocol provides a general framework for analyzing the reaction mixtures to identify starting materials, intermediates, and final products.[13][14][15]

  • Sample Preparation :

    • Withdraw a small aliquot (~10-20 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate). If the sample contains a base like triethylamine, it can be removed by passing the diluted sample through a small plug of silica (B1680970) gel.

    • If necessary, perform derivatization to increase the volatility of polar compounds, although the target amides and esters are typically volatile enough for direct analysis.[13]

    • Transfer the final diluted sample into a GC vial.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph (GC) : Agilent or similar, equipped with a mass selective detector.

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for these analytes.[13][14]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[14]

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL (split or splitless mode depending on concentration).

    • Oven Temperature Program : Initial temperature 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes. (This program should be optimized for specific separation needs).[13]

    • Mass Spectrometer (MS) :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[14]

      • Mass Range : Scan from m/z 40 to 450.

      • Ion Source Temperature : 230 °C.[13]

      • Transfer Line Temperature : 280 °C.[14]

  • Data Analysis :

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).[14][16]

    • The mass spectrum for cyclohexyl cyclohexanecarboxylate is expected to show a molecular ion peak (m/z 210) and characteristic fragment ions at m/z 129 and 83.[17]

    • The mass spectrum for N-cyclohexylcyclohexanecarboxamide would show a molecular ion peak (m/z 209) and fragmentation patterns corresponding to the loss of the cyclohexyl groups.

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Section 4: Visualized Workflows and Pathways

The following diagrams illustrate the comparative synthetic pathways and the general analytical workflow for GC-MS analysis.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis A_Start Cyclohexanecarbonyl Chloride Amide_Product N-Cyclohexyl- cyclohexanecarboxamide A_Start->Amide_Product + Amine (Direct Acylation) Amine Cyclohexylamine B_Start Cyclohexanecarboxylic Acid Coupling DCC / EDC (Coupling Reagent) B_Start->Coupling + Amine Coupling->Amide_Product Activation E_Start_A Cyclohexanecarbonyl Chloride Ester_Product Cyclohexyl cyclohexanecarboxylate E_Start_A->Ester_Product + Alcohol (Direct Acylation) Alcohol Cyclohexanol E_Start_B Cyclohexanecarboxylic Acid Catalyst H+ Catalyst E_Start_B->Catalyst + Alcohol Catalyst->Ester_Product Esterification

Caption: Comparative synthetic pathways for amides and esters.

GCMS_Workflow prep 1. Sample Preparation (Dilution / Derivatization) inject 2. GC Injection (Vaporization) prep->inject separate 3. GC Separation (Capillary Column) inject->separate ionize 4. MS Ionization (Electron Impact) separate->ionize detect 5. MS Detection (Mass Analyzer) ionize->detect analyze 6. Data Analysis (Library Search & Integration) detect->analyze

Caption: General workflow for GC-MS analysis of reaction products.

References

A Comparative Guide to the ¹H and ¹³C NMR Interpretation of Cyclohexanecarbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclohexanecarbonyl chloride and its derivatives. Understanding the NMR characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in various research and development settings. This document presents a summary of key spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a logical workflow for spectral interpretation.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and one of its common derivatives, trans-4-methylthis compound. The data is presented to facilitate a clear comparison of the spectral features.

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound[1]H-12.735-J(a,e) = 11.0, J(a,b) = 3.7
H-2, H-6 (axial)2.091--
H-2, H-6 (equatorial)1.799--
H-3, H-5 (axial)1.66--
H-3, H-5 (equatorial)1.66--
H-4 (axial)1.31--
H-4 (equatorial)1.26--
trans-4-Methylthis compoundData not available in search results---

Table 2: ¹³C NMR Spectral Data

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compoundC=O~175
C-1~55
C-2, C-6~30
C-3, C-5~26
C-4~25
trans-4-Methylthis compoundData not available in search results-

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural interpretation. The following is a generalized protocol for the preparation and analysis of this compound derivatives.

Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: A deuterated solvent that is inert to the acyl chloride functionality and provides good sample dissolution should be chosen. Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Sample Handling: Cyclohexanecarbonyl chlorides are reactive compounds, particularly towards moisture. All sample handling should be performed in a dry environment, for instance, in a glove box or using anhydrous techniques. Use dry NMR tubes and solvents to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). These may need to be optimized for specific instruments and samples.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses.

  • Number of Scans: 8 to 16 scans are usually sufficient for a reasonably concentrated sample.

For ¹³C NMR:

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Spectral Width: A range of 0 to 220 ppm is typically used.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

NMR Data Interpretation Workflow

The interpretation of NMR spectra for this compound derivatives follows a systematic workflow. The diagram below illustrates the key steps involved in this process.

NMR_Interpretation_Workflow A Acquire 1H and 13C NMR Spectra B Reference Spectra to TMS (0 ppm) A->B C Analyze 1H NMR Spectrum B->C D Analyze 13C NMR Spectrum B->D E Integrate 1H Signals C->E F Determine Chemical Shifts C->F G Analyze Multiplicities and Coupling Constants (J) C->G J Correlate 1H and 13C Data (e.g., using HSQC/HMBC) C->J H Identify Number of Unique Carbons D->H I Determine Carbon Chemical Shifts D->I D->J K Propose Chemical Structure E->K F->K G->K H->K I->K J->K L Compare with Known Data/Derivatives K->L M Final Structure Confirmation L->M

Caption: Workflow for NMR Spectral Interpretation.

Key Interpretive Features for this compound Derivatives:

  • ¹H NMR:

    • The proton on the carbon adjacent to the carbonyl group (H-1) is the most deshielded aliphatic proton, typically appearing around 2.5-3.0 ppm.[1]

    • The protons on the cyclohexane (B81311) ring will appear in the range of 1.0-2.5 ppm. The exact chemical shifts and multiplicities can be complex due to the conformational flexibility of the cyclohexane ring and the presence of substituents.

    • For substituted derivatives, the substituent will induce shifts in the neighboring proton signals. For example, an electron-withdrawing group will deshield nearby protons, shifting their signals downfield.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) of the acyl chloride is highly deshielded and typically resonates in the range of 170-180 ppm.

    • The carbon attached to the carbonyl group (C-1) will also be deshielded compared to other cyclohexane carbons.

    • The chemical shifts of the other cyclohexane carbons will be influenced by the position and nature of any substituents. For instance, in trans-4-methylthis compound, the methyl group will cause a downfield shift (α-effect) on the carbon it is attached to (C-4) and a smaller downfield shift on the adjacent carbons (β-effect).

References

A Comparative Analysis of the Reactivity of Cyclohexanecarbonyl Chloride and Benzoyl Chloride in Nucleophilic Acyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cyclohexanecarbonyl chloride and benzoyl chloride, two commonly used acylating agents in organic synthesis. The selection of the appropriate acylating agent is critical for controlling reaction rates, yields, and selectivity in the synthesis of esters, amides, and other carbonyl derivatives, which are fundamental transformations in drug development and materials science. This comparison is supported by established principles of organic chemistry and available experimental data.

Executive Summary

This compound, an aliphatic acyl chloride, is anticipated to be significantly more reactive towards nucleophilic acyl substitution than benzoyl chloride, an aromatic acyl chloride. This difference in reactivity is primarily governed by the electronic effects of the cyclohexyl versus the phenyl group attached to the carbonyl carbon. The phenyl group in benzoyl chloride donates electron density to the carbonyl carbon through resonance, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack.[1] In contrast, the cyclohexyl group in this compound exhibits a weak, electron-donating inductive effect, resulting in a more electrophilic and, consequently, more reactive carbonyl carbon. While direct quantitative comparisons of reaction rates under identical conditions are scarce in the literature, this guide consolidates available data and provides detailed experimental protocols to facilitate empirical comparison.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties and available reactivity data for this compound and benzoyl chloride. The disparity in reactivity is most evident in the predicted and observed rates of nucleophilic attack.

FeatureThis compoundBenzoyl Chloride
Structure
Classification Aliphatic Acyl ChlorideAromatic Acyl Chloride
Molar Mass 146.62 g/mol 140.57 g/mol
Electronic Effect of R Group Weakly electron-donating (inductive effect)Electron-donating (resonance effect)[1]
Electrophilicity of Carbonyl Carbon HighModerate[1]
Predicted Reactivity HighModerate
Hydrolysis Rate Constant (k, s⁻¹) Not available (Predicted to be significantly faster than benzoyl chloride)1.58 x 10⁻⁴ (in 95% Ethanol-Water at 25°C)[2]
Aminolysis with Aniline (B41778) Not available (Predicted to be faster than benzoyl chloride)Fast, qualitative observation[3]
Friedel-Crafts Acylation of Anisole (B1667542) (% Conversion) Not availableUp to 83% (with HBEA zeolite catalyst)[4][5]

Understanding the Reactivity Differences: Electronic and Steric Effects

The reactivity of acyl chlorides in nucleophilic acyl substitution is predominantly influenced by the electrophilicity of the carbonyl carbon.[6] This, in turn, is dictated by a combination of electronic and steric effects imparted by the substituent attached to the acyl group.

Electronic Effects:

The primary determinant of the reactivity difference between this compound and benzoyl chloride is the electronic nature of the cyclohexyl and phenyl groups.

  • Benzoyl Chloride: The phenyl group is in conjugation with the carbonyl group. This allows for the delocalization of the pi electrons of the benzene (B151609) ring into the carbonyl group, a phenomenon known as the resonance effect (+R).[7] This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.[7]

  • This compound: The cyclohexyl group, being an alkyl group, is weakly electron-donating through an inductive effect (+I). It does not possess pi electrons and therefore cannot participate in resonance. As a result, the carbonyl carbon in this compound is more electron-deficient and thus more susceptible to nucleophilic attack compared to benzoyl chloride.[7]

Steric Effects:

While electronic effects are dominant, steric hindrance can also play a role in modulating reactivity. Both the cyclohexyl and phenyl groups are sterically demanding. However, the planar nature of the phenyl ring in benzoyl chloride may present a different steric profile compared to the flexible chair and boat conformations of the cyclohexyl ring. For most nucleophiles, the approach to the carbonyl carbon is not significantly hindered to the point of overriding the dominant electronic effects.

G Factors Influencing Acyl Chloride Reactivity cluster_0 This compound cluster_1 Benzoyl Chloride a1 Cyclohexyl Group a2 Weak +I Effect a1->a2 a3 High Carbonyl Electrophilicity a2->a3 a4 High Reactivity a3->a4 b1 Phenyl Group b2 Strong +R Effect b1->b2 b3 Moderate Carbonyl Electrophilicity b2->b3 b4 Moderate Reactivity b3->b4

Caption: Logical workflow comparing the factors affecting the reactivity of the two acyl chlorides.

Experimental Protocols

To empirically determine the relative reactivity of this compound and benzoyl chloride, the following experimental protocols for key nucleophilic acyl substitution reactions can be employed.

Comparative Hydrolysis via Conductometric Analysis

This method relies on the principle that the hydrolysis of an acyl chloride produces hydrochloric acid (HCl), leading to an increase in the electrical conductivity of the solution. By monitoring this change over time, the pseudo-first-order rate constant can be determined.[2]

Materials:

  • This compound

  • Benzoyl chloride

  • Acetone (anhydrous)

  • Deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of each acyl chloride in anhydrous acetone. Prepare a series of acetone-water solvent mixtures (e.g., 90:10, 80:20 v/v).

  • Reaction Setup: Place a known volume of the desired acetone-water mixture in a reaction vessel immersed in a thermostated water bath (e.g., 25°C). Allow the solvent to equilibrate thermally.

  • Initiation and Data Collection: Calibrate the conductivity meter. Rapidly inject a small, known volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring. Immediately begin recording the conductivity of the solution at regular time intervals until the value remains constant (completion of the reaction).

  • Data Analysis: The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final conductivity.[2]

Comparative Aminolysis with Aniline (Schotten-Baumann Reaction)

This protocol describes the reaction of the acyl chlorides with aniline in the presence of a base to form the corresponding amides. The relative reactivity can be assessed by monitoring the consumption of the starting materials or the formation of the products over time using techniques like HPLC, GC, or TLC.

Materials:

Procedure:

  • Reaction Setup: In two separate flasks, dissolve aniline (1 equivalent) in 10% aqueous sodium hydroxide solution.

  • Acyl Chloride Addition: To each flask, add the respective acyl chloride (this compound or benzoyl chloride, 1.1 equivalents) dropwise with vigorous stirring at room temperature. An ice bath can be used to control the exothermicity.

  • Reaction Monitoring: At specified time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by adding dilute HCl. Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Analysis: Analyze the organic extracts by HPLC, GC, or TLC to determine the concentration of the remaining acyl chloride and the formed amide product (N-phenylcyclohexanecarboxamide or N-phenylbenzamide).

  • Data Interpretation: Plot the concentration of the product versus time for both reactions. The reaction with the steeper initial slope is the more reactive one.

G Comparative Aminolysis Workflow start Start: Prepare Reagents setup Set up two parallel reactions (Flask A and Flask B) start->setup add_reagents Add Aniline and NaOH to each flask setup->add_reagents add_acyl Simultaneously add This compound (A) Benzoyl Chloride (B) add_reagents->add_acyl monitor Monitor reactions over time via sampling add_acyl->monitor analyze Analyze samples (HPLC, GC, or TLC) monitor->analyze compare Compare reaction rates analyze->compare conclusion Conclusion: Determine relative reactivity compare->conclusion

Caption: A logical workflow for an experiment to compare the aminolysis reactivity.

Comparative Friedel-Crafts Acylation of Anisole

This protocol outlines the acylation of anisole with both acyl chlorides using a Lewis acid catalyst. The yield of the respective ketone products can be used as a measure of relative reactivity under specific reaction conditions.

Materials:

  • This compound

  • Benzoyl chloride

  • Anisole

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (anhydrous)

  • Ice bath

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Catalyst Suspension: In two separate, dry, three-necked flasks equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspensions to 0°C in an ice bath. Add the respective acyl chloride (1 equivalent) to each flask.

  • Anisole Addition: Add a solution of anisole (1 equivalent) in anhydrous dichloromethane dropwise to each flask over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for a specified time (e.g., 2 hours).

  • Workup: Quench each reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis and Yield Determination: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization. Determine the yield of the purified ketone product (4-methoxycyclohexylphenone or 4-methoxybenzophenone). A higher yield for one reaction under identical conditions indicates a higher reactivity of the corresponding acyl chloride.

Conclusion

The comparative analysis, based on fundamental principles of organic chemistry, strongly indicates that this compound is a more reactive acylating agent than benzoyl chloride. This is primarily due to the greater electrophilicity of the carbonyl carbon in the aliphatic acyl chloride, which is not attenuated by a resonance-donating aromatic ring. For synthetic applications requiring high reactivity and rapid reaction times, this compound would be the preferred reagent. Conversely, benzoyl chloride offers greater stability and may be more suitable for reactions where a more controlled and selective acylation is desired. The provided experimental protocols offer a framework for researchers to quantify these reactivity differences under their specific laboratory conditions, enabling a more informed selection of reagents for their synthetic endeavors.

References

A Comparative Guide to Alternatives for Cyclohexanecarbonyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Cyclohexanecarbonyl chloride is a highly reactive and effective reagent for introducing the cyclohexanoyl moiety. However, its moisture sensitivity, corrosive nature, and the generation of hydrochloric acid as a byproduct necessitate the exploration of viable alternatives. This guide provides an objective comparison of common alternatives to this compound for N-acylation, O-acylation, and C-acylation (Friedel-Crafts) reactions, supported by experimental data and detailed protocols.

Overview of Acylation Strategies

The introduction of a cyclohexanoyl group can be achieved through several pathways, primarily starting from cyclohexanecarboxylic acid. The choice of reagent dictates the reaction conditions, work-up procedure, and compatibility with various functional groups. The following diagram illustrates the common synthetic routes to achieving cyclohexanoylation.

Acylation_Pathways Acid Cyclohexanecarboxylic Acid Thionyl SOCl₂ or (COCl)₂ Acid->Thionyl Activation AnhydrideFormation Heat / Dehydrating Agent Acid->AnhydrideFormation Activation Coupling Coupling Agents (EDC, DCC, HATU, etc.) Acid->Coupling Activation AcidChloride Cyclohexanecarbonyl Chloride Thionyl->AcidChloride Nucleophile Nucleophile (Amine, Alcohol, Arene) AcidChloride->Nucleophile Acylation Anhydride (B1165640) Cyclohexanecarboxylic Anhydride AnhydrideFormation->Anhydride Anhydride->Nucleophile Acylation ActiveEster In situ Activated Ester (e.g., O-acylisourea) Coupling->ActiveEster ActiveEster->Nucleophile Acylation Product Acylated Product Nucleophile->Product

Caption: Synthetic pathways to acylated products from cyclohexanecarboxylic acid.

N-Acylation: Amide Bond Formation

The formation of amides is a cornerstone of medicinal chemistry. While this compound offers high reactivity, in situ activation of cyclohexanecarboxylic acid provides a milder and often more convenient alternative.

Acylating AgentTypical ConditionsYieldAdvantagesDisadvantages
This compound Amine, base (e.g., Et₃N or pyridine), aprotic solvent (e.g., DCM), 0°C to RT>95%High reactivity, fast reactions.Moisture sensitive, generates corrosive HCl, may require inert atmosphere.
Cyclohexanecarboxylic Acid + EDC/HOBt Amine, EDC, HOBt, base (e.g., DIPEA), aprotic solvent (e.g., DMF or DCM), 0°C to RT80-95%Milder conditions, water-soluble byproducts (with EDC), reduced racemization of chiral amines.[1][2]Requires coupling agents, may have longer reaction times.[2]
Cyclohexanecarboxylic Anhydride Amine, optional catalyst (e.g., DMAP), aprotic solvent, RT to elevated temp.85-95%Less moisture sensitive than acid chloride, byproduct (cyclohexanecarboxylic acid) is less corrosive than HCl.Less reactive than acid chloride, requires higher temperatures for unreactive amines.
Experimental Protocols for N-Acylation

Protocol 1: N-Acylation using this compound

  • A solution of the amine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0°C under an inert atmosphere.

  • This compound (1.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which is then purified by recrystallization or column chromatography.

Protocol 2: N-Acylation using Cyclohexanecarboxylic Acid with EDC/HOBt

  • To a stirred solution of cyclohexanecarboxylic acid (1.0 eq), the amine (1.0 eq), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) in anhydrous dimethylformamide (DMF) at 0°C, is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq).[1]

  • Diisopropylethylamine (DIPEA) (2.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours.[2]

  • The reaction progress is monitored by LC-MS or TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water, 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

O-Acylation: Ester Bond Formation

O-acylation is crucial for the synthesis of esters, which are important as prodrugs, intermediates, and in materials science. Similar to N-acylation, both the acid chloride and anhydride are effective, with reactivity being the key differentiator.

Acylating AgentTypical ConditionsYieldAdvantagesDisadvantages
This compound Alcohol, base (e.g., pyridine (B92270) or Et₃N), aprotic solvent, 0°C to RT>95%Highly reactive, suitable for hindered alcohols.[3]Moisture sensitive, generates corrosive HCl.
Cyclohexanecarboxylic Anhydride Alcohol, catalyst (e.g., DMAP or a Lewis acid), aprotic solvent, RT to elevated temp.90-98%Easier to handle than acid chloride, milder byproduct.Less reactive, may require a catalyst and/or heat, especially for secondary or tertiary alcohols.[4][5]
Cyclohexanecarboxylic Acid + Carbodiimide Alcohol, DCC or EDC, DMAP (cat.), aprotic solvent (e.g., DCM), RT80-90%Mild conditions, avoids the preparation of the acid chloride or anhydride.[6]DCC-urea byproduct can be difficult to remove, potential for side reactions.
Experimental Protocols for O-Acylation

Protocol 1: O-Acylation using this compound

  • An alcohol (1.0 eq) is dissolved in anhydrous pyridine or DCM containing triethylamine (1.5 eq) and cooled to 0°C.

  • This compound (1.2 eq) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 2-6 hours until completion (monitored by TLC).

  • The reaction mixture is diluted with DCM and washed with water, 1M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent evaporated.

  • The crude ester is purified by column chromatography or distillation. Based on a similar procedure, a yield of over 99% can be expected for the esterification of methanol.[3]

Protocol 2: O-Acylation using Cyclohexanecarboxylic Anhydride

  • To a solution of the alcohol (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM, cyclohexanecarboxylic anhydride (1.5 eq) is added.

  • The mixture is stirred at room temperature for 12-24 hours. For less reactive alcohols, the reaction may require heating.

  • The reaction is monitored by TLC for the disappearance of the starting alcohol.

  • Upon completion, the reaction is diluted with DCM and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The product is purified by column chromatography.

C-Acylation: Friedel-Crafts Reactions

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. The choice of acylating agent and catalyst is critical for achieving good yields and avoiding side reactions.

Acylating AgentCatalystTypical ConditionsYieldAdvantagesDisadvantages
This compound AlCl₃ (stoichiometric)Aromatic substrate, inert solvent (e.g., CS₂ or nitrobenzene), 0°C to RT70-90%High reactivity, well-established procedure.[7]Requires stoichiometric amounts of Lewis acid, catalyst is deactivated by the product, potential for substrate and product degradation with sensitive arenes.
Cyclohexanecarboxylic Anhydride AlCl₃ (stoichiometric) or other Lewis acidsAromatic substrate, inert solvent, RT to elevated temp.65-85%Less reactive and potentially more selective than the acid chloride, easier to handle.[8][9]Still requires a stoichiometric amount of Lewis acid, only one acyl group is typically transferred.
Cyclohexanecarboxylic Acid Strong Brønsted acids (e.g., PPA, H₂SO₄) or strong Lewis acidsAromatic substrate, often neat or with a co-solvent, elevated temp.50-70%Avoids the preparation of the acid chloride or anhydride.Requires harsh conditions, lower yields, limited to activated aromatic rings.
Experimental Protocols for C-Acylation

Protocol 1: Friedel-Crafts Acylation using this compound

  • To a suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in anhydrous 1,2-dichloroethane (B1671644) at 0°C under an inert atmosphere, this compound (1.0 eq) is added dropwise.

  • The mixture is stirred for 15 minutes, after which a solution of the aromatic substrate (e.g., anisole) (1.0 eq) in 1,2-dichloroethane is added dropwise, maintaining the temperature at 0°C.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is then carefully poured onto crushed ice with concentrated HCl.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄.

  • The solvent is removed in vacuo, and the product is purified by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Acylation using Cyclohexanecarboxylic Anhydride

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq) is suspended in anhydrous carbon disulfide at 0°C.

  • A solution of cyclohexanecarboxylic anhydride (1.0 eq) and the aromatic substrate (e.g., anisole) (1.0 eq) in carbon disulfide is added dropwise.[8]

  • The reaction is stirred at room temperature for 12 hours.

  • The work-up procedure is similar to that described for the acid chloride. A yield of 85.7% was reported for the acylation of anisole (B1667542) with acetic anhydride, which suggests a similar outcome for cyclohexanecarboxylic anhydride.[8]

Conclusion

This compound remains a highly effective reagent for acylation due to its high reactivity, often leading to excellent yields in short reaction times. However, its handling requirements and the corrosive nature of its byproduct make alternatives attractive, particularly in process chemistry and for substrates with sensitive functional groups.

  • For N-acylation , the use of cyclohexanecarboxylic acid with coupling agents like EDC/HOBt offers a mild and efficient alternative with the advantage of producing water-soluble byproducts, simplifying purification.

  • For O-acylation , cyclohexanecarboxylic anhydride provides a good balance of reactivity and ease of handling, especially when catalyzed by DMAP.

  • For C-acylation , while both the acid chloride and anhydride are effective, the choice often depends on the reactivity of the aromatic substrate and the desired reaction conditions. The anhydride may offer better selectivity in some cases.

The selection of the optimal acylating agent should be based on a careful evaluation of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy, including purification and waste management considerations.

References

A Comparative Guide to the Validation of Cyclohexanecarbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for the validation of cyclohexanecarbonyl chloride synthesis. It includes comprehensive experimental protocols, data interpretation, and a comparative analysis to assist researchers in selecting the appropriate analytical technique for their specific needs.

Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A common and efficient method for its preparation is the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][2][3][4] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group.[4][5] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the purification process.[1]

Experimental Protocol: Synthesis
  • Preparation : Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the moisture-sensitive product.[1]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq). If desired, an anhydrous solvent like toluene (B28343) or dichloromethane (B109758) can be used.

  • Reagent Addition : Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the flask at room temperature.[1] The reaction can be exothermic.

  • Reaction : Heat the mixture to reflux (a common reaction time is one hour) and monitor the reaction's progress until completion.[6][7]

  • Workup : After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often pure enough for subsequent steps, or it can be purified by distillation.

Validation Methodologies: TLC vs. GC

Validating the completion of the synthesis and the purity of the product is crucial. Both TLC and GC are powerful techniques for this purpose, each with distinct advantages and disadvantages.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and widely used technique for monitoring reaction progress. It separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.

Challenges with Acyl Chlorides : Direct TLC analysis of reactive compounds like acyl chlorides can be problematic. They are prone to hydrolysis on the silica gel surface, which can lead to streaking and inaccurate results.[8][9][10]

Recommended Approach: Derivatization : To overcome this, a small aliquot of the reaction mixture is quenched with a nucleophile, typically methanol (B129727), to convert the unstable acyl chloride into a stable, less polar methyl ester.[8][9][11] This allows for reliable monitoring of the disappearance of the starting carboxylic acid.

Experimental Protocol: TLC Validation
  • Sample Preparation : At various time points (e.g., 0, 30, and 60 minutes), withdraw a small aliquot from the reaction mixture. Quench the aliquot with a few drops of methanol to form methyl cyclohexanecarboxylate.

  • TLC Plate : Spot the prepared samples, alongside the starting cyclohexanecarboxylic acid standard, on a silica gel 60 F254 TLC plate.

  • Eluent : Develop the plate in a chamber with a suitable mobile phase, such as a 4:1 mixture of hexane (B92381) and ethyl acetate.

  • Visualization : Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).

  • Analysis : The starting carboxylic acid is significantly more polar and will have a lower Retention Factor (Rf) than the methyl ester product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Gas Chromatography (GC)

GC is a highly sensitive and quantitative analytical technique used to separate and analyze volatile compounds.[12] It is ideal for assessing the purity of the final this compound product. The time it takes for a compound to pass through the column to the detector is known as its retention time (t R), which is a characteristic property under a specific set of conditions.[13][14]

Experimental Protocol: GC Validation
  • Sample Preparation : Dilute a sample of the final, purified this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • GC System :

    • Column : Use a non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Temperatures : Set the injector and detector (FID) temperatures to 250°C.

    • Oven Program : Start at 80°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/minute.

  • Injection : Inject a 1 µL sample into the GC.

  • Analysis : Identify the peaks based on their retention times. The purity is calculated based on the relative peak area percentages in the resulting chromatogram. The starting material, cyclohexanecarboxylic acid, will have a different retention time than the product, this compound.

Data Presentation and Interpretation

Clear data presentation is essential for comparing the results from TLC and GC.

Table 1: Hypothetical TLC Monitoring Results
Time PointStarting Material (Rf ≈ 0.3)Product (Ester) Spot (Rf ≈ 0.7)Observation
0 minStrong SpotNo SpotReaction initiated.
30 minFaint SpotStrong SpotReaction progressing.
60 minNo SpotStrong SpotReaction complete.
Table 2: Hypothetical GC Purity Analysis Results
CompoundRetention Time (min)Peak Area (%)Identity
Cyclohexanecarboxylic Acid8.51.2Starting Material
This compound 10.2 98.5 Product
Unknown Impurity11.10.3Byproduct

Method Comparison

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)
Primary Use Reaction monitoring (qualitative)Purity assessment (quantitative)
Speed Fast (~15-20 minutes per run)Slower (~20-30 minutes per run)
Cost Low (inexpensive plates and solvents)High (instrumentation, columns, gases)
Sensitivity Low (microgram range)High (nanogram to picogram range)
Quantitation Semi-quantitative at bestHighly quantitative and reproducible
Sample Prep Simple (spotting, derivatization)Simple (dilution)
Key Advantage Excellent for quick checks of reaction completion.Provides precise purity data and resolves minor impurities.
Limitation Not suitable for direct analysis of acyl chlorides.Requires volatile and thermally stable compounds.

Visualized Experimental Workflow and Logic

The following diagrams illustrate the experimental process and the logic used to determine the outcome.

G cluster_synthesis Synthesis cluster_validation Validation start Cyclohexanecarboxylic Acid + SOCl₂ reflux Reflux (1 hr) start->reflux workup Workup & Purification reflux->workup tlc TLC Monitoring (via Ester Derivatization) reflux->tlc Reaction Aliquots product Final Product: Cyclohexanecarbonyl Chloride workup->product gc GC Analysis product->gc Final Sample

Caption: Overall workflow from synthesis to analytical validation.

G tlc_result TLC Result: Disappearance of Starting Material Spot conclusion1 Conclusion 1: Reaction is Complete tlc_result->conclusion1 gc_result GC Result: Major Peak at Product's Retention Time gc_result->conclusion1 purity_result GC Purity: >98% Peak Area conclusion2 Conclusion 2: Product is Pure purity_result->conclusion2 final_outcome Final Assessment: Successful Synthesis conclusion1->final_outcome conclusion2->final_outcome

Conclusion

Both TLC and GC are indispensable tools for validating the synthesis of this compound.

  • TLC (with derivatization) is the superior method for rapid, real-time monitoring of the reaction's progress, allowing a researcher to quickly determine the point of completion.

  • GC is the definitive method for assessing the purity of the final product with high precision and accuracy, providing essential quantitative data for quality control and documentation.

For comprehensive validation in a research or drug development setting, a combined approach is recommended: using TLC to efficiently monitor the reaction and GC to certify the purity of the final isolated product.

References

A Comparative Guide to the Synthesis of Cyclohexanecarbonyl Chloride: Thionyl Chloride vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of cyclohexanecarboxylic acid to its corresponding acyl chloride, cyclohexanecarbonyl chloride, is a critical step in the synthesis of numerous pharmaceuticals and fine chemicals.[1] This transformation is most commonly achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice between these two chlorinating agents can significantly impact reaction efficiency, product purity, and the overall scalability of the synthesis. This guide provides an objective comparison of thionyl chloride and oxalyl chloride for this transformation, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The selection of a chlorinating agent is often a trade-off between reactivity, reaction conditions, and cost. While thionyl chloride is a cost-effective and highly reactive option, oxalyl chloride offers milder reaction conditions, which can be advantageous for sensitive substrates.

ParameterThionyl ChlorideOxalyl Chloride
Typical Yield >99% (conversion)[2]92%[3]
Purity High, but distillation is often required to remove excess reagent and byproducts.[4][5]High, with purification simplified by volatile byproducts.[4]
Reaction Temperature Reflux (e.g., in benzene (B151609) or neat)[2][5]0 °C to room temperature[3][6][7]
Reaction Time 1-3 hours[2][5]1.5-26 hours (can be left overnight)[3][4]
Catalyst Not generally required, but pyridine (B92270) or DMF can be used to accelerate the reaction.[4][8]Catalytic N,N-Dimethylformamide (DMF) is commonly used.[9][10]
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)[4][9]Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)[4][9]
Work-up Distillation to remove excess SOCl₂ and purify the product.[4][5]Rotary evaporation to remove solvent and excess reagent.[3][4]
Safety Concerns Corrosive, toxic, and reacts violently with water.[4]Toxic, corrosive, and reacts with water. The use of DMF as a catalyst can lead to the formation of the potent carcinogen, dimethylcarbamoyl chloride.[4][11]
Cost Less expensive[9]More expensive[9][10]

Reaction Mechanisms and Workflow

The conversion of a carboxylic acid to an acyl chloride with either reagent involves the initial formation of a more reactive intermediate, which is subsequently attacked by a chloride ion. The byproducts of both reactions are gaseous, which helps to drive the reactions to completion.

G cluster_0 General Reaction cluster_1 Thionyl Chloride Route cluster_2 Oxalyl Chloride Route start Cyclohexanecarboxylic Acid end Cyclohexanecarbonyl Chloride start->end Chlorinating Agent thionyl SOCl₂ thionyl_cond Reflux (e.g., neat or in benzene) thionyl->thionyl_cond thionyl_by Byproducts: SO₂(g), HCl(g) thionyl_cond->thionyl_by thionyl_workup Work-up: Distillation thionyl_by->thionyl_workup oxalyl (COCl)₂ / cat. DMF oxalyl_cond 0 °C to Room Temp. (e.g., in ether or DCM) oxalyl->oxalyl_cond oxalyl_by Byproducts: CO₂(g), CO(g), HCl(g) oxalyl_cond->oxalyl_by oxalyl_workup Work-up: Rotary Evaporation oxalyl_by->oxalyl_workup

Caption: Comparative workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of this compound.[2]

Materials:

  • Cyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (or can be run neat)

  • n-dodecane (as an internal standard for GC analysis, optional)

Procedure:

  • To a reactor equipped with a condenser and a Dean-Stark trap, add a solution of cyclohexanecarboxylic acid (e.g., 6.95 g, 0.054 mol) in benzene (90 mL).[2]

  • Heat the mixture to reflux to remove any residual water azeotropically.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Slowly add thionyl chloride (e.g., 6.0 mL, 0.082 mol) to the solution.[2]

  • Heat the reaction mixture to reflux for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[2][5]

  • After the reaction is complete, excess thionyl chloride and benzene can be removed by distillation.[5]

  • The crude this compound can be purified by vacuum distillation.[5]

Results: This method has been reported to yield this compound with a conversion rate and selectivity of over 99% as determined by GC analysis of the corresponding methyl ester.[2]

Protocol 2: Synthesis using Oxalyl Chloride

This protocol is based on a literature procedure for the synthesis of this compound.[3]

Materials:

  • Cyclohexanecarboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous diethyl ether (or dichloromethane)

  • Catalytic N,N-dimethylformamide (DMF) (optional, but commonly used)[9][10]

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclohexanecarboxylic acid (e.g., 12.8 g, 0.100 mol) in anhydrous diethyl ether (250 mL).[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add oxalyl chloride (e.g., 25.4 g, 0.200 mol) over a period of 20 minutes. If using a catalyst, a few drops of DMF can be added to the carboxylic acid solution before the addition of oxalyl chloride.[3]

  • Stir the resulting solution for 26 hours, allowing it to warm to room temperature.[3]

  • Concentrate the reaction mixture on a rotary evaporator to obtain a pale-yellow oil.[3]

  • Purify the crude product by distillation to yield this compound as a clear, colorless liquid.[3]

Results: This procedure has been reported to yield 13.5 g (92%) of this compound.[3]

Conclusion

Both thionyl chloride and oxalyl chloride are highly effective reagents for the synthesis of this compound.

  • Thionyl chloride is a more economical choice, particularly for large-scale industrial synthesis, and offers very high conversion rates.[2][9] However, the higher reaction temperatures required may not be suitable for thermally sensitive substrates. The work-up typically involves distillation to remove the excess reagent.[4][5]

  • Oxalyl chloride is generally considered a milder and more selective reagent.[4][12] A key advantage is that the reaction typically proceeds at room temperature, which is beneficial for substrates that are sensitive to heat.[4] The byproducts are all gaseous, leading to a straightforward work-up that often involves simple removal of the solvent and excess reagent by rotary evaporation.[4] However, oxalyl chloride is more expensive, and the use of DMF as a catalyst can lead to the formation of a carcinogenic byproduct, dimethylcarbamoyl chloride, necessitating appropriate safety precautions.[4][9][10]

The ultimate choice between these two reagents will depend on factors such as the scale of the reaction, the thermal stability of the substrate, cost considerations, and the desired purity of the final product. For small-scale laboratory preparations where mild conditions are paramount, oxalyl chloride is often the preferred reagent. For larger-scale production where cost is a significant driver, thionyl chloride remains a viable and efficient option.

References

A Comparative Guide to the Quantitative Analysis of Amines: Deuterated Cyclohexanecarbonyl Chloride Derivatization and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task in diverse fields, from metabolomics to pharmaceutical quality control. Direct analysis of amines by liquid chromatography-mass spectrometry (LC-MS) is often hampered by their high polarity, low volatility, and poor ionization efficiency. Chemical derivatization addresses these challenges by modifying the amine analytes to improve their analytical properties.

This guide provides a comprehensive comparison of the quantitative performance of deuterated cyclohexanecarbonyl chloride for amine derivatization with other commonly used reagents. We will delve into the experimental protocols, present comparative data, and illustrate the workflows to assist you in selecting the optimal method for your analytical needs.

The Power of Deuteration: this compound in Amine Analysis

Derivatization with this compound transforms primary and secondary amines into their corresponding stable amide derivatives. The use of a deuterated version of this reagent, specifically (chlorocarbonyl)cyclohexane-d11, offers significant advantages for quantitative analysis, primarily through isotope dilution mass spectrometry.[1]

Principle of Isotope Dilution: This "gold standard" in quantitative mass spectrometry involves introducing a known amount of a stable isotope-labeled version of the analyte (or a derivatized analyte) into the sample as an internal standard.[1] Since the isotopically labeled standard is chemically identical to the native analyte, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and sample loss.

The derivatization of a primary amine with deuterated this compound proceeds as follows:

cluster_reactants Reactants cluster_products Products amine Primary Amine (R-NH2) product Deuterated N-Cyclohexanoyl Amide Derivative amine->product + reagent Deuterated Cyclohexanecarbonyl Chloride (d11-C6H10COCl) reagent->product in base hcl HCl

Caption: Reaction of a primary amine with deuterated this compound.

Performance Comparison of Amine Derivatization Reagents

Derivatization ReagentTarget AminesKey AdvantagesKey Disadvantages
Deuterated this compound Primary & SecondaryEnables highly accurate and precise quantification via isotope dilution mass spectrometry. Improves chromatographic retention and ionization efficiency.[1]Limited published data on quantitative performance (LOD, LOQ, etc.).
Dansyl Chloride (Dns-Cl) Primary & SecondaryVersatile, well-established reagent. Enhances fluorescence and ionization efficiency.[2]Can also react with phenols and imidazoles. Excess reagent and byproducts need to be removed.
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Primary & SecondaryRapid reaction. Forms stable derivatives. Good for fluorescence and UV detection.[2]Can be less suitable for certain MS applications due to potential fragmentation patterns.
Benzoyl Chloride Primary & SecondaryFast-acting reagent. Improves chromatographic properties.[3][4]Can have specificity issues, reacting with other functional groups.
o-Phthalaldehyde (OPA) PrimaryHighly sensitive for fluorescence detection. Fast reaction.[2]Derivatives can be unstable. Only reacts with primary amines.[4][5]

Quantitative Performance Data of Alternative Reagents

The following tables summarize the quantitative performance of common alternative derivatization reagents as reported in various studies. It is important to note that performance metrics are often analyte- and matrix-dependent.

Table 1: Dansyl Chloride (Dns-Cl) Derivatization

Analyte(s)MatrixLOD (µg/mL)LOQ (µg/mL)Linearity (R²)Recovery (%)Reference
Biogenic AminesLycium barbarum L.0.015 - 0.0750.05 - 0.25> 0.9989Not Reported[6]
Biogenic AminesChicken MeatNot ReportedNot Reported> 0.9981Not Reported[7]

Table 2: Benzoyl Chloride Derivatization

Analyte(s)MatrixLOD (nM)LOQ (nM)Linearity (R²)Recovery (%)Reference
14 Biogenic AminesFish0.1 - 200.3 - 600.9961 - 0.999984.6 - 119.3[3]

Table 3: Method Performance without Derivatization

For comparison, here is performance data for a method that analyzes biogenic amines directly without derivatization.

Analyte(s)MatrixLODLOQ (µg/g)Linearity (R²)Trueness (%)Reference
6 Biogenic AminesMeatNot Reported10> 0.99-20 to +20[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and consistent results.

Protocol 1: Derivatization of Primary Amines with Deuterated this compound for LC-MS Analysis

This protocol is a general guideline and may require optimization for specific amines and matrices.[1]

Materials:

Procedure:

  • Sample Preparation: Dissolve the amine standard or sample in anhydrous ACN. If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent and evaporate to dryness. Reconstitute the residue in anhydrous ACN.

  • Derivatization Reaction:

    • To 100 µL of the amine solution in a vial, add 20 µL of anhydrous pyridine or TEA.

    • Add 100 µL of the deuterated this compound solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction at 60°C for 30 minutes.

  • Sample Preparation for LC-MS:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Derivatization of Biogenic Amines with Dansyl Chloride for HPLC Analysis

This protocol is adapted from a method for the analysis of biogenic amines in plant material.[6]

Materials:

  • Sample extract

  • Saturated sodium bicarbonate solution

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Ammonia (B1221849) solution

Procedure:

  • Derivatization:

    • In a centrifuge tube, mix 1 mL of the sample extract with 1 mL of saturated sodium bicarbonate solution.

    • Add 2 mL of the dansyl chloride solution.

    • Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.

  • Quenching:

    • Add 0.1 mL of ammonia solution to the mixture to quench the excess dansyl chloride.

    • Allow the reaction to proceed for 30 minutes.

  • Extraction:

    • Add 1 mL of acetonitrile and vortex for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization and analysis of amines.

cluster_workflow General Workflow for Amine Derivatization and Analysis start Sample Preparation (Extraction/Cleanup) derivatization Derivatization Reaction (Addition of Reagent and Base) start->derivatization incubation Incubation (Heating/Time) derivatization->incubation quenching Quenching (Removal of Excess Reagent) incubation->quenching extraction Liquid-Liquid or Solid-Phase Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: A generalized workflow for the derivatization and analysis of amines.

cluster_isotope_dilution Isotope Dilution Mass Spectrometry Workflow start Sample Containing Native Amine spike Spike with Known Amount of Deuterated Internal Standard (Derivatized Amine) start->spike extraction_cleanup Sample Extraction and Cleanup spike->extraction_cleanup derivatize_native Derivatize Native Amine (with non-deuterated reagent if IS is pre-derivatized, or co-derivatize) extraction_cleanup->derivatize_native analysis LC-MS/MS Analysis derivatize_native->analysis quantification Quantification based on Peak Area Ratio of Native/Labeled Analytes analysis->quantification

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

Conclusion

The derivatization of amines with deuterated this compound is a powerful strategy for accurate and precise quantification using isotope dilution mass spectrometry. This method effectively overcomes many of the challenges associated with direct amine analysis. While specific quantitative performance data for this reagent is not as widely published as for some alternatives, the principles of isotope dilution suggest a high degree of accuracy and precision.

For applications where the highest accuracy is paramount, the development and validation of a method using deuterated this compound is a very strong consideration. For other applications, reagents such as Dansyl chloride and Benzoyl chloride offer well-documented and robust alternatives with readily available performance data. The choice of the optimal derivatization strategy will ultimately depend on the specific analytical goals, the nature of the sample matrix, and the available instrumentation.

References

A Comparative Guide to Aliphatic vs. Aromatic Acyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in synthetic strategy. Acyl chlorides, as highly reactive carboxylic acid derivatives, are cornerstone reagents for forming carbon-heteroatom and carbon-carbon bonds. Their reactivity, however, is profoundly influenced by the nature of the R-group attached to the carbonyl, leading to a crucial distinction between aliphatic and aromatic acyl chlorides.

This guide provides an objective, data-driven comparison of aliphatic and aromatic acyl chlorides, focusing on their synthesis, relative reactivity, and applications in key synthetic transformations.

Core Reactivity: Electronic Effects Dictate Performance

The fundamental difference in reactivity stems from their electronic structures. Aliphatic acyl chlorides are generally more reactive than their aromatic counterparts.[1] This is because the carbonyl carbon in aliphatic acyl chlorides is rendered highly electrophilic by the simple inductive effect of the chlorine atom.

In contrast, aromatic acyl chlorides, such as benzoyl chloride, are stabilized by resonance. The lone pairs on the oxygen can delocalize into the benzene (B151609) ring, and the pi system of the ring can donate electron density to the carbonyl carbon. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack compared to an aliphatic acyl chloride.[1][2]

Caption: Electronic effects governing acyl chloride reactivity.

Synthesis of Acyl Chlorides

Both classes of acyl chlorides are most commonly synthesized from the corresponding carboxylic acids using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a popular and effective choice as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3][4]

G start Carboxylic Acid (Aliphatic or Aromatic) reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂, PCl₅) start->reagent + product Acyl Chloride reagent->product Reaction byproducts Gaseous Byproducts (e.g., SO₂, HCl, CO, CO₂) product->byproducts Release of

Caption: General workflow for the synthesis of acyl chlorides.
Data Presentation: Synthesis Comparison

ParameterAliphatic (Acetyl Chloride)Aromatic (Benzoyl Chloride)Reference(s)
Precursor Acetic AcidBenzoic Acid[5][6]
Reagent Thionyl Chloride (SOCl₂)Thionyl Chloride or PCl₅[5][6][7]
Conditions Reflux, 3-6 hoursHeating, reflux[7][8]
Catalyst Often none, DMF can accelerateDMF[7][8]
Typical Yield ~85-92%90-97%[5][8]

Comparative Performance in Key Reactions

The difference in electrophilicity directly impacts the reaction rates and conditions required for synthetic transformations.

Nucleophilic Acyl Substitution: Esterification & Amidation

The most common application of acyl chlorides is in nucleophilic acyl substitution reactions to form esters and amides. The reaction proceeds via a two-step addition-elimination mechanism.[1]

G cluster_reactants acyl_chloride Acyl Chloride (R-COCl) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) product Substituted Product (R-CO-Nu) tetrahedral_intermediate->product 2. Elimination of Cl⁻ byproduct Byproduct (HCl) tetrahedral_intermediate->byproduct

Caption: Mechanism of nucleophilic acyl substitution.

Esterification (Alcoholysis): Aliphatic acyl chlorides react vigorously, often exothermically, with alcohols at room temperature. Aromatic acyl chlorides typically require heating or longer reaction times to achieve comparable yields.

Amidation (Aminolysis): The reaction with amines is generally rapid for both types, producing high yields.[9] A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct, especially if the amine starting material is valuable.[9]

Data Presentation: Esterification & Amidation Yields
ReactionSubstrateAcyl ChlorideConditionsYieldReference(s)
Esterification Benzyl (B1604629) AlcoholAcetyl ChlorideSolvent-free, 1 hr98%[10]
2-PhenylethanolBenzoyl ChlorideTi(III) mediated, RT99%[11]
(±)-1-PhenylethanolBenzoyl ChlorideTi(III) mediated, RT99%[11]
Amidation Various AminesAliphatic Acyl ChloridesPhosphate Buffer, 20 minHigh[9]
Various AnilinesAromatic Acyl ChloridesPhosphate Buffer, 20 minHigh[9]
Amine + Carboxylic AcidSOCl₂ (in situ)CH₂Cl₂, Et₃N, RT, 5-20 minExcellent[12]
Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming aryl ketones by reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, typically AlCl₃. A key advantage of this reaction is that the product (an aryl ketone) is deactivated towards further substitution, preventing polyacylation.[13]

G acyl_chloride Acyl Chloride (R-COCl) acylium_ion Acylium Ion [R-C≡O]⁺ (Electrophile) acyl_chloride->acylium_ion + lewis_acid Lewis Acid (e.g., AlCl₃) intermediate Sigma Complex (Arenium Ion) aromatic_ring Aromatic Ring (Arene) aromatic_ring->intermediate Electrophilic Attack product Aryl Ketone intermediate->product Deprotonation

Caption: Simplified workflow for Friedel-Crafts acylation.

Both aliphatic and aromatic acyl chlorides are effective in this reaction, allowing for the synthesis of a wide variety of substituted ketones.

Data Presentation: Friedel-Crafts Acylation Yields
Aromatic SubstrateAcyl ChlorideCatalystYieldReference(s)
TolueneAcetyl ChlorideZnO90%[14]
TolueneBenzoyl ChlorideZnO92%[14]
AnisoleAcetyl ChlorideZnO95%[14]
AnisoleBenzoyl ChlorideZnO96%[14]
TolueneBenzoyl ChlorideAlBEA Zeolite54%[15]

Spectroscopic Analysis

Aliphatic and aromatic acyl chlorides can be distinguished by routine spectroscopic methods. The most telling feature is the carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy.

Data Presentation: Spectroscopic Comparison
MethodFeatureAliphatic Acyl ChlorideAromatic Acyl ChlorideReference(s)
IR Spectroscopy C=O Stretch (cm⁻¹)~1810~1770
¹³C NMR C=O Carbon (ppm)~160-180~160-180
¹H NMR α-protons (ppm)~2.0 - 2.5N/A

The lower stretching frequency for the aromatic acyl chloride carbonyl is a direct consequence of the resonance stabilization, which imparts more single-bond character to the C=O bond, thereby weakening it.

Experimental Protocols

Protocol 1: Synthesis of Benzoyl Chloride from Benzoic Acid

Materials:

  • Benzoic Acid (50 g)

  • Phosphorus pentachloride (PCl₅), finely pulverized (90 g)

  • 500 mL flask, distillation apparatus

Procedure:

  • In a 500 mL flask, combine dry benzoic acid (50 g) and finely pulverized phosphorus pentachloride (90 g).[5][6]

  • Mix the solids well. An energetic reaction will commence shortly, evolving HCl gas, and the mixture will become liquid.[5][6]

  • Allow the reaction to stand until complete.

  • Set up for fractional distillation and collect the fraction boiling at approximately 198-200°C.

  • The expected yield is approximately 90%.[5][6] Safety Note: This reaction is highly exothermic and evolves corrosive HCl gas. It must be performed in a well-ventilated fume hood.

Protocol 2: General Esterification with an Aliphatic Acyl Chloride (Acetyl Chloride)

Materials:

  • Benzyl Alcohol (10 mmol)

  • Acetyl Chloride (20 mmol)

  • 100 mL two-neck round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Place benzyl alcohol (10 mmol) and a magnetic stir bar into a 100 mL two-neck round-bottom flask.[10]

  • Attach a reflux condenser and circulate ice-cold water through it to condense the HCl fumes generated.[10]

  • Slowly add acetyl chloride (20 mmol) to the stirring alcohol. The reaction is exothermic.

  • Stir the reaction for 1 hour at room temperature.[10]

  • Upon completion, the product (benzyl acetate) can be isolated using standard workup procedures (e.g., washing with sodium bicarbonate solution, extraction, and drying). The expected yield is ~98%.[10]

Conclusion and Recommendations

The choice between an aliphatic and an aromatic acyl chloride is dictated by the specific requirements of the synthesis.

  • Aliphatic acyl chlorides are the reagents of choice when high reactivity is paramount and the substrate is a weak nucleophile or when rapid, high-yield conversion is needed under mild conditions. Their heightened reactivity, however, necessitates careful handling to avoid hydrolysis by atmospheric moisture.

  • Aromatic acyl chlorides offer greater stability and are easier to handle. They are ideal for reactions where the higher reactivity of an aliphatic analogue might lead to side reactions or be difficult to control. While they may require more forcing conditions (e.g., heating) in reactions like esterification, they are highly effective in transformations such as Friedel-Crafts acylation.

Ultimately, understanding the electronic differences between these two classes of reagents empowers chemists to make informed decisions, optimizing reaction conditions and maximizing yields in the synthesis of valuable molecules.

References

Confirming Product Identity in Cyclohexanecarbonyl Chloride Reactions: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbonyl chloride is a versatile reagent in organic synthesis, readily undergoing reactions such as Friedel-Crafts acylation, esterification, and amidation to produce a variety of valuable compounds. Accurate confirmation of the product's identity is paramount to ensure the integrity of subsequent research and development. This guide provides a comparative analysis of the spectroscopic data for this compound and its common reaction products, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The transformation of this compound into its derivatives is clearly evidenced by distinct changes in their respective Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) data. The following tables summarize the key spectroscopic features for the starting material and its products from three common reaction types.

Table 1: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-Cl StretchO-H/N-H StretchC-O Stretch
This compound~1800~730--
Cyclohexyl Phenyl Ketone~1685---
Ethyl Cyclohexanecarboxylate~1735--~1180
Cyclohexanecarboxamide (B73365)~1660-~3350, ~3170-

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)

CompoundCyclohexyl ProtonsAromatic Protons-OCH₂- (Ester)-NH₂ (Amide)
This compound1.2-2.8---
Cyclohexyl Phenyl Ketone1.2-3.37.4-8.0--
Ethyl Cyclohexanecarboxylate1.1-2.4-~4.1-
Cyclohexanecarboxamide1.1-2.3--~5.3 (broad)

Table 3: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-Cl]⁺[M-OR]⁺[M-NH₂]⁺Key Fragments
This compound146/148111--83, 55
Cyclohexyl Phenyl Ketone188---105, 83, 77, 55
Ethyl Cyclohexanecarboxylate156-111-83, 55
Cyclohexanecarboxamide127--11183, 55

Experimental Protocols

The following are representative experimental procedures for the synthesis of the compared products from this compound.

Synthesis of Cyclohexyl Phenyl Ketone (Friedel-Crafts Acylation)

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield cyclohexyl phenyl ketone.

Synthesis of Ethyl Cyclohexanecarboxylate (Esterification)

Materials:

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.2 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield ethyl cyclohexanecarboxylate.

Synthesis of Cyclohexanecarboxamide (Amidation)

Materials:

  • This compound

  • Ammonia (B1221849) (concentrated aqueous solution or anhydrous in a suitable solvent)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous stirring. A white precipitate will form.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Filter the solid product and wash it with cold water and then with a small amount of cold dichloromethane.

  • The crude cyclohexanecarboxamide can be purified by recrystallization from a suitable solvent such as ethanol or water.

Visualizing the Process

To further clarify the workflow and the logic of product identification, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Confirmation Reactant Cyclohexanecarbonyl Chloride Reaction Reaction Reactant->Reaction Reagent Nucleophile (e.g., Benzene, Ethanol, Ammonia) Reagent->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Quenching Quenching Reaction->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Distillation/ Recrystallization) Extraction->Purification IR IR Spectroscopy Purification->IR Pure Product NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Confirmed_Product Confirmed Product IR->Confirmed_Product NMR->Confirmed_Product MS->Confirmed_Product

Caption: General experimental workflow for synthesis and spectroscopic confirmation.

spectroscopic_comparison cluster_reactant Reactant: this compound cluster_product Product: Cyclohexyl Phenyl Ketone Reactant_IR IR: C=O stretch at ~1800 cm⁻¹ Product_IR IR: C=O stretch shifts to ~1685 cm⁻¹ Reactant_IR->Product_IR Reaction Reactant_NMR ¹H NMR: Cyclohexyl protons (1.2-2.8 ppm) Product_NMR ¹H NMR: Appearance of aromatic protons (7.4-8.0 ppm) Reactant_NMR->Product_NMR Reaction Reactant_MS MS: M⁺ at m/z 146/148 Product_MS MS: M⁺ at m/z 188 Reactant_MS->Product_MS Reaction

Caption: Key spectroscopic shifts from reactant to a representative product.

logic_diagram Start Reaction Performed Obtain_Spectra Obtain IR, ¹H NMR, and MS of Product Start->Obtain_Spectra Compare_IR Compare IR with Expected Product Obtain_Spectra->Compare_IR Compare_NMR Compare ¹H NMR with Expected Product Compare_IR->Compare_NMR Match Identity_Uncertain Identity Uncertain: Re-evaluate Reaction/ Purification Compare_IR->Identity_Uncertain No Match Compare_MS Compare MS with Expected Product Compare_NMR->Compare_MS Match Compare_NMR->Identity_Uncertain No Match Identity_Confirmed Product Identity Confirmed Compare_MS->Identity_Confirmed Match Compare_MS->Identity_Uncertain No Match

Caption: Logical flow for confirming product identity via spectroscopy.

A Comparative Guide to Novel Compounds Synthesized from Cyclohexanecarbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two classes of novel compounds synthesized from precursors derived from cyclohexanecarbonyl chloride: antimicrobial thiourea (B124793) derivatives and anti-inflammatory 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data.

I. Antimicrobial Thiourea Derivatives

A series of novel N-(dialkyl/arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds are synthesized from this compound and various substituted thioureas. Their performance is compared against standard antibiotics, Amikacin and Gentamycin.

Data Presentation: Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical and Representative Spectroscopic Data of Cyclohexanecarboxamide Thiourea Derivatives

CompoundFormulaM.p. (°C)FT-IR ν(C=O) (cm⁻¹)FT-IR ν(C=S) (cm⁻¹)¹H-NMR δ(CSNH) (ppm)¹H-NMR δ(CONH) (ppm)
Representative Compound 1: N-(phenylcarbamothioyl)cyclohexanecarboxamideC₁₄H₁₈N₂OS162-1641686124612.48 (s)8.97 (s)
Representative Compound 2: N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamideC₁₄H₁₇ClN₂OS184-1861686125212.51 (s)9.01 (s)
Representative Compound 3: N-(o-tolylcarbamothioyl)cyclohexanecarboxamideC₁₅H₂₀N₂OS148-1501686124612.15 (s)9.16 (s)
Representative Compound 4: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamideC₁₈H₂₀N₂OS176-1781682124212.62 (s)9.21 (s)

Data obtained from Arslan et al., Molecules, 2009.[1]

Data Presentation: Antimicrobial Activity (MIC, µg/mL)

The following table summarizes the minimum inhibitory concentration (MIC) values of five novel thiourea derivatives against a panel of Gram-positive and Gram-negative bacteria, and yeasts.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives

CompoundS. aureusS. epidermidisE. faecalisE. coliP. aeruginosaC. albicansC. krusei
L1: N-(diethylcarbamothioyl)cyclohexanecarboxamide>1024512>1024>1024>1024256128
L2: N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide>10241024>1024>1024>1024512256
L3: N-(di-n-butylcarbamothioyl)cyclohexanecarboxamide>10241024>1024>1024>1024512256
L4: N-(diphenylcarbamothioyl)cyclohexanecarboxamide6432128>1024>102412864
L5: N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide256128512>1024>10246432
Amikacin (Standard) 24812--
Gentamycin (Standard) 0.5140.51--

Data obtained from Arslan et al., Molecules, 2009.

Experimental Protocols

Synthesis of N-(dialkyl/arylcarbamothioyl)cyclohexanecarboxamide Derivatives: A solution of this compound (0.01 mol) in acetone (B3395972) (50 mL) is added dropwise to a suspension of potassium thiocyanate (B1210189) (0.01 mol) in acetone (50 mL). The mixture is refluxed for 1 hour. After cooling to room temperature, a solution of the appropriate secondary amine (0.01 mol) in acetone (25 mL) is added dropwise. The reaction mixture is stirred for 2 hours at room temperature. The resulting mixture is then poured into 200 mL of cold water and the precipitate is filtered, washed with water, and recrystallized from an ethanol-water mixture.

Antimicrobial Susceptibility Testing (Broth Microdilution): The antimicrobial activity was determined by the broth microdilution method. The compounds were dissolved in DMSO to a final concentration of 2048 µg/mL. Serial twofold dilutions were prepared in Mueller-Hinton broth for bacteria and RPMI 1640 medium for yeasts in 96-well microtiter plates. Each well was inoculated with a microbial suspension to a final density of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeasts. The MIC was defined as the lowest concentration of the compound that inhibited visible microbial growth.

Visualization: Synthesis Workflow

G cluster_0 Synthesis of Cyclohexanecarbonyl Isothiocyanate cluster_1 Condensation Reaction A This compound C Cyclohexanecarbonyl Isothiocyanate A->C B Potassium Thiocyanate B->C E N-(dialkyl/arylcarbamothioyl) cyclohexanecarboxamide C->E Acetone, Reflux D Secondary Amine (R₂NH) D->E

Caption: Synthesis of Thiourea Derivatives.

II. Anti-inflammatory 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives

A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been synthesized and identified as potent inhibitors of human neutrophil elastase (HNE), a key enzyme in inflammatory processes. These compounds are typically synthesized from 1,3-cyclohexanedione, which can be acylated using a derivative of this compound, followed by cyclization with hydrazines. Their inhibitory activity is compared to Sivelestat, a known HNE inhibitor.

Data Presentation: HNE Inhibitory Activity

The following table presents the inhibitory constant (Ki) values for several potent 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against human neutrophil elastase.

Table 3: Inhibitory Activity (Ki) of 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives against HNE

CompoundKi (nM)
6a m-tolylH11 ± 2
7a Hm-tolyl35 ± 5
6b cyclopropylH25 ± 4
7b Hcyclopropyl28 ± 3
9c H3,4-dichlorophenyl6 ± 1
9d H3-(trifluoromethyl)phenyl6 ± 1
Sivelestat (Standard) --200[3][4]

Data for compounds 6a, 7a, 6b, 7b, 9c, and 9d obtained from Cantini et al., Bioorganic & Medicinal Chemistry Letters, 2021.[5]

Experimental Protocols

General Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-ones: To a solution of the appropriate 2-acyl-1,3-cyclohexanedione (1 mmol) in ethanol (B145695) (10 mL), the corresponding hydrazine (B178648) hydrochloride (1.2 mmol) and sodium acetate (B1210297) (1.5 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Human Neutrophil Elastase (HNE) Inhibition Assay: The inhibitory activity against HNE is determined by measuring the rate of hydrolysis of a chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA). The assay is performed in a buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35) in a 96-well plate. HNE is pre-incubated with various concentrations of the inhibitor for a specified time at room temperature. The enzymatic reaction is initiated by the addition of the substrate. The absorbance is monitored at 405 nm. The inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualization: HNE Inhibition Pathway

G cluster_0 Inflammatory Cascade cluster_1 Enzymatic Degradation cluster_2 Inhibitory Action Neutrophils Activated Neutrophils HNE_release Release of HNE Neutrophils->HNE_release HNE Human Neutrophil Elastase (HNE) HNE_release->HNE Degradation Tissue Degradation HNE->Degradation Elastin Elastin & Extracellular Matrix Elastin->Degradation Inhibitor Indazolone Derivative Inhibitor->HNE Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexanecarbonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cyclohexanecarbonyl chloride, a corrosive and water-reactive chemical, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks of violent reactions, personal injury, and environmental contamination.[1] This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound.

Essential Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as a corrosive liquid that causes severe skin burns and eye damage.[2] The primary hazard during disposal is its vigorous and exothermic reaction with water, which produces corrosive hydrogen chloride gas.[3]

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. The following PPE is mandatory:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 standards, or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and impervious clothing are essential to prevent skin contact.[4]

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an appropriate filter (e.g., type ABEK, EN14387).

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from moisture and sources of ignition like heat, sparks, or flames.[5][6]

  • Keep containers tightly closed and, if possible, under an inert gas.[5]

  • Ground all equipment containing the material to avoid static discharge.[6]

  • Never add water to this compound.[6]

Hazard and Disposal Data Summary

The following table summarizes key quantitative and qualitative data for the safe disposal of this compound.

ParameterValue / InformationSource / Comment
Primary Hazards Water-reactive, Corrosive, Combustible.[3][6]Reacts violently with water, alcohols, and amines.[7]
UN Number UN 3265.[2]
UN Proper Shipping Name CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.[2][4]
Transport Hazard Class Class 8 (Corrosive).[2]
Reaction Products Cyclohexanecarboxylic acid, Hydrochloric acid (HCl).[3]Result of hydrolysis.
Recommended Disposal Neutralization followed by hazardous waste collection.[1][3]For small laboratory-scale quantities.
Neutralizing Agent 5-10% Sodium Bicarbonate or Sodium Carbonate solution.[1]A 2M Sodium Hydroxide solution can also be used.[3]
pH Target Neutral (approx. pH 7) to basic.[1][3]Ensures complete neutralization of the acyl chloride.

Disposal Plan: Experimental Protocol for Neutralization

This protocol details the methodology for neutralizing small quantities (typically <100g) of this compound in a laboratory setting. This procedure must be performed in a certified chemical fume hood.

Materials:

  • This compound waste

  • 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Crushed ice / Ice bath

  • Large beaker or flask (at least 10x the volume of the acyl chloride)

  • Stir plate and magnetic stir bar

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Step-by-Step Procedure:

  • Preparation: In a chemical fume hood, place the large beaker containing a magnetic stir bar on a stir plate. Fill the beaker with the cold 5-10% sodium bicarbonate or sodium carbonate solution. The volume should be at least 10 times the volume of the acyl chloride to be neutralized.[3] Place the beaker in an ice bath to control the reaction temperature.[1]

  • Slow Addition: Begin stirring the basic solution. Very slowly, add the this compound waste to the cold, stirred solution dropwise. This slow addition is crucial to control the exothermic reaction and prevent splashing.[3]

  • Monitoring: A vigorous reaction will occur, producing carbon dioxide and hydrochloric acid, which is immediately neutralized by the base. Continue to monitor the reaction and the temperature, ensuring it does not become too vigorous.

  • Completion of Reaction: After all the acyl chloride has been added, continue stirring the mixture for several hours to ensure the neutralization is complete.[1]

  • pH Verification: Check the pH of the solution using pH paper or a meter to ensure it remains basic. If the solution is acidic, add more sodium bicarbonate/carbonate solution until the pH is neutral or slightly basic.[1]

  • Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[1] This container must be managed in accordance with federal, state, and local regulations.[8] Do not pour the neutralized solution down the drain unless specifically permitted by local regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have Cyclohexanecarbonyl Chloride for Disposal ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat, Face Shield start->ppe assess Assess Quantity and Lab Capabilities small_quant Small Quantity? (<100g) assess->small_quant ppe->assess neutralize Perform Neutralization in Fume Hood small_quant->neutralize Yes large_quant Large Quantity or No Neutralization Capability small_quant->large_quant No prep_base Prepare cold 5-10% NaHCO₃ or Na₂CO₃ solution neutralize->prep_base add_slowly Slowly add waste to stirred base solution prep_base->add_slowly monitor Monitor reaction and maintain basic pH add_slowly->monitor collect_waste Collect neutralized aqueous waste in labeled container monitor->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_waste->contact_ehs large_quant->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Handling Spills and Emergencies

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills, absorb the material with a dry, non-combustible material such as sand or earth.[6] Sweep or shovel the absorbed material into an appropriate, closed container for disposal.[5] Ventilate the area thoroughly.

  • Large Spills: In the case of a larger spill, evacuate personnel to a safe area immediately.[4] Prevent the spill from entering drains or public waters.[5] Contact your institution's environmental health and safety (EHS) department or emergency response team for assistance.[1][9]

Disposing of reactive chemicals like this compound must be done through a designated hazardous waste management program.[9] Never dispose of this chemical, regardless of quantity, down the drain or in the normal trash, as this can lead to fires and the release of toxic vapors.[9] Always entrust the final disposal of hazardous waste containers to a licensed waste disposal company.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.